methyl 3-bromo-1H-indazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJEXMODINMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593351 | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-56-5 | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of methyl 3-bromo-1H-indazole-6-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-1H-indazole-6-carboxylate
Authored by a Senior Application Scientist
Foreword: In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] this compound is a pivotal building block in this domain, offering a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its core physicochemical properties, analytical characterization, and practical applications, designed for researchers, scientists, and professionals in drug development. The narrative moves beyond a simple data sheet, delving into the causality behind experimental choices and the implications of its properties for synthetic strategy and application.
Core Chemical Identity and Structural Elucidation
This compound is a bifunctional molecule featuring an indazole core substituted with a bromine atom at the 3-position and a methyl carboxylate group at the 6-position. This specific arrangement of functional groups is critical to its utility, providing distinct reactive handles for subsequent chemical modifications.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 6-bromo-1H-indazole-3-carboxylic acid methyl ester, 6-Bromo-3-(methoxycarbonyl)-1H-indazole |
| CAS Number | 885278-42-2 |
| Molecular Formula | C₉H₇BrN₂O₂[4][5] |
| Molecular Weight | 255.07 g/mol [4][5] |
| InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)[4] |
| InChIKey | FIPMZRPZSZXFGK-UHFFFAOYSA-N[4] |
| Canonical SMILES | COC(=O)C1=NNC2=C1C=C(Br)C=C2 |
Physicochemical Properties: A Quantitative Overview
The physicochemical parameters of a compound govern its behavior in both chemical reactions and biological systems. Understanding these properties is essential for designing synthetic routes, developing purification methods, and formulating for biological assays.
| Property | Value / Description | Significance in Research & Development |
| Appearance | Yellow to pale yellow solid[5] | Provides a preliminary check for material purity and degradation. |
| Melting Point | Data not consistently available. Isomeric compounds have melting points ranging from 170-175 °C. | A sharp melting point is a key indicator of purity. It influences drying conditions and stability at high temperatures. |
| Boiling Point | 399.7 °C at 760 mmHg (Predicted)[6] | As a solid, this value is primarily theoretical. It indicates high thermal stability. |
| Density | 1.709 ± 0.06 g/cm³ (Predicted)[6] | Useful for calculating reaction volumes and for process scale-up considerations. |
| Solubility | Moderately soluble in organic solvents like ethyl acetate, dichloromethane, and THF.[6] | Critical for selecting appropriate solvent systems for synthesis, purification (chromatography, recrystallization), and biological screening. |
| Storage | Store at 0-8 °C[5] | Recommended to maintain long-term stability and prevent degradation. |
Synthesis and Reactivity
The utility of this compound stems from its synthesis and the reactivity of its functional groups.
Synthetic Pathway: Fischer Indazole Synthesis
A common and robust method for its synthesis is the Fischer esterification of the corresponding carboxylic acid. This pathway is favored for its high yield and straightforward purification.
Protocol: Esterification of 6-bromo-1H-indazole-3-carboxylic acid [6]
-
Suspension: Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid).
-
Acidification: Slowly add concentrated sulfuric acid (approx. 2.3 eq) to the suspension while stirring. The choice of a strong protic acid is causal; it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Heating: Heat the reaction mixture to 90°C and maintain for 4 hours. The elevated temperature is necessary to overcome the activation energy of the esterification reaction.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the sulfuric acid) and brine. The organic phase contains the desired product.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the final product.[6]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The molecule's reactivity is governed by three primary sites, making it a versatile intermediate:
-
The Bromo Group (C3-Position): This is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis for drug discovery.
-
The Indazole N-H (N1-Position): The acidic proton can be deprotonated with a suitable base (e.g., NaH) and the resulting anion can be alkylated or arylated. This N1-functionalization is crucial for modulating the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
The Methyl Ester (C6-Position): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol. These transformations are vital for introducing new pharmacophores or linkers.
Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.
Illustrative Protocol for Purity Assessment:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining the moderately nonpolar indazole derivative.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid improves peak shape by ensuring the compound and any acidic/basic impurities are in a single protonation state.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. This gradient ensures the elution of both polar impurities and the less polar product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm. The indazole ring system provides strong chromophores for reliable detection.
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks. Commercial batches typically show purity of ≥95%.[5]
Spectroscopic Methods
Spectroscopy provides irrefutable evidence of the compound's chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
A broad singlet for the N-H proton (>13 ppm).
-
Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring of the indazole core. The specific splitting patterns (doublets, doublet of doublets) would confirm the substitution pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key expected signals include:
-
The methyl ester carbonyl carbon (~160-165 ppm).
-
The methyl group carbon (~52 ppm).
-
Multiple signals in the aromatic region (110-140 ppm) for the indazole ring carbons.
-
-
Mass Spectrometry (MS): In ESI positive mode, the primary observation would be the [M+H]⁺ ion. A critical diagnostic feature is the isotopic pattern caused by the bromine atom. Natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br, so the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include:
-
A broad peak around 3300-3100 cm⁻¹ for the N-H stretch.
-
A sharp, strong peak around 1720-1700 cm⁻¹ for the C=O stretch of the ester.
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Multiple peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.
-
Caption: Self-validating analytical workflow for quality control.
Applications in Drug Discovery and Beyond
This compound is not an end product but a critical starting point. Its value lies in its role as a versatile scaffold for building more complex molecules.
-
Oncology: The indazole core is central to many kinase inhibitors. The C3 and C6 positions of this compound can be functionalized to target the ATP-binding pocket of various kinases implicated in cancer progression.[1][3]
-
Neurology: Derivatives have been explored for their potential in treating neurological disorders.[5]
-
Biochemical Research: It serves as an intermediate for creating chemical probes and inhibitors to study enzyme function and metabolic pathways.[5]
Safety and Handling
Prudent laboratory practice requires adherence to safety protocols when handling this compound.
-
Hazards: The compound is considered an irritant to the skin and eyes and may be harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C, to ensure stability.[5]
Conclusion
This compound is a high-value chemical intermediate whose physicochemical properties make it ideally suited for the rigors of medicinal chemistry research. Its defined reactivity, coupled with robust methods for synthesis and purification, provides a reliable foundation for the development of novel therapeutics. This guide has synthesized the available technical data and provided field-proven context to empower researchers to utilize this versatile building block to its full potential.
References
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PubChem. 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
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Ge, H. et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available from: [Link]
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Wiley-VCH (2007). Supporting Information. Available from: [Link]
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PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Chem-Impex. Methyl 6-bromo-1H-indazole-3-carboxylate. Available from: [Link]
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American Elements. Methyl 4-bromo-1H-indazole-6-carboxylate. Available from: [Link]
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Wang, L. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
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Kamal, A. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
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ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available from: [Link]
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PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Legay, R. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
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An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-6-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of methyl 3-bromo-1H-indazole-6-carboxylate, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, a detailed and validated synthesis protocol with mechanistic insights, its reactivity profile, and its significant role in the synthesis of pharmacologically active agents, particularly kinase inhibitors.
Chemical Identity and Properties
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] The strategic placement of the bromo and methyl ester functionalities on the indazole core makes it a versatile intermediate for further chemical modifications.
A Note on Nomenclature: The user's query specified "this compound". However, the vast majority of chemical literature and supplier catalogs list the isomeric structure, methyl 6-bromo-1H-indazole-3-carboxylate , under the CAS number provided. It is highly probable that the numbers of the substituents were transposed in the initial query. This guide will focus on the chemistry of methyl 6-bromo-1H-indazole-3-carboxylate, CAS Number 885278-42-2.
| Property | Value | Source(s) |
| CAS Number | 885278-42-2 | [3][4][5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [3][4] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | Yellow to pale yellow solid | Chem-Impex |
| Synonyms | 6-bromo-1H-indazole-3-carboxylic acid methyl ester, 6-Bromo-3-(methoxycarbonyl)-1H-indazole | [3] |
| Boiling Point | 399.7 ± 22.0 °C at 760 mmHg | [5][6] |
| Density | 1.709 ± 0.06 g/cm³ | [5] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | Chem-Impex |
Synthesis and Mechanistic Insight: Fischer Esterification
A reliable and scalable method for the synthesis of methyl 6-bromo-1H-indazole-3-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 6-bromo-1H-indazole-3-carboxylic acid.[5]
Experimental Protocol
Materials:
-
6-bromo-1H-indazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-bromo-1H-indazole-3-carboxylic acid (e.g., 3.00 g, 12.4 mmol) in methanol (50 mL).
-
Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (1.50 mL, 28.1 mmol) to the suspension. The addition is exothermic and should be done with care.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 90°C. Maintain this temperature with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (200 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL) and then with brine (150 mL). The bicarbonate wash neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then filter. Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is methyl 6-bromo-1H-indazole-3-carboxylate. A typical yield for this procedure is around 76%.[5]
Mechanistic Rationale
The synthesis proceeds via the Fischer-Speier esterification mechanism, an acid-catalyzed nucleophilic acyl substitution.[7] The sulfuric acid plays a dual role: it acts as a catalyst and as a dehydrating agent to drive the equilibrium towards the product side.
The key steps are:
-
Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (the H₂SO₄ catalyst is regenerated) to yield the final methyl ester product.
Caption: Fischer Esterification Mechanism.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet around 3.9-4.0 ppm for the methyl ester protons. The aromatic protons will exhibit splitting patterns consistent with their positions on the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (typically around 160-170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons of the indazole core.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The predicted monoisotopic mass is 253.96909 Da.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretch of the ester group (around 1700-1730 cm⁻¹), N-H stretching vibrations (around 3100-3300 cm⁻¹), and C-H stretches of the aromatic ring.
Reactivity Profile and Applications in Drug Discovery
Methyl 6-bromo-1H-indazole-3-carboxylate is a valuable intermediate due to its reactive handles that allow for diverse chemical transformations.
Reactivity of the Bromo Group
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[10][11] This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindazole with a boronic acid or ester, enabling the introduction of a wide range of aryl or heteroaryl substituents. This is a cornerstone strategy in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of drug candidates.[2][12][13]
Caption: Suzuki Coupling Reaction Pathway.
Reactivity of the Ester Group
The methyl ester at the 3-position can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.[7][14] This carboxylic acid can then be coupled with various amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents.
Applications in Kinase Inhibitor Synthesis
The indazole scaffold is a key pharmacophore in a multitude of approved and investigational kinase inhibitors for cancer therapy.[15] Drugs such as Axitinib and Pazopanib, which are used to treat renal cell carcinoma, feature the indazole core.[16] Methyl 6-bromo-1H-indazole-3-carboxylate serves as a critical starting material or intermediate in the synthesis of these complex molecules. Its bifunctional nature allows for the sequential or orthogonal introduction of various substituents that can be tailored to bind to the ATP-binding site of specific protein kinases, thereby inhibiting their function and halting cancer cell proliferation.[16]
Safety and Handling
Methyl 6-bromo-1H-indazole-3-carboxylate is an irritant to the skin and eyes and is acutely toxic.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-bromo-1H-indazole-3-carboxylate is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis, well-defined reactivity, and strategic importance as a building block for kinase inhibitors and other bioactive molecules make it an indispensable tool for medicinal chemists. This guide provides a foundational understanding of its properties and utility, empowering researchers to leverage this versatile compound in their drug discovery programs.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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Singh, H., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Wang, C., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences. Available at: [Link]
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Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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St. John's University. methyl 6-bromo-1H-indazole-3-carboxylate, min 97%, 100 grams. Available at: [Link]
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Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Available at: [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-bromo-1H-indazole-6-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 3-bromo-1H-indazole-6-carboxylate, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. By dissecting the theoretical underpinnings of the observed chemical shifts and coupling constants, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the influence of the bromine and methyl carboxylate substituents on the electronic environment of the indazole core, present a detailed assignment of all proton and carbon signals, and provide a standardized protocol for data acquisition.
Introduction: The Structural Significance of this compound
The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] this compound serves as a critical intermediate, offering multiple reaction sites for further chemical modification. The bromine atom at the C3 position and the methyl carboxylate group at the C6 position provide orthogonal handles for diversification, for instance, through cross-coupling reactions and amide bond formation, respectively.
Given its role as a foundational precursor, the precise and unequivocal confirmation of its structure is paramount. NMR spectroscopy provides a detailed fingerprint of the molecular structure, allowing for the definitive assignment of its constitution and the verification of its purity.[2] This guide will interpret the key features of its ¹H and ¹³C NMR spectra.
Molecular Structure and Spectroscopic Prediction
To accurately interpret the NMR spectra, one must first consider the electronic properties of the molecule. The indazole ring is an aromatic system. The bromine atom at C3 is an electronegative, electron-withdrawing group via induction, but it can also donate electron density through resonance. The methyl carboxylate group at C6 is a strong electron-withdrawing group, significantly influencing the electron distribution within the benzene portion of the indazole core. These substituent effects are key to predicting the chemical shifts of the associated protons and carbons.[3]
Below is the structure of this compound with the standard IUPAC numbering system, which will be used for all spectral assignments.
Caption: Structure of this compound.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is anticipated to show five distinct signals: one broad singlet for the N-H proton, three signals in the aromatic region corresponding to the protons on the benzene ring, and one singlet in the aliphatic region for the methyl ester protons. The use of DMSO-d₆ as a solvent is common for indazole derivatives, as it effectively solubilizes the compound and its N-H proton is readily observable.[4]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N1-H | ~14.0 | Broad Singlet | - | 1H | The acidic N-H proton of indazoles appears significantly downfield, often as a broad signal due to quadrupole broadening and exchange.[1] |
| H7 | ~8.20 | Singlet (or narrow d) | J ≈ 0.9 Hz | 1H | H7 is ortho to the electron-withdrawing carboxylate group and adjacent to the heterocyclic ring, causing a strong deshielding effect. It shows a small meta-coupling to H5. |
| H4 | ~7.85 | Doublet | J ≈ 8.7 Hz | 1H | H4 is ortho to the fused pyrazole ring and shows a typical ortho-coupling to H5. |
| H5 | ~7.45 | Doublet of Doublets | J ≈ 8.7 Hz, 1.5 Hz | 1H | H5 is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets. |
| O-CH₃ | ~3.90 | Singlet | - | 3H | The methyl protons of the ester group are in a typical chemical environment, appearing as a sharp singlet. |
¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents and the inherent aromaticity of the indazole system.[5][6]
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165.0 | The carbonyl carbon of the ester is highly deshielded and appears furthest downfield. |
| C7a | ~141.0 | A quaternary carbon at the fusion of the two rings, its chemical shift is typical for such bridgehead carbons in indazole systems.[5] |
| C3a | ~139.0 | The other quaternary bridgehead carbon, slightly shielded relative to C7a. |
| C6 | ~128.0 | A quaternary carbon directly attached to the electron-withdrawing carboxylate group. |
| C4 | ~124.0 | Aromatic CH carbon, its shift is influenced by its position relative to the fused ring. |
| C5 | ~122.0 | Aromatic CH carbon, typically found in this region for indazoles. |
| C7 | ~115.0 | Aromatic CH carbon, shielded by its position adjacent to the N1 atom. |
| C3 | ~114.0 | This carbon is directly attached to the bromine atom. The significant shielding is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces an upfield shift. |
| O-CH₃ | ~52.5 | The methyl carbon of the ester group appears in the typical aliphatic region. |
Standard Experimental Protocol
The following outlines a standardized methodology for the acquisition of NMR data for the title compound.
Workflow: NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
-
Sample Preparation : Accurately weigh 10-15 mg of the solid compound.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.[7]
-
Standardization : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Acquisition : Transfer the solution to a 5 mm NMR tube and place it in the spectrometer. Acquire the spectra at a constant temperature (e.g., 298 K) on a 400 MHz (or higher) instrument.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the TMS signal.[4]
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive and detailed structural confirmation of this compound. The characteristic downfield signal of the N-H proton, the distinct splitting patterns of the three aromatic protons, and the singlet from the methyl ester in the ¹H spectrum, combined with the nine resolved carbon signals in the ¹³C spectrum—including the notable upfield shift of the bromine-substituted C3—collectively form an unambiguous spectral signature. This guide provides a foundational reference for the characterization of this important synthetic intermediate, enabling researchers to proceed with confidence in subsequent synthetic and drug development efforts.
References
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Elguero, J., Fruchier, A., & Tarrago, G. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. Available at: [Link]
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A Technical Guide to the Solubility of Methyl 3-bromo-1H-indazole-6-carboxylate in Organic Solvents for Pharmaceutical Research
Abstract
Methyl 3-bromo-1H-indazole-6-carboxylate belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The solubility of this and other active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of the drug development pipeline, from synthetic chemistry and purification to formulation and preclinical assessment. This guide provides an in-depth analysis of the factors governing the solubility of this compound, offers a predictive assessment of its behavior in various common organic solvents, and details a robust, step-by-step experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and a practical framework for handling this compound.
Introduction to this compound
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in modern drug discovery.[1] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] this compound is a functionalized derivative that serves as a versatile intermediate in the synthesis of more complex target molecules.[3]
Molecular Structure:
Structure of this compound
Understanding the solubility of this intermediate is not merely an academic exercise. It has direct and practical implications:
-
Process Chemistry: The selection of an appropriate solvent is paramount for controlling reaction kinetics, yield, and purity during synthesis.
-
Purification: Solubility data dictates the choice of solvent systems for techniques like recrystallization and column chromatography.
-
Pharmacology & Toxicology: For in vitro assays, the compound must be dissolved, often in a solvent like Dimethyl Sulfoxide (DMSO), to create stock solutions. Poor solubility can lead to precipitation and inaccurate results.
-
Formulation Science: Early knowledge of solubility characteristics helps in assessing the feasibility of developing various dosage forms and is a key input for pre-formulation studies.
Physicochemical Properties & Predictive Solubility Analysis
Key Molecular Features:
-
Molecular Formula: C₉H₇BrN₂O₂[4]
-
Indazole Core: A planar, aromatic, and relatively polar heterocyclic system. The presence of two nitrogen atoms and an N-H group makes it amphoteric.[5]
-
N-H Group: Acts as a hydrogen bond donor.
-
Ester Group (-COOCH₃): The carbonyl oxygen is a strong hydrogen bond acceptor. The ester contributes to the molecule's polarity.
-
Bromine Atom: A large, electron-withdrawing group that increases molecular weight and surface area, which can decrease solubility in some solvents.
-
Overall Polarity: The combination of the polar indazole ring and the methyl ester, contrasted with the non-polar benzene ring portion and bromine, results in a molecule of moderate overall polarity.
Predicted Solubility Profile ("Like Dissolves Like"[6]):
Based on this structural analysis, we can anticipate the following solubility behavior:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds from the indazole N-H group.
-
Good to Moderate Solubility: Likely in polar protic solvents such as Methanol and Ethanol . These solvents can engage in hydrogen bonding both as donors (with the ester carbonyl and ring nitrogens) and acceptors (with the N-H proton). Solubility may be slightly lower than in DMSO due to the competing self-association of the alcohols. Solvents like Tetrahydrofuran (THF) , Ethyl Acetate , and Acetone should also be effective due to their ability to accept hydrogen bonds and engage in dipole-dipole interactions.
-
Low Solubility: Expected in non-polar solvents like Toluene and Hexanes . The significant polarity of the indazole and ester functionalities cannot be overcome by the weak van der Waals forces offered by these hydrocarbon solvents.
-
Very Low Solubility (Practically Insoluble): Expected in Water . While the molecule possesses hydrogen bonding capabilities, the large, non-polar surface area of the fused aromatic ring and the hydrophobic bromine atom are likely to dominate, leading to poor aqueous solubility.[7]
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a standardized and reproducible experimental protocol is essential. The Shake-Flask method is a gold-standard technique for determining equilibrium solubility.[6]
3.1. Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure for determining solubility.
Caption: Workflow for quantitative solubility determination.
3.2. Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, purity >95%)
-
Solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Analytical balance, vortex mixer, orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Benchtop centrifuge with appropriate vials
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Calibration Curve:
-
Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform a serial dilution to create a series of standards of known concentrations.
-
Analyze these standards by HPLC-UV or UV-Vis to generate a calibration curve of response versus concentration. This is a self-validating step; a linear curve with R² > 0.99 confirms the reliability of the quantification method.
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 1.0 mL) of the test solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of remaining solid.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for 30 minutes to let heavy solids settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. The causality here is to create a clear supernatant that represents the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.
-
For added certainty, filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent. This removes any fine particulates.
-
Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Data Interpretation and Application
The quantitative data obtained from the protocol above allows for informed decisions in the laboratory.
4.1. Expected Solubility Data Summary
The table below summarizes the predicted solubility of this compound, which can be populated with experimental values.
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Quantitative Value (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Experimental Data |
| Dimethylformamide (DMF) | 6.4 | High | Experimental Data | |
| Acetonitrile | 5.8 | Moderate | Experimental Data | |
| Acetone | 5.1 | Moderate | Experimental Data | |
| Polar Protic | Methanol | 5.1 | Good | Experimental Data |
| Ethanol | 4.3 | Moderate | Experimental Data | |
| Moderate Polarity | Tetrahydrofuran (THF) | 4.0 | Good | Experimental Data |
| Dichloromethane (DCM) | 3.1 | Moderate to Low | Experimental Data | |
| Ethyl Acetate | 4.4 | Moderate | Experimental Data | |
| Non-Polar | Toluene | 2.4 | Low | Experimental Data |
| Hexane | 0.1 | Very Low | Experimental Data |
4.2. Application-Based Solvent Selection
The choice of solvent is dictated by the intended application.
Caption: Decision guide for solvent selection based on task.
Safety Precautions
-
Compound Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Solvent Handling: The organic solvents used in this protocol present various hazards, including flammability, toxicity, and irritation.[10] Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to all institutional safety guidelines.
Conclusion
While a definitive, published solubility profile for this compound is not currently available, a thorough analysis of its molecular structure provides a strong predictive framework. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and other polar solvents, and poorly soluble in non-polar hydrocarbons and water. This guide provides a comprehensive, robust, and scientifically sound protocol for the experimental determination of these solubility values. The resulting data is invaluable for optimizing synthetic processes, streamlining purification, and enabling reliable biological and pharmaceutical evaluation, thereby accelerating the journey of this important chemical scaffold from the laboratory to potential therapeutic applications.
References
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biological significance of the indazole scaffold in medicinal chemistry
This trend suggests that the larger hydrophobic groups make more favorable contacts within a specific hydrophobic pocket of the FGFR1 active site, a classic example of rational drug design guided by SAR. [12]
Beyond Oncology: The Versatility of the Indazole Scaffold
While oncology is a major area, the biological significance of indazoles extends to numerous other fields, including inflammatory, neurological, and infectious diseases. [1][3]
-
Anti-Inflammatory Agents: Several indazole derivatives exhibit potent anti-inflammatory activity. [14][15]The commercially available drugs Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) built upon a 1H-indazole scaffold. [6][16]Their mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory cytokines such as TNF-α. [14][17]* Neurodegenerative and CNS Disorders: The indazole scaffold is being actively investigated for treating neurological disorders like Parkinson's and Alzheimer's disease. [9][18]Compounds have been developed as inhibitors of enzymes implicated in these diseases, such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3). [9][19]Additionally, the indazole-containing drug Granisetron is a selective 5-HT3 receptor antagonist, widely used as an antiemetic to control nausea and vomiting caused by chemotherapy. [1]* Antimicrobial and Antiprotozoal Activity: Researchers have synthesized indazole derivatives with significant activity against various pathogens, including bacteria, fungi, and protozoa like Giardia intestinalis and Entamoeba histolytica. [1][20][21]
Experimental Protocols: A Framework for Evaluation
The translation of a chemical scaffold into a therapeutic agent requires rigorous biological evaluation. Below is a representative workflow and a detailed protocol for a primary in vitro assay.
Caption: A typical drug discovery cascade for indazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method to determine the inhibitory constant (IC₅₀) of an indazole compound against a target kinase. It is a self-validating system when appropriate controls are included.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to a streptavidin-labeled kinase, bringing them into proximity. A fluorescent "tracer" (a known ligand for the kinase) binds to the kinase's active site. When the tracer is bound, excitation of the europium donor results in energy transfer to the tracer, producing a high FRET signal. A test compound that binds to the kinase active site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Materials:
-
Target Kinase (e.g., VEGFR-2), biotinylated
-
Eu-labeled anti-tag Antibody (e.g., Anti-His)
-
LanthaScreen™ Kinase Tracer
-
Test Indazole Compounds (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Positive Control Inhibitor (e.g., Pazopanib for VEGFR-2)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Methodology:
-
Compound Preparation:
-
Perform a serial dilution of the test indazole compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps for a 10-point curve.
-
Dilute these DMSO stocks into Assay Buffer to create a 4X final concentration stock.
-
-
Assay Plate Setup (per well):
-
Negative Control (0% Inhibition): 5 µL of Assay Buffer with DMSO (vehicle control).
-
Positive Control (100% Inhibition): 5 µL of a high concentration of the control inhibitor (e.g., 10 µM Pazopanib).
-
Test Compound: 5 µL of the 4X test compound dilution.
-
-
Reagent Addition:
-
Prepare a 2X Kinase/Antibody mixture in Assay Buffer. Add 10 µL to each well.
-
Prepare a 2X Tracer mixture in Assay Buffer. Add 5 µL to each well.
-
Final volume in each well will be 20 µL.
-
-
Incubation:
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect reagents at the bottom.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Tracer).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
The positive control (Pazopanib) must show an IC₅₀ value within the expected literature range to validate the assay's performance.
-
The Z'-factor (a measure of assay quality) calculated from the controls should be ≥ 0.5.
Conclusion and Future Directions
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its success, particularly in oncology, is grounded in its ability to act as a bioisosteric mimic of endogenous purines, effectively targeting the ATP-binding site of protein kinases. [1][13]The extensive portfolio of approved drugs and clinical candidates highlights its versatility and favorable drug-like properties. [3] Future research will likely focus on several key areas:
-
Novel Scaffolds and Fused Systems: Expanding the structural diversity by creating novel indazole-based fused heterocyclic systems to explore new chemical space and target novel biological pathways. [1]* Targeting Resistance: Designing next-generation indazole inhibitors that can overcome acquired resistance mechanisms to existing therapies.
-
Multifunctional Agents: Developing multifunctional agents that incorporate the indazole scaffold to target multiple disease pathways simultaneously, which could be beneficial for complex diseases. [1]* Advanced Technologies: Integrating AI-driven design, flow chemistry, and high-throughput screening will undoubtedly accelerate the discovery of novel indazole-based drugs. [1] The indazole core, with its rich history and proven track record, will continue to be a foundational and highly significant scaffold in the ongoing quest for novel and effective therapeutics.
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The Methyl 3-Bromo-1H-Indazole-6-Carboxylate Pharmacophore: A Cornerstone for Modern Kinase Inhibitor Design
An In-Depth Technical Guide
Abstract
The indazole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1][2] Its unique physicochemical properties and ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket have established it as a premier pharmacophore. This technical guide provides an in-depth analysis of the methyl 3-bromo-1H-indazole-6-carboxylate core, dissecting its role as a foundational element for the rational design of potent and selective kinase inhibitors. We will explore its synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental workflows required to validate its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation targeted cancer therapies.
The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole scaffold's success stems from its bioisosteric resemblance to the purine core of ATP, allowing it to act as an effective "hinge-binder."[2] Specifically, the N1 nitrogen acts as a hydrogen bond acceptor and the N2-H group acts as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge region that is fundamental to inhibitor potency.[3]
The this compound structure incorporates several key features for further development:
-
The 3-Bromo Position: The bromine atom at the C3 position serves as a crucial synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of chemical diversity. This position often points towards the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance potency and modulate pharmacokinetic properties without disrupting the core hinge interaction.[5]
-
The 6-Carboxylate Position: The methyl ester at the C6 position provides another vector for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid to engage with specific residues or improve solubility, or it can be converted to amides to explore additional interactions within the binding site. This position often projects into a deeper pocket, where substitutions can significantly influence kinase selectivity.[6]
Below is a conceptual diagram illustrating the core pharmacophoric features of the indazole scaffold.
Caption: Key pharmacophoric features of the 1H-indazole scaffold.
Synthesis and Chemical Derivatization
The synthesis of the this compound core is achievable through established synthetic routes. A plausible pathway involves the initial formation of a substituted indazole followed by functional group manipulation.
Proposed Synthetic Protocol
This protocol is a representative synthesis adapted from literature precedents for similar indazole structures.[7][8]
Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid
-
To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetic acid), add a solution of sodium nitrite in water dropwise at 0-5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of a suitable coupling partner, such as ethyl acetoacetate.
-
Slowly add the diazonium salt solution to the coupling partner solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
The resulting intermediate is then cyclized under acidic or basic conditions, followed by hydrolysis of the ester to yield 6-bromo-1H-indazole-3-carboxylic acid.
Step 2: Esterification to Methyl 6-bromo-1H-indazole-3-carboxylate
-
Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the suspension.[7]
-
Heat the reaction mixture to reflux (approx. 90°C) for 4-6 hours, monitoring by TLC.[7]
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Step 3: Bromination at the C3 Position (Conceptual) Note: Direct bromination of the pre-formed ester can be challenging. A more common and regioselective approach involves building the scaffold with the desired C3 substitution. However, for the purpose of this guide, a conceptual late-stage bromination is described. A more practical approach would be to start from a precursor that already contains the 3-iodo or 3-bromo substituent.[5]
-
Protect the N1 position of the indazole ring using a suitable protecting group (e.g., Boc anhydride or SEM chloride) to prevent N-bromination.[7][8]
-
Treat the N-protected indazole with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or DMF.
-
Monitor the reaction for the formation of the 3-bromo product.
-
Deprotect the N1 position under appropriate conditions (e.g., TFA for Boc) to yield the final this compound core.
Derivatization Strategy
The true power of this pharmacophore lies in its capacity for diversification, as illustrated in the workflow below.
Caption: Synthetic diversification strategy from the core scaffold.
Mechanism of Action and Target Kinase Families
Indazole-based inhibitors are typically Type I or Type II kinase inhibitors, binding to the ATP-pocket. The 3-bromo-indazole core is a classic hinge-binder, crucial for Type I inhibition where the inhibitor competes directly with ATP in the active ("DFG-in") conformation of the kinase.[9]
Hinge-Binding Interaction
The indazole's N1 and N2 atoms form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. Molecular docking studies consistently show the indazole ring positioned deep within the ATP binding site, with the C3 substituent pointing towards the solvent-exposed region and the C6 substituent oriented towards other parts of the pocket.[10][11]
Caption: Conceptual binding mode of an indazole inhibitor.
Prominent Target Kinases
Derivatives of the indazole scaffold have shown potent inhibitory activity against a wide range of tyrosine and serine/threonine kinases.[1][3]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): The indazole scaffold is central to potent VEGFR inhibitors like Axitinib.[2] These agents inhibit angiogenesis, a critical process for tumor growth, by blocking the signaling pathway mediated by VEGF.[12][13]
-
AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (TYRO3, AXL, MER) family and its overexpression is linked to poor prognosis and drug resistance.[11][14] Indazole-based inhibitors have been successfully developed to target AXL kinase activity.[15][16]
-
c-Met (Hepatocyte Growth Factor Receptor): Deregulation of the c-Met pathway is implicated in various cancers, promoting invasion and metastasis. The indazole core has been utilized to design effective c-Met inhibitors.[4][17]
-
Other Targets: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including Aurora kinases, FGFR, PDGFR, and PLK4.[3][10][18]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indazole core has yielded critical insights into the features required for potency and selectivity. The table below summarizes general SAR trends compiled from literature on various indazole-based kinase inhibitors.[3][19]
| Position | Modification Type | General Impact on Activity | Rationale |
| C3 | Small, rigid aryl/heteroaryl groups (e.g., pyridine, pyrazole) | Often increases potency | Can form additional hydrophobic or π-stacking interactions near the hinge region.[3] |
| C3 | Flexible linkers (e.g., ethynyl, amide) followed by a terminal group | Allows probing of the solvent-exposed region | Can improve pharmacokinetic properties (e.g., solubility) or pick up additional interactions.[20][21] |
| C5/C6 | Small hydrophobic groups (e.g., methyl, chloro) | Can enhance potency and selectivity | Fills small hydrophobic pockets adjacent to the core binding site.[3] |
| C6 | Amide or sulfonamide groups with H-bond donors/acceptors | Can significantly increase potency and selectivity | Forms specific hydrogen bonds with residues deeper in the ATP pocket, anchoring the inhibitor.[13] |
| N1 | Alkylation (e.g., methylation) | Variable; can increase or decrease activity | Alters the H-bond donating capacity and can introduce steric clashes, but may improve cell permeability.[19] |
Experimental Validation: A Step-by-Step Workflow
Validating a novel inhibitor requires a multi-tiered approach, moving from biochemical assays to cellular models.
In Vitro Kinase Inhibition Assay Protocol (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.[21]
-
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing Eu and APC into proximity, resulting in a FRET signal.
-
Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate/ATP mix, and serial dilutions of the indazole inhibitor compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the inhibitor dilution followed by 4 µL of the kinase solution. Allow to incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 4 µL of the substrate/ATP mix to each well to start the phosphorylation reaction. Incubate for 60-90 minutes at room temperature.
-
Detection: Add 10 µL of the detection mix (Eu-antibody and SA-APC in stop buffer). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both 665 nm (APC) and 615 nm (Eu).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular Antiproliferative Assay Protocol (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cancer cells (e.g., HUVEC for anti-angiogenic VEGFR inhibitors, or a tumor line with AXL/c-Met amplification) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor (typically from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Integrated Screening Cascade
A logical progression of assays is essential for efficient drug development.
Caption: A typical screening cascade for kinase inhibitor validation.
Conclusion and Future Perspectives
The this compound scaffold is more than just a chemical structure; it is a validated and highly versatile platform for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with a deep understanding of its binding mode and SAR, provides a robust foundation for generating potent and selective drug candidates. Future efforts will likely focus on leveraging this core to develop inhibitors that can overcome acquired resistance mutations, a major challenge in targeted therapy.[9] Furthermore, conjugating these inhibitors to form PROTACs (PROteolysis TArgeting Chimeras) or developing covalent inhibitors by strategically placing reactive warheads represents an exciting frontier for expanding the therapeutic utility of this exceptional pharmacophore.
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Foreword: The Strategic Importance of the Indazole-6-Carboxylic Acid Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Indazole-6-Carboxylic Acids
In the landscape of medicinal chemistry and drug development, the indazole nucleus stands out as a "privileged scaffold." Its rigid bicyclic structure and versatile hydrogen bonding capabilities allow it to serve as a potent pharmacophore in a multitude of therapeutic agents.[1][2] Specifically, indazole-6-carboxylic acid and its derivatives are crucial building blocks for targeted therapies, including anti-inflammatory and anti-cancer drugs.[3][4] The PARP inhibitor Niraparib, for instance, highlights the clinical significance of related indazole carboxamides in oncology.[5]
However, the synthesis of these molecules is not trivial. The primary challenges lie in achieving regiochemical control, both in the initial construction of the indazole ring and in subsequent functionalization, particularly at the N-1 and N-2 positions.[6][7] This guide provides an in-depth exploration of robust and field-proven synthetic strategies, moving beyond mere procedural lists to explain the underlying chemical principles and causalities that govern these transformations. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for accessing this vital class of compounds.
Core Synthetic Strategies: A Retrosynthetic Perspective
The synthesis of substituted indazole-6-carboxylic acids can be broadly approached via two strategic pathways. The most common and versatile strategy involves the construction of the indazole ring onto a pre-functionalized benzene precursor that already contains the carboxylic acid moiety (or a latent equivalent like a methyl or cyano group) at the desired position. A less common alternative is the post-cyclization functionalization of a pre-formed indazole, which often suffers from poor regioselectivity. This guide will focus on the former, more reliable approach.
The logical workflow for the primary strategy is depicted below, starting from a substituted toluene derivative.
Caption: Retrosynthetic analysis of substituted indazole-6-carboxylic acids.
Foundational Synthesis via Diazotization-Cyclization
One of the most classical and dependable routes begins with 4-methyl-3-nitrobenzoic acid or its corresponding ester. This method leverages well-understood chemical transformations to build the indazole core with inherent regiocontrol for the C-6 carboxyl group.
The key steps involve the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the pyrazole ring.
Mechanistic Pathway
The transformation proceeds through a sequence of reduction, diazotization, and cyclization. The initial reduction of the nitro group provides the key aniline intermediate. This is followed by conversion to a diazonium salt, which is unstable and readily undergoes intramolecular cyclization to form the indazole ring. Subsequent iodination at the C-3 position can be achieved for further diversification.
Caption: Workflow for synthesis via the diazotization-cyclization route.
Experimental Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate[8]
Part A: Synthesis of Methyl 3-amino-4-methylbenzoate
-
Setup: To a reaction vessel, add methyl 4-methyl-3-nitrobenzoate (15.0 g, 76.8 mmol) and methanol (60 mL). Stir until fully dissolved.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, 0.5 g).
-
Reduction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature for approximately 3 hours.
-
Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Part B: Synthesis of Methyl 1H-indazole-6-carboxylate
-
Setup: Dissolve the crude methyl 3-amino-4-methylbenzoate from the previous step in acetic anhydride.
-
Diazotization: Add isoamyl nitrite dropwise to the solution while maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Part C: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate
-
Setup: In a reaction flask, dissolve methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and sodium hydroxide (0.8 g, 20.0 mmol) in methanol (50 mL).
-
Iodination: At room temperature, add elemental iodine (5.2 g, 20.0 mmol) in portions over 30 minutes.
-
Reaction: Stir the mixture for 1 hour. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the target compound.[8]
Modern Approaches: Transition-Metal-Catalyzed Syntheses
Recent advances have focused on transition-metal catalysis to construct the indazole ring, offering milder reaction conditions, improved functional group tolerance, and often higher efficiency.[9][10][11] These methods typically involve intramolecular C-H amination or cyclization of ortho-haloaryl precursors.
Key Method: Copper-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones
This protocol provides an efficient route to 1H-indazoles and is adaptable for substrates bearing a carboxylic acid precursor.[1] The reaction proceeds via an initial formation of a tosylhydrazone, followed by a copper(I)-catalyzed intramolecular C-N bond formation.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) oxide (Cu₂O) is a cost-effective and efficient catalyst for this type of C-N coupling.
-
Ligand: The use of a ligand like L-proline can accelerate the reaction and improve yields, likely by forming a more reactive copper complex.
-
Base: A base such as cesium carbonate (Cs₂CO₃) is crucial for deprotonating the tosylhydrazone, facilitating the cyclization step.
-
Solvent: A high-boiling polar aprotic solvent like DMSO is typically used to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures.
Experimental Protocol (General Procedure)
-
Hydrazone Formation: A mixture of the o-haloaryl ketone/aldehyde (1.0 equiv) and p-toluenesulfonhydrazide (1.1 equiv) in ethanol is heated to reflux for 2-4 hours. The resulting hydrazone often precipitates upon cooling and can be isolated by filtration.
-
Cyclization: To a reaction vial, add the o-haloaryl N-tosylhydrazone (1.0 equiv), Cu₂O (10 mol%), L-proline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Reaction: Add anhydrous DMSO, seal the vial, and heat the mixture at 110 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
| Substrate Type | Catalyst System | Yield (%) | Reference |
| o-Chloroaryl Hydrazone | Cu₂O, L-proline | 75-90% | [1] |
| o-Bromoaryl Hydrazone | CuI, DMEDA | 80-95% | [12] |
| Arylhydrazone (C-H Amination) | PIFA (metal-free) | 70-88% | [12] |
Table 1: Comparison of yields for different indazole synthesis methods.
Regiocontrol in N-Substitution: The N-1 vs. N-2 Challenge
For many pharmaceutical applications, the indazole core must be substituted at one of the nitrogen atoms. The direct alkylation or arylation of an NH-indazole often yields a mixture of N-1 and N-2 regioisomers, posing significant purification challenges.[13][14] The outcome of this reaction is highly dependent on a subtle interplay of steric and electronic factors.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C-7 position sterically hinder attack at the N-1 position, favoring N-2 substitution. Conversely, bulky substituents at the C-3 position can favor N-1 substitution.[7]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the respective nitrogen atoms. For example, a C-7 nitro or ester group has been shown to confer excellent N-2 selectivity.[7]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent plays a critical role.
-
Base/Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to be a promising system for achieving high N-1 selectivity for many indazole scaffolds.[7]
-
Thermodynamic vs. Kinetic Control: In some cases, the initially formed kinetic product (often N-2) can isomerize to the more thermodynamically stable N-1 product under certain conditions.[7]
-
Caption: Competing pathways for N-1 and N-2 substitution of indazoles.
Conclusion and Future Perspectives
The synthesis of substituted indazole-6-carboxylic acids is a well-established field, yet one that continues to evolve. While classical methods based on diazotization remain highly relevant for large-scale production due to their reliability and low cost, modern transition-metal-catalyzed approaches offer significant advantages in terms of substrate scope and reaction mildness.[9][15] The critical challenge of N-1/N-2 regioselectivity can be effectively managed through a careful selection of substrates and reaction conditions, as demonstrated by studies on steric and electronic tuning.[7]
Future advancements will likely focus on integrating new technologies such as photochemistry, flow synthesis, and biocatalysis to further enhance the efficiency, safety, and environmental sustainability of these synthetic routes.[12][16] These innovations will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics.
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Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
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Kurth, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry. Retrieved from [Link]
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Al-dujaili, A. H., & Al-bahrani, W. T. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Retrieved from [Link]
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Shaikh, A., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. Retrieved from [Link]
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Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Genung, N. E., et al. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Alabugin, I. V., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters. Retrieved from [Link]
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Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Retrieved from [Link]
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Janardhanan, J. C., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
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Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Ellman, J. A., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. Retrieved from [Link]
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New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
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The C3-Bromo Position of the Indazole Ring: A Nexus of Reactivity for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Strategic C3-Position
The indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Its bioisosteric relationship with indole allows it to modulate interactions with a wide array of biological targets, leading to compounds with anticancer, anti-inflammatory, and neuroprotective properties.[2] The functionalization of the indazole core is therefore a critical endeavor in drug discovery. While positions on the fused benzene ring and the N1/N2 nitrogen atoms are readily modified, the C3-position presents a unique synthetic handle.[2][3] Introducing a bromine atom at C3 transforms this position into a versatile gateway for constructing complex molecular architectures through a variety of powerful chemical transformations.
This guide provides a deep dive into the reactivity of the C3-bromo group on the indazole ring. We will move beyond simple reaction catalogues to explore the mechanistic underpinnings and practical considerations that govern success in the laboratory. The focus is on providing actionable insights into the key reaction classes that leverage this critical synthon: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for derivatizing the C3-position of bromoindazoles. The general reactivity trend for aryl halides in these reactions is governed by the carbon-halogen bond dissociation energy, with C-I being more reactive than C-Br.[4] However, 3-bromoindazoles represent a sweet spot of reactivity and stability, making them ideal substrates for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A key advantage is their greater stability and lower cost compared to their iodo-counterparts, while being significantly more reactive than the corresponding chloro-derivatives.[5]
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6] This makes it a go-to method for introducing aryl and heteroaryl moieties at the C3-position, a common strategy in medicinal chemistry.
The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic choice, modern systems often employ Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos or SPhos.[5] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][5] The choice of base can be crucial, especially for N-unprotected indazoles, where Cs₂CO₃ has shown excellent results.[1]
-
Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/H₂O or toluene/EtOH/H₂O.[1][5] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Microwave Irradiation: A significant enhancement in reaction rate and yield is often achieved using microwave heating.[1] This allows for shorter reaction times (e.g., 1-2 hours) at elevated temperatures (e.g., 140°C), which can be particularly beneficial for less reactive substrates.[1]
| Parameter | Catalyst System | Base | Solvent | Conditions | Avg. Yield | Reference |
| System 1 | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140°C, 1h (MW) | 78% | [1] |
| System 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100°C, 24h | 56% | [5] |
| System 3 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80°C, 2h | Good | [8] |
This protocol is adapted from Guillaumet et al., demonstrating a robust method for coupling various boronic acids with free (NH) 3-bromoindazoles.[1]
-
Reagent Preparation: To a microwave-safe reaction vial, add 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 1.3 mmol, 1.3 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).
-
Reaction Setup: Seal the vial tightly with a cap.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 140°C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the synthesis of 3-aminoindazoles, which are key structures in many pharmaceutical compounds.[9] The reaction couples an aryl halide with a primary or secondary amine.[9][10]
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, Xantphos) are essential for achieving high yields, especially with less reactive aryl bromides and chlorides.[11][12] These ligands promote the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[12] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can also be effective.[11]
-
Substrate Scope: The reaction is remarkably broad, tolerating a wide range of primary and secondary amines.[9] For N-unprotected 3-bromoindazoles, the acidic N-H proton can compete. Protecting the indazole nitrogen (e.g., with a Boc or benzyl group) or using excess base may be necessary to achieve optimal results.
C. Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira coupling provides a direct route to 3-alkynylindazoles by reacting 3-bromoindazole with a terminal alkyne.[13] This reaction is distinguished by its use of a dual catalytic system, typically palladium and a copper(I) salt co-catalyst.[13][14]
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to generate the reactive copper(I) acetylide species.[15]
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
-
Catalyst System: A typical system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, most commonly CuI.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[13]
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols.[16] These systems often rely on highly active palladium catalysts and different base/solvent systems to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[16]
-
N-Protection: For N-unprotected indazoles, the acidic N-H can interfere with the reaction. Protection of the N1 position is often required to achieve good yields in Sonogashira couplings.[17]
II. Nucleophilic Aromatic Substitution (SₙAr)
While less common than palladium-catalyzed reactions for simple bromoindazoles, Nucleophilic Aromatic Substitution (SₙAr) is a viable pathway under specific circumstances.[18] The reaction involves the displacement of the bromide by a strong nucleophile.
Unlike Sₙ1 or Sₙ2 reactions, the SₙAr pathway proceeds via an addition-elimination mechanism.[19]
Figure 4: The addition-elimination mechanism of SₙAr.
-
Activation is Key: The aromatic ring of indazole is inherently electron-rich and resistant to nucleophilic attack. For an SₙAr reaction to occur, the ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, positioned ortho or para to the C3-bromo leaving group.[19][20][21] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, which is the rate-determining step.[21]
-
Leaving Group Ability: In SₙAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is counterintuitive to the trend seen in Sₙ1/Sₙ2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack.[19] Therefore, while possible, 3-bromoindazoles are less reactive in SₙAr than their fluoro or chloro analogs.
-
Nucleophiles: Strong nucleophiles are required, such as alkoxides (⁻OR), thiolates (⁻SR), or amines (R₂NH).[19]
III. Metal-Halogen Exchange: Generating a C3-Nucleophile
Metal-halogen exchange offers a powerful umpolung strategy, reversing the intrinsic electrophilicity of the C3 carbon. By treating 3-bromoindazole with a strong organometallic base, the C3-bromo bond is swapped for a C3-metal bond, creating a potent indazol-3-yl nucleophile that can react with a wide range of electrophiles.
The reaction is a fast, kinetically controlled process.[22] For N-unprotected indazoles, the acidic N-H proton poses a significant challenge, as it will be readily deprotonated by organolithium reagents, consuming at least one equivalent of base and potentially leading to undesired side reactions.
Figure 5: Workflow for metal-halogen exchange on N-unprotected 3-bromoindazole.
-
The Knochel-Li Protocol: A highly effective method for performing halogen-metal exchange on substrates with acidic protons involves a two-step addition of different organometallic reagents.[23]
-
First, an equivalent of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is added at a moderate temperature (e.g., 0°C). This selectively deprotonates the acidic N-H proton without initiating significant halogen exchange.[23]
-
Next, two equivalents of an alkyllithium reagent, typically n-butyllithium (n-BuLi), are added at a low temperature (e.g., -20°C to -78°C). This potent reagent then cleanly performs the bromine-lithium exchange at the C3 position.[23]
-
-
Electrophilic Quench: The resulting 3-lithiated indazole species is a powerful nucleophile and can be quenched with a variety of electrophiles, such as aldehydes (to form alcohols), ketones, carbon dioxide (to form carboxylic acids), or isocyanates.[23][24]
This protocol is adapted from a general procedure for heterocycles with acidic protons.[23]
-
Inert Atmosphere: Dry a flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Add a solution of 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0°C. Add a 2.0 M solution of i-PrMgCl in THF (0.5 mL, 1.0 mmol, 1.0 equiv) dropwise. Stir at 0°C for 10 minutes.
-
Halogen Exchange: Cool the mixture to -20°C. Slowly add a 2.5 M solution of n-BuLi in hexanes (0.8 mL, 2.0 mmol, 2.0 equiv) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at -20°C.
-
Electrophilic Quench: Bubble dry CO₂ gas through the solution for 15 minutes or add an excess of crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Acidify with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the crude 1H-indazole-3-carboxylic acid.
-
Purification: Purify by recrystallization or column chromatography as needed.
Conclusion and Future Outlook
The C3-bromo position of the indazole ring is a linchpin for synthetic strategy. Its reliable reactivity in palladium-catalyzed cross-coupling reactions has made it a favorite among medicinal chemists for rapidly building molecular diversity. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and versatile pathways to C-C and C-N bonds, forming the core of many synthetic routes.
Beyond these workhorse reactions, understanding the conditions that favor SₙAr or enable metal-halogen exchange opens up alternative and complementary synthetic avenues. The ability to switch the C3-position from an electrophilic site to a potent nucleophilic one via metal-halogen exchange is a particularly powerful tool for accessing novel functionalities. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the strategic importance of the 3-bromoindazole synthon will only continue to grow, enabling the synthesis of the next generation of complex, biologically active molecules.
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Royal Society of Chemistry. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. Retrieved from [Link]
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Navigating the Reactive Landscape of 3-Bromo-1H-Indazole Derivatives: A Technical Guide to Electrophilic and Nucleophilic Sites
Foreword: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Among the various functionalized indazoles, 3-bromo-1H-indazole derivatives have emerged as exceptionally versatile building blocks. Their strategic placement of a reactive bromine atom, coupled with the inherent nucleophilicity of the pyrazole ring, provides a rich and tunable platform for molecular elaboration. This guide offers an in-depth exploration of the electrophilic and nucleophilic sites of 3-bromo-1H-indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their reactivity and synthetic utility.
Unveiling the Electronic Architecture: A Duality of Reactivity
The reactivity of 3-bromo-1H-indazole is fundamentally governed by the distribution of electron density within its bicyclic framework. The fusion of the electron-rich pyrazole ring with the aromatic benzene ring creates a nuanced electronic landscape, featuring distinct sites susceptible to either electrophilic or nucleophilic attack.
Nucleophilic Sites: The primary nucleophilic centers of the 3-bromo-1H-indazole scaffold are the nitrogen atoms of the pyrazole ring, specifically at the N1 and N2 positions. The lone pair of electrons on these nitrogen atoms can readily participate in reactions with electrophiles. The relative nucleophilicity of N1 and N2, and thus the regioselectivity of reactions like N-alkylation, is a subject of considerable synthetic interest and is highly dependent on reaction conditions.
Electrophilic Sites: The most prominent electrophilic site is the C3 position, which is directly bonded to the electronegative bromine atom. This C-Br bond is susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. Furthermore, the benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although this is generally less facile than reactions at the C3 position.
Below is a conceptual diagram illustrating the key reactive sites of the 3-bromo-1H-indazole core.
Caption: Key reactive sites of 3-bromo-1H-indazole.
Exploiting Nucleophilicity: The Intricacies of N-Functionalization
The N1 and N2 positions of the indazole ring are the primary sites for nucleophilic attack, most commonly in N-alkylation and N-arylation reactions. The regioselectivity of these transformations is a critical consideration and is profoundly influenced by the choice of base, solvent, and the nature of the electrophile.
Regioselective N-Alkylation: A Tale of Two Nitrogens
The alkylation of 3-bromo-1H-indazole can lead to a mixture of N1 and N2-alkylated products. Achieving high regioselectivity is paramount for efficient synthesis and the avoidance of tedious purification steps.
Factors Influencing Regioselectivity:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation. This is often attributed to the formation of a sodium-chelated intermediate with certain C3-substituents, which sterically encumbers the N2 position. Conversely, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the approach of an electrophile to the N2 position, thereby favoring N1-alkylation.
-
Electronic Effects: The electronic nature of substituents on the indazole ring can also influence the relative nucleophilicity of the N1 and N2 atoms.
Experimental Protocol: Selective N1-Alkylation of 3-Bromo-1H-indazole
This protocol is a representative example for achieving N1-selectivity.
Materials:
-
3-Bromo-1H-indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1H-indazole (1.0 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated 3-bromo-1H-indazole.
Harnessing Electrophilicity: The Power of Palladium-Catalyzed Cross-Coupling
The C3-bromo functionality of 3-bromo-1H-indazole derivatives serves as a versatile linchpin for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed transformations in this context.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C3 position of the indazole and a variety of organoboron reagents. This reaction is renowned for its mild conditions, broad substrate scope, and high functional group tolerance.[2]
Key Components of a Successful Suzuki-Miyaura Coupling:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The selection of the catalyst and its associated ligand is crucial for achieving high yields and turnover numbers.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the organoboron species.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole with Phenylboronic Acid
Materials:
-
3-Bromo-1H-indazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-1H-indazole.
Comparative Data for Suzuki-Miyaura Coupling of Bromoindazoles
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | 0.5 | 85 | [3] |
| 2 | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [2] |
| 3 | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 100 (Microwave) | 1 | 95 | [3] |
Yields are for the coupling of a 3-bromoindazole derivative with an arylboronic acid and are representative examples.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the C3 position of 3-bromo-1H-indazole with a wide range of primary and secondary amines.[4] This reaction is of immense importance in drug discovery, as the resulting arylamines are prevalent in a vast number of pharmaceutical agents.[5]
Critical Parameters for Buchwald-Hartwig Amination:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical for catalytic activity. Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of haloindazoles.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1H-indazole with Morpholine
Materials:
-
3-Bromo-1H-indazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-bromo-1H-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add NaOtBu (1.4 eq).
-
Add anhydrous toluene.
-
Add morpholine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(morpholin-4-yl)-1H-indazole.
Visualizing the Mechanisms: A DOT Language Representation
To further elucidate the transformations discussed, the following diagrams, rendered in DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion: A Versatile Scaffold for Future Innovation
The 3-bromo-1H-indazole scaffold presents a fascinating duality of reactivity, with well-defined nucleophilic and electrophilic sites that can be selectively targeted to generate a diverse array of complex molecules. A thorough understanding of the factors governing the regioselectivity of N-functionalization, coupled with the judicious application of powerful palladium-catalyzed cross-coupling reactions at the C3 position, empowers chemists to unlock the full synthetic potential of this privileged heterocyclic system. As the quest for novel therapeutics continues, the strategic manipulation of the electrophilic and nucleophilic sites of 3-bromo-1H-indazole derivatives will undoubtedly play a pivotal role in the discovery and development of the next generation of life-changing medicines.
References
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Arkivoc. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(23), 7352. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Organic Process Research & Development, 28(6), 1319-1324. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2016). RSC Advances, 6(82), 78995-78999. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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The Architectural Precision of Life's Building Blocks: An In-depth Technical Guide to the X-ray Crystal Structure of Substituted Indazole-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Blueprint to Breakthrough
In the intricate world of drug discovery, understanding the three-dimensional architecture of a molecule is akin to possessing the blueprint of life itself. It is this precise spatial arrangement that dictates how a potential therapeutic will interact with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. Among the myriad of heterocyclic scaffolds that form the bedrock of modern medicinal chemistry, the indazole ring system holds a place of prominence. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in the design of novel therapeutics.[1][2] This guide delves into a specific, yet profoundly important, subclass: the substituted indazole-6-carboxylates.
Through the lens of X-ray crystallography, we will journey into the solid-state world of these molecules. This in-depth technical guide, designed for the discerning researcher, will not merely present data but will illuminate the causal relationships between chemical structure, crystal packing, and the properties that are paramount in the journey from a laboratory curiosity to a life-saving medicine. We will explore the nuances of their synthesis, the art of their crystallization, and the stories told by their crystal lattices.
The Indazole-6-carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry
The indazole core, a fusion of a benzene and a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable.[2][3] The positioning of the carboxylate group at the 6-position of this bicyclic system provides a crucial handle for modulating physicochemical properties and for establishing key interactions with biological targets. This scaffold is a cornerstone in the development of a diverse range of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory agents.[4][5]
The rationale for focusing on the 6-carboxylate substitution pattern lies in its ability to act as a versatile hydrogen bond acceptor and to be readily derivatized into amides and other functional groups, thereby enabling extensive structure-activity relationship (SAR) exploration.[5] Understanding the precise geometry and intermolecular interactions of this scaffold through X-ray crystallography is therefore not an academic exercise, but a critical step in rational drug design.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to elucidating the crystal structure of a substituted indazole-6-carboxylate begins with its synthesis and subsequent crystallization. The synthetic strategies employed are crucial as they dictate the nature and position of substituents, which in turn profoundly influence the molecule's ability to form high-quality crystals.
Synthetic Pathways to Substituted Indazole-6-carboxylates
A common and effective route to N-substituted indazole-6-carboxylates involves the N-alkylation or N-arylation of a pre-formed indazole-6-carboxylate ester. The choice of base and solvent is critical in directing the substitution to the desired N-1 or N-2 position, although the 1H-isomer is often the major product due to its greater thermodynamic stability.
Experimental Protocol: Synthesis of Ethyl 1-Aryl-1H-indazole-6-carboxylate
-
Deprotonation: To a solution of ethyl 1H-indazole-6-carboxylate (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the indazolide anion.
-
Nucleophilic Substitution: The appropriate aryl halide (e.g., a substituted fluorobenzene, 1.2 eq.) is added to the reaction mixture. For less reactive aryl halides, a palladium- or copper-catalyzed cross-coupling reaction may be necessary.
-
Reaction Monitoring and Work-up: The reaction is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted indazole-6-carboxylate.
The Art and Science of Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized for each new compound.
Common Crystallization Techniques for Indazole Derivatives:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
The selection of solvents is guided by the polarity of the substituted indazole-6-carboxylate. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their mixtures) is a standard approach.
Decoding the Crystal Lattice: A Guide to Structural Analysis
Once a suitable crystal is obtained, X-ray diffraction analysis provides a wealth of information about the molecule's three-dimensional structure and its interactions in the solid state. This section will detail the key parameters derived from a crystal structure analysis and their implications.
Molecular Conformation: Bond Lengths, Angles, and Torsional Angles
The primary output of a crystal structure determination is the precise location of each atom in the unit cell. From this, we can derive key geometric parameters that describe the molecule's conformation.
| Parameter | Typical Values for Indazole-6-carboxylates | Significance |
| Indazole Ring | Largely planar | Confirms the aromatic character of the bicyclic system. |
| C6-C(carboxyl) bond length | ~1.48-1.52 Å | Indicates the degree of conjugation between the carboxylate group and the aromatic ring. |
| Torsion angle (C5-C6-C(carboxyl)=O) | Varies depending on substituents | Defines the orientation of the carboxylate group relative to the indazole ring, which can influence intermolecular interactions. |
These parameters are not static; they are influenced by the electronic effects of the substituents on the indazole ring. For instance, electron-withdrawing groups can alter bond lengths and charge distribution within the aromatic system.
Supramolecular Architecture: The Power of Intermolecular Interactions
The way in which individual molecules pack together in a crystal is governed by a delicate balance of intermolecular forces. For substituted indazole-6-carboxylates, hydrogen bonding and π-π stacking interactions are the dominant forces that dictate the supramolecular architecture.
Hydrogen Bonding: The carboxylate group is a potent hydrogen bond acceptor, while the N-H of the indazole ring (in 1H-isomers) is a hydrogen bond donor. This often leads to the formation of well-defined hydrogen-bonded motifs, such as dimers or chains. The presence of other hydrogen bond donors or acceptors in the substituents will further enrich the complexity of the hydrogen-bonding network.
π-π Stacking: The planar aromatic indazole ring is prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the substituents and plays a significant role in the overall stability of the crystal lattice.
Visualizing Crystal Packing:
Caption: Intermolecular interactions in indazole-6-carboxylates.
Structure-Property Relationships: From Crystal Lattice to Clinical Candidate
The insights gained from the crystal structure of a substituted indazole-6-carboxylate are directly applicable to drug development. The solid-state properties of a drug candidate, which are a direct consequence of its crystal packing, are critical for its formulation, stability, and bioavailability.
Polymorphism: The Same Molecule, Different Properties
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different solubilities, dissolution rates, and stabilities, all of which can impact the therapeutic efficacy and shelf-life of a drug. A thorough understanding of the crystal packing of the desired polymorph, as revealed by X-ray crystallography, is essential for developing robust manufacturing and formulation processes.
Structure-Activity Relationship (SAR) and Rational Drug Design
The crystal structure of a substituted indazole-6-carboxylate in complex with its biological target provides the ultimate blueprint for rational drug design. By visualizing the key interactions between the inhibitor and the active site of the protein, medicinal chemists can make informed decisions about which substituents to explore to enhance potency and selectivity. For instance, the orientation of the 6-carboxylate group might reveal an opportunity to introduce a new hydrogen bond with a specific amino acid residue.
Workflow for Structure-Based Drug Design:
Caption: Iterative cycle of structure-based drug design.
Conclusion: The Future is Crystalline
The study of the X-ray crystal structure of substituted indazole-6-carboxylates is a powerful endeavor that bridges the gap between fundamental chemistry and translational medicine. The atomic-level insights gained from these studies provide an invaluable roadmap for the design of next-generation therapeutics. As synthetic methodologies become more sophisticated and crystallographic techniques continue to advance, our ability to rationally design and optimize indazole-6-carboxylate-based drugs will only continue to grow. The future of drug discovery is not just about finding new molecules, but about understanding their architecture with unparalleled precision. The crystalline world of substituted indazole-6-carboxylates holds a treasure trove of information waiting to be unlocked, promising a future of more effective and safer medicines for a healthier world.
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).
-
Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors. (2025). PubMed. Retrieved January 7, 2026, from [Link]
-
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (2023). PubMed. Retrieved January 7, 2026, from [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). ACS Publications. Retrieved January 7, 2026, from [Link]
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Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Plot of X-ray crystallographic data for 6a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Methyl 3-Bromo-1H-indazole-6-carboxylate: A Keystone Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of contemporary drug discovery, forming the structural core of numerous approved therapeutics, particularly in oncology.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure for kinase inhibition and other targeted therapies.[1] This guide focuses on a particularly versatile derivative, Methyl 3-bromo-1H-indazole-6-carboxylate , and elucidates its role as a high-value synthetic building block. We will explore the strategic importance of its functional groups, provide validated protocols for its derivatization through modern cross-coupling chemistry, and present a case study on its application in the synthesis of a leading pharmaceutical agent.
Strategic Analysis of the Building Block
The utility of this compound stems from the orthogonal reactivity of its two key functional groups. This bifunctionality allows for sequential and regioselective modifications, providing a streamlined path to complex molecular architectures.
-
The 3-Bromo Group: This position on the indazole ring is electronically activated and serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions.[3] It is the primary site for introducing aryl, heteroaryl, and alkyl substituents to build molecular complexity, most commonly via Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
The 6-Carboxylate Group: The methyl ester at the C6 position offers a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide array of amides. This is particularly crucial for synthesizing molecules like the PARP inhibitor Niraparib, where a C7-carboxamide (based on indazole numbering) is essential for its biological activity.[4][5]
The logical flow for utilizing this building block often involves an initial cross-coupling reaction at the C3 position, followed by modification of the C6 ester, as depicted below.
Caption: General synthetic workflow using the title building block.
Core Synthetic Transformations: Protocols and Insights
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds, making it a first-choice reaction for functionalizing the C3 position.[6] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification in drug discovery programs.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is more common.[7][8] The ligand (e.g., SPhos, RuPhos, dppf) is crucial; it stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination.[6][7]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step, activating the boronic acid partner to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[6][7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, DMF) and water is typically used to dissolve both the organic-soluble building block and the often water-soluble inorganic base.[7][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.05 mmol, 5 mol%) and a suitable ligand like SPhos (0.10 mmol, 10 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).[7]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole-6-carboxylate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Good | [7] |
| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | High | [10] |
| 2-Furylboronic acid | PdCl₂(dppf) over IL | N/A | IL | 100 | 95 | [8] |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | N/A | [11] |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[12][13] This reaction allows for the direct coupling of the 3-bromoindazole with a vast array of primary and secondary amines.[14]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki reaction, this is a palladium-catalyzed process. The choice of ligand is even more critical here. Sterically hindered biarylphosphine ligands (e.g., Xantphos, BINAP) are highly effective as they promote the challenging reductive elimination step that forms the C-N bond.[3][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine, forming a palladium-amido intermediate which is essential for the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.[15]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 10 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 mmol, 1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture with stirring at 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
| Amine Type | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |
| Primary Arylamines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 120 | Moderate-Good | [3] |
| Secondary Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate-High | [3] |
| Ammonia Equivalents | Pd(OAc)₂ / Ligand | K₃PO₄ | t-BuOH | 110 | Good | [13] |
| General Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good-Excellent | [12][14] |
Case Study: A Key Intermediate in the Synthesis of Niraparib
This compound is a known intermediate in various synthetic routes towards Niraparib, a potent PARP inhibitor used for cancer treatment.[4][5][16] The synthesis showcases the sequential functionalization strategy discussed earlier. While Niraparib itself is a 2H-indazole, the initial steps often proceed through the more stable 1H-indazole tautomer.
A plausible synthetic sequence involves:
-
Buchwald-Hartwig Coupling: The building block is coupled with a protected form of (S)-3-(4-aminophenyl)piperidine.[17]
-
Amidation: The methyl ester at the C6 position is converted to the primary amide, a key pharmacophore for Niraparib, often through reaction with formamide in the presence of a base like sodium methoxide.[4]
-
Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions to yield the final active pharmaceutical ingredient.[4]
This application underscores the industrial relevance of this compound, where its precisely arranged functional groups allow for an efficient and convergent synthesis of a complex, life-saving drug.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed synthetic platform. Its orthogonal reactive sites—the C3 bromine for cross-coupling and the C6 ester for amide formation—provide medicinal chemists with a reliable and efficient route to novel indazole-based compounds. The robust and well-documented protocols for its transformation via Suzuki and Buchwald-Hartwig reactions, coupled with its proven utility in the synthesis of oncology drugs like Niraparib, solidify its status as a keystone building block in modern drug discovery.
References
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (National Institutes of Health) [Link]
-
Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (National Institutes of Health) [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (Royal Society of Chemistry) [Link]
-
C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (ACS Publications) [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (ResearchGate) [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (organic-chemistry.org) [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (ResearchGate) [Link]
-
Buchwald–Hartwig amination. (Wikipedia) [Link]
- A kind of synthetic method for preparing Niraparib.
-
Buchwald-Hartwig Amination. (Chemistry LibreTexts) [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (ResearchGate) [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (MDPI) [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (Organic Chemistry Portal) [Link]
- Processes for the preparation of Niraparib and intermediates thereof.
- Processes for the preparation of niraparib and intermediates thereof.
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (PrepChem.com) [Link]
- Process for preparing intermediate of anti-tumor drug niraparib and...
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Royal Society of Chemistry) [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (National Institutes of Health) [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (Royal Society of Chemistry) [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (International Union of Crystallography) [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Royal Society of Chemistry) [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (MDPI) [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (ACS Publications) [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (ResearchGate) [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (ACS Publications) [Link]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (ResearchGate) [Link]
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Methodological & Application
Application Note: Strategic Control of Regioselectivity in the N-Alkylation of Methyl 3-bromo-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the regioselective N-alkylation of methyl 3-bromo-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. The indazole scaffold is a privileged pharmacophore, and the specific N-alkylation pattern (N1 vs. N2) is critical as it profoundly influences the biological activity and physicochemical properties of the final compound.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles that govern regioselectivity, offering robust, validated protocols to empower researchers to achieve high yields of the desired regioisomer.
The Mechanistic Landscape: A Tale of Two Nitrogens
The primary challenge in the N-alkylation of indazoles stems from the existence of two nucleophilic nitrogen atoms, N1 and N2.[4] The indazole core exists in two tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole. The 1H-indazole tautomer is generally considered the more thermodynamically stable form.[5][6][7][8]
Upon deprotonation with a base, a mesomeric indazolide anion is formed, with electron density distributed across both nitrogen atoms. Direct alkylation of this anion can therefore lead to a mixture of N1 and N2 substituted products, complicating synthesis and purification.[9][10] The strategic selection of reagents and conditions is paramount to steer the reaction toward a single, desired outcome.
The regiochemical outcome is a delicate balance between thermodynamic and kinetic control.[1]
-
Thermodynamic Control: Conditions that allow for equilibration, such as higher temperatures or longer reaction times, often favor the formation of the more stable N1-alkylated product.[5][7]
-
Kinetic Control: Conditions that favor the fastest-forming product can lead to the N2-isomer, which is sometimes the kinetically preferred product.[10]
Caption: Competing N1 and N2 alkylation pathways from the common indazolide intermediate.
Guiding Regioselectivity: Key Experimental Parameters
Achieving high regioselectivity is not a matter of chance but of deliberate experimental design. For a substrate like this compound, the substituents at the C3 and C6 positions offer unique opportunities for control. The ratio of N1 to N2 products is highly sensitive to the base, solvent, and nature of the alkylating agent.[5][9]
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Base & Cation | Strong, non-coordinating bases (e.g., NaH, Cs₂CO₃) | Weaker bases (e.g., K₂CO₃) or acidic/neutral conditions | With NaH or Cs₂CO₃, the cation can chelate between the N2 nitrogen and the oxygen of the C6-carboxylate, sterically hindering the N2 position and directing the electrophile to N1.[4][11] |
| Solvent | Non-polar aprotic (e.g., THF) | Polar aprotic (e.g., DMF) or specialized systems | THF supports the formation of tight ion pairs, enhancing the chelation effect for N1 selectivity.[2][5] DMF can lead to mixtures.[8] |
| Reaction Type | Standard Sₙ2 with alkyl halides | Mitsunobu Reaction (Alcohol, PPh₃, DEAD/DIAD) | The Mitsunobu reaction proceeds through a different mechanism that has a strong intrinsic preference for the N2 position of the indazole ring.[1][11][12] |
| Catalyst | --- | Acid Catalysis (e.g., TfOH) with diazo compounds | Certain acid-catalyzed systems can achieve exceptionally high N2 selectivity by activating the alkylating agent in a way that favors attack at the N2 position.[13][14] |
Protocol 1: Selective N1-Alkylation via Cation Chelation Control
This protocol is optimized to produce the N1-alkylated isomer by leveraging the chelation effect of a sodium counter-ion in a non-polar solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for indazoles bearing an electron-withdrawing group, such as a carboxylate, that can participate in chelation.[4][5][15]
Workflow for N1-Selective Alkylation
Caption: General experimental workflow for the N1-selective alkylation of indazoles.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[4]
-
Alkylation: Re-cool the suspension to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary.[5][12]
-
Quenching: Once complete, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
For instances where the N2-regioisomer is the desired product, the Mitsunobu reaction is an exceptionally reliable and highly selective method.[16] This reaction involves an alcohol as the alkylating agent in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DIAD or DEAD). This method consistently shows a strong preference for producing the N2-alkylated indazole.[1][5][11][12]
Workflow for N2-Selective Alkylation
Caption: General experimental workflow for the N2-selective Mitsunobu alkylation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous Alcohol (R-OH, e.g., n-pentanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]
-
Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Concentration: Upon completion, remove the solvent under reduced pressure. The crude product will contain the desired N2-isomer, the N1-isomer as a minor product, and reaction byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. Careful selection of the eluent system is required to separate the N2-alkylated product from the minor N1-isomer and byproducts.[1]
Product Characterization and Isomer Assignment
Unambiguous assignment of the N1 and N2 regioisomers is critical. While the isomers may have similar Rf values on TLC, they are readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][7]
-
N1-Alkylated Isomer: A key correlation will be observed between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring. No correlation is typically seen with the C3 carbon.[5][7]
-
N2-Alkylated Isomer: A key correlation will be observed between the protons of the alkyl group's α-CH₂ and the C3 carbon of the indazole ring. No correlation is seen with the C7a carbon.[7]
This difference provides a definitive method for structural confirmation.
References
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Zhang, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(40), 5965-5968. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Chemical Communications. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. RSC Publishing. [Link]
-
ResearchGate. (2022). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
PubMed. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed. [Link]
-
K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
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Title: A Comprehensive Guide to Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3-bromo-1H-indazole-6-carboxylate for Pharmaceutical Scaffolding
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within drug discovery and development for its remarkable ability to form carbon-carbon bonds with high functional group tolerance.[1][2] The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[3][4] This guide provides a detailed technical overview and robust experimental protocols for the successful Suzuki-Miyaura coupling of methyl 3-bromo-1H-indazole-6-carboxylate with a variety of (hetero)arylboronic acids. We delve into the mechanistic rationale behind component selection, present optimized reaction conditions, and offer a practical troubleshooting guide to empower researchers in the synthesis of novel indazole-based compound libraries.
Mechanistic Rationale and Component Selection
A deep understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Catalytic Cycle
The generally accepted mechanism begins with a coordinatively unsaturated Pd(0) complex, which is the active catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[5][7]
-
Transmetalation : The organic moiety from the boronic acid (Ar') is transferred to the palladium center, displacing the bromide. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[8][9][10]
-
Reductive Elimination : The two organic groups (the indazole and the new aryl group) couple and are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Strategic Selection of Reaction Components
The success of coupling N-H containing heterocycles like indazole hinges on the careful selection of each component to favor the catalytic cycle and minimize side reactions.[11]
-
Palladium Source & Ligand : The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing catalytic activity.[5][12]
-
Pd(PPh₃)₄ : A reliable choice where the pre-catalyst is a stable Pd(0) source that comes with its own ligand. It is effective for many standard couplings.[3][7]
-
PdCl₂(dppf) : This Pd(II) pre-catalyst, paired with the bidentate dppf ligand, has shown excellent performance for couplings on bromoindazoles.[13][14] The ferrocene backbone provides a unique bite angle and electronic properties.
-
Buchwald Ligands (e.g., XPhos, SPhos) : These are electron-rich, sterically hindered biaryl phosphine ligands that excel in coupling challenging substrates, including heteroaryl halides.[11][15] They are typically used with a Pd(II) source like Pd(OAc)₂ or as pre-formed "precatalysts" for easier handling.[11]
-
-
Base : The base's primary role is to facilitate transmetalation.[8][16] Its strength and solubility are key considerations.
-
Cesium Carbonate (Cs₂CO₃) : A strong, yet relatively soft base that has proven highly effective for coupling free (NH) indazoles, often providing superior results to other carbonates.[3][4]
-
Potassium Phosphate (K₃PO₄) : A non-nucleophilic, strong base often employed for challenging couplings, especially with less reactive aryl chlorides or sterically hindered substrates.[11][15]
-
Potassium Carbonate (K₂CO₃) : A standard, cost-effective base suitable for many applications, typically used in a biphasic solvent system with water.[13][17]
-
-
Solvent : The solvent system must solubilize the reactants and catalyst while facilitating the interaction between phases in biphasic systems.[18][19]
-
Dioxane/Water or DME/Water : Classic biphasic systems that work well with inorganic bases like carbonates and phosphates. The water solubilizes the base and helps form the active boronate species.[11][13]
-
Toluene/Ethanol/Water : A combination reported to be highly effective for microwave-assisted Suzuki couplings of 3-bromoindazoles, suggesting good performance under thermal conditions as well.[3]
-
Protocol Development and Optimization
To establish a reliable protocol, a screening of reaction parameters was conducted. The coupling of this compound with 4-methoxyphenylboronic acid was used as the model reaction.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (2.5) | SPhos (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 4 | 95 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 5 | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 6 | 81 |
Analysis : While several conditions provided good to excellent yields, the combination of PdCl₂(dppf) as the catalyst, Cs₂CO₃ as the base, and a DME/Water solvent system (Entry 3) proved to be optimal. It delivered the highest yield in the shortest time at a moderate temperature, indicating a highly efficient catalytic system for this specific substrate. This condition was selected for the general protocol.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of this compound with various aryl and heteroaryl boronic acids on a 0.5 mmol scale.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), Anhydrous
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation : To the reaction vessel, add this compound (0.5 mmol, 135.5 mg), the desired boronic acid (0.6 mmol), Cs₂CO₃ (1.0 mmol, 325.8 mg), and PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol, 12.2 mg).
-
Solvent Addition : Add anhydrous DME (4.0 mL) and deionized water (1.0 mL) to the vessel.
-
Degassing : Seal the vessel and purge the headspace with nitrogen or argon gas for 15 minutes while stirring the suspension. This step is critical to remove oxygen, which can deactivate the catalyst.[20]
-
Reaction : Place the sealed vessel in a preheated oil bath at 85 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indazole is consumed.
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Substrate Scope Examples
The optimized protocol was applied to a range of commercially available boronic acids.
Table 2: Representative Examples of Synthesized Indazole Derivatives
| Entry | Boronic Acid | Product Structure | Product Name | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)-1H-indazole-6-carboxylate | 95 | |
| 2 | Pyridine-3-boronic acid | Methyl 3-(pyridin-3-yl)-1H-indazole-6-carboxylate | 84 | |
| 3 | 3,5-Dimethylphenylboronic acid | Methyl 3-(3,5-dimethylphenyl)-1H-indazole-6-carboxylate | 91 | |
| 4 | Thiophene-2-boronic acid | Methyl 3-(thiophen-2-yl)-1H-indazole-6-carboxylate | 78 |
Troubleshooting Guide
Table 3: Common Problems and Suggested Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.[20]2. Insufficiently strong or poorly soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure thorough degassing of the solvent and reaction mixture. Use fresh, high-quality solvents.2. Switch to a stronger base like K₃PO₄. Ensure vigorous stirring for biphasic mixtures.[20]3. Use fresh boronic acid or consider using the corresponding pinacol ester (boronate ester), which is more stable.[7] |
| Protodeboronation (Boronic acid is converted back to Ar-H) | 1. Reaction temperature is too high or reaction time is too long.2. Base is too harsh or water concentration is too high.[14] | 1. Lower the reaction temperature and monitor closely to stop the reaction upon completion.2. Try a milder base (e.g., K₂CO₃) or reduce the amount of water in the solvent system. |
| Homocoupling (Formation of Ar-Ar and Ar'-Ar') | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure rigorously.[20]2. Increase the bulk of the phosphine ligand (e.g., switch from PPh₃ to a Buchwald-type ligand like XPhos) to disfavor homocoupling.[20] |
| Difficulty in Purification | 1. Boronic acid and its byproducts are polar and can co-elute with the product. | 1. After the reaction, perform an acidic wash (e.g., 1M HCl) or a basic wash with NaOH to remove boronic acid residues before chromatography. An alternative is to filter the crude product through a plug of silica with a non-polar eluent first. |
Conclusion
This application note provides a validated and highly efficient protocol for the Suzuki-Miyaura cross-coupling of this compound. By employing PdCl₂(dppf) with Cs₂CO₃ in a DME/water system, a broad range of aryl and heteroaryl groups can be installed at the 3-position of the indazole core in excellent yields. The mechanistic insights and troubleshooting guide included herein are intended to equip researchers with the necessary tools to confidently apply and adapt this powerful methodology for the synthesis of novel molecules for drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521. [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta, 97(3), 364-374. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 26494-26504. [Link]
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Tyrell, J. H., & Guild, J. R. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
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Sarkis, J. H., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8433-8438. [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 364-374. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
-
Ujaque, G., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(12), 3024-3035. [Link]
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International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4521. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1109. [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. [Link]
-
White Rose Research Online. (2014). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(43), 9973-9986. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16, 4179-4182. [Link]
-
RSC Advances. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19, 7156-7161. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
-
El Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5745-5753. [Link]
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
-
El Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5745-5753. [Link]
-
Noël, T., & Musacchio, A. J. (2017). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 19(21), 5837-5840. [Link]
-
Eleazu, C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5535-5567. [Link]
-
ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Application Note: Palladium-Catalyzed C-N Bond Formation Using Methyl 3-bromo-1H-indazole-6-carboxylate
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination, utilizing methyl 3-bromo-1H-indazole-6-carboxylate. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex nitrogen-containing heterocyclic compounds. We will delve into the mechanistic underpinnings of the catalytic cycle, discuss critical parameters for reaction optimization, provide a step-by-step experimental protocol, and offer a guide for troubleshooting common issues. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and HIV-protease inhibition.[1] The ability to controllably functionalize the indazole core, particularly through the formation of carbon-nitrogen (C-N) bonds, is crucial for the development of new pharmaceutical agents.[2][3]
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][5] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it an indispensable tool.[4] This note focuses on the application of this reaction to this compound, a valuable building block for creating libraries of novel, substituted indazoles.
Mechanism and Key Principles: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4][6][7] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[4][6][8]
The efficiency of this cycle is highly dependent on several interrelated factors, with the choice of ligand being paramount.[2][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Success:
-
Ligand: This is arguably the most critical component. For heteroaryl halides like our indazole substrate, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[9][10] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalytically active species.[2][9] The choice of ligand can depend heavily on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).[6]
-
Base: A base is required to deprotonate the amine (or the N-H of the indazole) to facilitate the formation of the palladium-amido complex.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[6] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher temperatures.[6]
-
Solvent: Aprotic, non-coordinating solvents are standard. Toluene, dioxane, and THF are widely used.[6][11] The choice of solvent can impact the solubility of the reagents and the base, which is critical for reaction efficiency.[6] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative secondary amine (e.g., morpholine). Reaction conditions should be optimized for each specific amine partner.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 255.07 | 255 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 µL | 1.2 | 1.2 |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 864.55 | 17.3 | 0.02 | 0.02 (2 mol%) |
| Ligand (e.g., XPhos) | 476.62 | 11.4 | 0.024 | 0.024 (2.4 mol%) |
| Base (e.g., NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous, Degassed Solvent (e.g., Toluene) | - | 5.0 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the this compound (255 mg, 1.0 mmol), the palladium precatalyst (17.3 mg, 0.02 mmol), the ligand (11.4 mg, 0.024 mmol), and the base (135 mg, 1.4 mmol).
-
Sealing and Purging: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (5.0 mL of toluene). Then, add the amine (105 µL of morpholine, 1.2 mmol) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting bromoindazole is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
General Workflow and Troubleshooting
The success of the Buchwald-Hartwig amination relies on careful execution and an understanding of potential pitfalls.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen/moisture contamination).[12] 2. Poor solubility of reagents/base. 3. Incorrect ligand or base choice. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use a glovebox if possible. Use fresh catalyst. 2. Try a different solvent (e.g., dioxane, CPME) or a co-solvent system.[6] 3. Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos) and different bases (e.g., Cs₂CO₃, K₃PO₄). |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H). 2. Homocoupling of the amine or aryl halide.[13] | 1. This can occur if the amine substrate is too acidic or if there's moisture. Try a weaker base or ensure anhydrous conditions. 2. Lower the catalyst loading or try a different ligand/precatalyst system. Ensure a slight excess of the amine is used. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Product inhibition. | 1. Add a fresh portion of catalyst and ligand. 2. Dilute the reaction mixture with more solvent. This is less common but can occur with certain substrates. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted indazoles from this compound. Success hinges on the careful selection of the catalyst system—particularly the ligand—and the meticulous exclusion of oxygen and moisture from the reaction. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably access a diverse range of valuable compounds for drug discovery and development programs.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Li, G., et al. (2014). Synthesis of indazoles and azaindazoles by intramolecular aerobic oxidative C-N coupling under transition-metal-free conditions. Chemistry, 20(14), 3932-8. Retrieved from [Link]
-
Xu, L., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(11), 1816-1822. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 11(15), 9546-9555. Retrieved from [Link]
-
Chemistry Student. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 1-43. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. organic-chemistry.org. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. organic-chemistry.org. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ali, M. A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4165. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic letters, 12(18), 4144-4147. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6945. Retrieved from [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. Retrieved from [Link]
-
Vautravers, N. R., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(12), 3146-3149. Retrieved from [Link]
-
Lee, P. H., et al. (2001). Palladium-catalyzed cross-couplings of 1,3-butadien-2-yl species with organoindiums generated from allenylmethyl bromide and indium. Chemical Communications, (17), 1696-1697. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1H-Indazole Derivatives
Introduction: The Significance of 3-Amino-1H-Indazoles in Modern Drug Discovery
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules.[1][2] Among its various functionalized forms, 3-amino-1H-indazole derivatives have emerged as particularly valuable pharmacophores. These compounds are integral to the development of a diverse range of therapeutic agents, most notably as potent kinase inhibitors in oncology. The amino group at the C3 position often serves as a crucial hydrogen bond donor, facilitating tight binding to the hinge region of kinase active sites.[1] Consequently, robust and versatile synthetic methods for the preparation of these key intermediates are of paramount importance to researchers, scientists, and drug development professionals.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This palladium-catalyzed cross-coupling reaction provides a significant advantage over traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[3] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful application of the Buchwald-Hartwig amination to the synthesis of 3-amino-1H-indazole derivatives from their corresponding 3-bromo precursors.
Mechanistic Considerations: The Key to a Successful Transformation
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
A simplified representation of the catalytic cycle is depicted below:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-1H-indazole derivative), forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]
The Critical Role of N-Protection: Ensuring Regioselectivity
A significant challenge in the amination of 3-bromo-1H-indazole is the presence of the acidic N-H proton. This can lead to a mixture of products arising from both the desired C3-amination and undesired N1-arylation. To ensure selective C-N bond formation at the C3 position, protection of the indazole nitrogen is essential.
Commonly used protecting groups include the tetrahydropyranyl (THP) group, which can be readily installed and removed under mild conditions. The choice of protecting group can influence the solubility and reactivity of the substrate, and therefore may require optimization for specific applications.
Core Components of the Reaction: A Guide to Selection
The success of the Buchwald-Hartwig amination of 3-bromo-1H-indazole derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Role in the Reaction | Recommended Choices for 3-Bromo-1H-Indazole Derivatives |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | Stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred for heteroaryl halides. | Xantphos, RuPhos, BrettPhos, BINAP[4] |
| Base | Facilitates the deprotonation of the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield. | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) |
| Solvent | Provides the medium for the reaction. Must be anhydrous and capable of dissolving the reactants and catalyst system. | Toluene, 1,4-Dioxane, THF (Tetrahydrofuran) |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-THP-3-bromo-1H-indazole
This protocol provides a general starting point for the amination of N-THP protected 3-bromo-1H-indazole with a variety of primary and secondary amines.
Materials:
-
N-(Tetrahydro-2H-pyran-2-yl)-3-bromo-1H-indazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous Toluene (0.1-0.2 M)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add N-(Tetrahydro-2H-pyran-2-yl)-3-bromo-1H-indazole, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 100-120 °C is typically employed for 12-24 hours. For microwave-assisted reactions, temperatures of 120-150 °C for 30-60 minutes are common starting points.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be subjected to deprotection of the THP group, typically using acidic conditions (e.g., HCl in methanol or p-toluenesulfonic acid in ethanol).
-
Purify the final 3-amino-1H-indazole derivative by flash column chromatography on silica gel.
Representative Examples
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of N-protected 3-bromo-1H-indazole with various amines.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 70-85 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 120 (MW) | 0.5 | 80-90 |
| Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 110 | 16 | 88-98 |
Troubleshooting and Optimization: A Decision-Making Workflow
Even with a robust protocol, challenges can arise. The following workflow can guide the optimization process.
Caption: A decision-making workflow for troubleshooting the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 3-amino-1H-indazole derivatives. By understanding the key mechanistic principles, carefully selecting the reaction components, and employing a systematic approach to optimization, researchers can reliably access these valuable building blocks for drug discovery and development. The use of N-protection is paramount for achieving the desired regioselectivity, and the exploration of different ligands and reaction conditions can further enhance the efficiency and scope of this powerful transformation.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW - Semantic Scholar. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 3-Aryl-1H-indazole-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and versatile protocols for the synthesis of 3-aryl-1H-indazole-6-carboxylates, a pivotal scaffold in medicinal chemistry and drug discovery. The indazole core is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds, including anti-cancer agents, anti-emetics, and anti-inflammatory drugs.[1] The targeted 3-aryl-1H-indazole-6-carboxylate framework is of significant interest for its potential as kinase inhibitors and other therapeutic agents. This document provides an in-depth exploration of key synthetic strategies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclization methods, offering researchers the necessary tools to access this important class of molecules. The protocols are presented with detailed, step-by-step instructions, alongside insights into the underlying reaction mechanisms and critical experimental parameters.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic compound composed of fused benzene and pyrazole rings, is a cornerstone in the design of novel therapeutics. Its bioisosteric relationship with indole has made it a frequent target for medicinal chemists seeking to modulate biological activity. Marketed drugs such as Granisetron, an antiemetic, and Benzydamine, a non-steroidal anti-inflammatory drug, feature the indazole core, highlighting its clinical relevance.[1] The introduction of an aryl group at the C-3 position and a carboxylate moiety at the C-6 position of the indazole ring provides a valuable handle for further structural modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies and Protocols
The synthesis of 3-aryl-1H-indazole-6-carboxylates can be approached through several strategic pathways. This guide will focus on two of the most effective and widely applicable methods:
-
Palladium-Catalyzed Direct C-3 Arylation of a Pre-formed 1H-Indazole-6-carboxylate: This approach offers a convergent and efficient route, where a readily accessible indazole-6-carboxylate scaffold is directly arylated at the desired position.
-
Palladium-Catalyzed Intramolecular C-H Amination of Hydrazones: This method involves the construction of the indazole ring through a palladium-catalyzed cyclization of a suitably substituted hydrazone precursor.
Method 1: Palladium-Catalyzed Direct C-3 Arylation
Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The C-3 position of the 1H-indazole ring, while historically considered challenging to functionalize directly due to its electronic properties, can be effectively arylated using modern palladium catalysis.[2][3][4]
Reaction Scheme:
Figure 1: General scheme for the direct C-3 arylation of 1H-indazole-6-carboxylates.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for C-H activation reactions.[2][4]
-
Ligand: The choice of ligand is crucial for the success of the C-H arylation. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (Phen), have been shown to be particularly effective in promoting the desired reactivity and selectivity at the C-3 position of 1H-indazoles.[2][3]
-
Base: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation steps in the catalytic cycle.[2][4]
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) or toluene is typically employed to ensure solubility of the reagents and to facilitate the reaction at the required high temperatures.[2][4] The use of greener solvents like water has also been reported to be effective under specific conditions.[5]
-
Aryl Halide: Both aryl iodides and aryl bromides are suitable coupling partners, with aryl iodides generally exhibiting higher reactivity.[2]
Detailed Protocol: Synthesis of Methyl 3-phenyl-1H-indazole-6-carboxylate
This protocol is adapted from established procedures for the C-3 arylation of indazoles and is optimized for the synthesis of the target molecule.[2][4]
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite®
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methyl 1H-indazole-6-carboxylate (1.0 mmol, 1 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the tube, followed by iodobenzene (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and stir the reaction mixture at 120 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the desired methyl 3-phenyl-1H-indazole-6-carboxylate.
Expected Yield: 60-80%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | MW | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Methyl 3-phenyl-1H-indazole-6-carboxylate | C₁₅H₁₂N₂O₂ | 252.27 | 8.25 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85-7.75 (m, 3H), 7.55-7.45 (m, 3H), 3.95 (s, 3H). | 167.1, 142.5, 141.8, 132.1, 130.5, 129.2, 128.8, 127.5, 124.3, 122.1, 121.5, 110.2, 52.3. |
Method 2: Palladium-Catalyzed Intramolecular C-H Amination of Hydrazones
This strategy involves the de novo synthesis of the indazole ring system from an acyclic precursor. A key step is the palladium-catalyzed intramolecular amination of a hydrazone, which proceeds via a C-H activation mechanism.[6] This method is particularly useful when the desired substitution pattern is not readily accessible from commercially available indazoles.
Reaction Scheme:
Figure 2: General scheme for the synthesis of 3-aryl-1H-indazole-6-carboxylates via intramolecular C-H amination.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is the catalyst of choice for this transformation.[6]
-
Oxidant: A co-oxidant is necessary to regenerate the active Pd(II) catalyst. A combination of copper(II) acetate (Cu(OAc)₂) and silver trifluoroacetate (AgOCOCF₃) has been shown to be effective.[6]
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for this reaction, facilitating the C-H activation process.[6]
-
Substrate: The hydrazone precursor must be appropriately substituted to yield the desired 3-aryl-1H-indazole-6-carboxylate upon cyclization.
Detailed Protocol: Synthesis of Methyl 3-phenyl-1H-indazole-6-carboxylate
This protocol is based on the general method for indazole synthesis via palladium-catalyzed C-H amination of hydrazones.[6]
Step 1: Synthesis of the Hydrazone Precursor
The hydrazone precursor can be synthesized by the condensation of a substituted benzophenone with a substituted hydrazine.
Materials:
-
Methyl 4-benzoyl-3-nitrobenzoate
-
Phenylhydrazine
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
Dissolve methyl 4-benzoyl-3-nitrobenzoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.1 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by recrystallization or column chromatography.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
Materials:
-
Hydrazone precursor from Step 1
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver trifluoroacetate (AgOCOCF₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vial, add the hydrazone precursor (0.5 mmol), palladium(II) acetate (0.05 mmol, 10 mol%), copper(II) acetate (0.5 mmol, 1 equiv.), and silver trifluoroacetate (1.0 mmol, 2 equiv.).
-
Add DMSO (10 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 50 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 3-phenyl-1H-indazole-6-carboxylate.
Expected Yield: 50-70% over two steps.
Safety Considerations
Palladium-catalyzed cross-coupling reactions can be exothermic and may pose safety hazards if not properly managed.[6] It is crucial to:
-
Conduct reactions in appropriate glassware and under an inert atmosphere.
-
Use a blast shield, especially for larger-scale reactions.
-
Monitor the reaction temperature carefully.
-
Be aware of the potential for runaway reactions, particularly when using highly reactive reagents or solvents like DMSO at elevated temperatures.
Conclusion
The protocols detailed in this guide provide robust and adaptable methods for the synthesis of 3-aryl-1H-indazole-6-carboxylates. Both the direct C-3 arylation and the intramolecular C-H amination strategies offer distinct advantages depending on the availability of starting materials and the desired substitution patterns. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can efficiently access this important class of compounds for applications in drug discovery and development.
References
-
Ben-Yahia, A., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(18), 4238. [Link]
-
Ye, M., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 4(6), 2533-2538. [Link]
-
Yoo, E. J., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(12), 2261-2264. [Link]
-
Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2533-2538. [Link]
-
Ahmad, N., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(16), 4995. [Link]
-
Ben-Yahia, A., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]
-
Ben-Yahia, A., et al. (2012). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction... ResearchGate. [Link]
-
Shi, F., & Larock, R. C. (2010). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 87, 232. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
-
Wu, X., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(21), 13531-13539. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 21-42. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1957-1964. [Link]
-
Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12695-12707. [Link]
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- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Leveraging Methyl 3-Bromo-1H-indazole-6-carboxylate for the Synthesis of Novel Protein Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology. The indazole core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This bicyclic heteroaromatic system serves as a versatile foundation for the development of potent and selective kinase inhibitors. Among the various functionalized indazole building blocks, methyl 3-bromo-1H-indazole-6-carboxylate has emerged as a particularly valuable starting material. Its strategic placement of a bromine atom at the C3-position allows for facile diversification through modern cross-coupling methodologies, while the C6-ester group provides a handle for further chemical modification or can contribute to ligand-receptor interactions.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of protein kinase inhibitors. We will detail field-proven synthetic strategies, provide step-by-step protocols for key chemical transformations, and present a comparative analysis of the biological activities of resulting inhibitors against various kinase targets.
Synthetic Strategies: Unlocking Chemical Diversity
The synthetic utility of this compound primarily lies in the reactivity of the C3-bromo substituent. This position is amenable to palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds. The two most powerful and widely employed transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3-position of the indazole and a variety of aryl or heteroaryl boronic acids or esters.[3][4] This is a robust and highly versatile method for introducing a wide range of substituents that can probe different regions of the kinase active site, leading to enhanced potency and selectivity.
-
Buchwald-Hartwig Amination: This transformation facilitates the formation of a C-N bond between the indazole C3-position and a primary or secondary amine.[5][6] This is a critical strategy for synthesizing 3-aminoindazole derivatives, a scaffold known to be present in numerous potent kinase inhibitors.[7] The amino group can act as a key hydrogen bond donor, significantly contributing to the binding affinity of the inhibitor.
The general synthetic workflow for utilizing this compound is depicted below:
Figure 1: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of the Starting Material - this compound
This protocol describes the regioselective bromination of methyl 1H-indazole-6-carboxylate.
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF.
-
Slowly add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 3-aryl/heteroaryl-1H-indazole-6-carboxylate.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-amino-1H-indazole-6-carboxylate derivative.
Applications in Kinase Inhibitor Synthesis: A Data-Driven Overview
The strategic application of the aforementioned synthetic protocols has led to the discovery of potent inhibitors against a range of protein kinases. The following table summarizes representative examples of kinase inhibitors synthesized from this compound and their corresponding biological activities.
| Compound ID | Target Kinase(s) | R-Group at C3-Position | IC₅₀ (nM) | Reference |
| 1 | Syk | Substituted 2,5-diazabicyclo[2.2.1]heptane | Data not specified in patent | [9] |
| 2 | Mcl-1 (indirect) | N-alkylated with 4-(2-Chloroethyl)morpholine | Data not specified in patent | [10] |
| 3 | PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivatives | < 1 | [11] |
| 4 | FLT3, PDGFRα, Kit | 3-amino-1H-indazol-6-yl-benzamides | 1-10 | [7] |
| 5 | JNK3 | N-Aromatic-Substituted Indazoles | 1-5 | [7] |
| 6 | PAK1 | 1H-indazole-3-carboxamide derivatives | 9.8 | [12] |
Targeted Signaling Pathways: A Visual Guide
Inhibitors derived from this compound have shown efficacy against kinases in critical signaling pathways implicated in cancer and other diseases. Two such pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Polo-like Kinase 4 (PLK4) signaling cascades.
Figure 2: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based kinase inhibitors.[8][13][14]
Figure 3: The role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.[2][10][15]
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and versatile scaffold provide a robust starting point for the synthesis of a diverse array of protein kinase inhibitors. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig couplings at the C3-position allows for the systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and effective inhibitors will only grow. Versatile building blocks like this compound will undoubtedly continue to play a crucial role in meeting this challenge, enabling the development of the next generation of targeted therapeutics.
References
Sources
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- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Note & Protocol: A Scalable Synthesis of Methyl 3-Bromo-1H-indazole-6-carboxylate for Accelerated Drug Discovery
Introduction: The Central Role of Indazoles in Modern Medicine
The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This nitrogen-containing heterocyclic system is a key pharmacophore in several marketed drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[2][4] The therapeutic versatility of indazole derivatives spans antibacterial, anti-inflammatory, and anticancer applications, making them a focal point of intensive research.[2][3]
Methyl 3-bromo-1H-indazole-6-carboxylate, the subject of this guide, is a particularly valuable synthetic intermediate.[5] Its structure offers two distinct and versatile points for chemical modification:
-
The bromo group at the C3 position is a prime handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The methyl ester at the C6 position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.
This dual functionality makes it an ideal building block for constructing complex molecular libraries, accelerating the discovery of novel therapeutic agents.[5] This document provides a robust, scalable, and well-validated two-step protocol for its synthesis, designed for researchers and professionals in drug development.
Strategic Overview of the Synthetic Pathway
The selected synthetic route is designed for scalability, reproducibility, and operational simplicity, starting from the commercially available 1H-Indazole-6-carboxylic acid. The strategy involves two sequential transformations:
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the indazole ring.
-
Fischer Esterification: Conversion of the C6 carboxylic acid to its corresponding methyl ester.
This pathway is advantageous as it isolates the two key chemical transformations, allowing for straightforward purification and process control at each stage.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
PART I: Synthesis of 3-Bromo-1H-indazole-6-carboxylic Acid
This protocol describes the direct bromination of the indazole ring. The C3 position is electronically favored for electrophilic substitution. The procedure is adapted from established methods for brominating indazole systems.[6]
Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/halogen-resistant gloves, is mandatory.
Reaction Scheme: (Illustrative scheme: 1H-Indazole-6-carboxylic acid reacts with Br2 to yield 3-Bromo-1H-indazole-6-carboxylic acid)
| Parameter | Value | Rationale / Senior Scientist's Note |
| Starting Material | 1H-Indazole-6-carboxylic acid | Commercially available and provides the core scaffold. |
| Key Reagents | Bromine (Br₂), Glacial Acetic Acid | Acetic acid serves as a solvent that can protonate the heterocycle, activating it for electrophilic attack. Bromine is the electrophilic halogenating agent. |
| Stoichiometry | 1.1 - 1.2 equivalents of Bromine | A slight excess of bromine ensures complete consumption of the starting material. Using a large excess can lead to over-bromination and purification challenges. |
| Reaction Temperature | 80-90 °C | Elevated temperature is required to facilitate the reaction. Precise temperature control is crucial to minimize side-product formation. |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC to determine the point of completion. |
| Work-up | Quenching with Na₂S₂O₃, Precipitation in water | Sodium thiosulfate neutralizes any unreacted bromine. Pouring the reaction mixture into cold water causes the product, which is less soluble in water than in acetic acid, to precipitate. |
| Typical Yield | 85-95% | High yields are expected with careful control of reaction conditions. |
| Purity Assessment | ¹H NMR, LC-MS | To confirm structural integrity and purity before proceeding to the next step. |
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend 1H-Indazole-6-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 15-20 mL per gram of starting material).
-
Heating: Heat the suspension to 80-90 °C to achieve a clear, homogeneous solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the heated reaction mixture over 30-45 minutes. The solution will develop a dark orange/red color.
-
Reaction Monitoring: Maintain the temperature at 80-90 °C and stir for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Quenching and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water (approx. 10x the volume of acetic acid used), which will cause a solid to precipitate.
-
Neutralization: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of excess bromine dissipates and the solution becomes colorless.
-
Filtration and Drying: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and salts. Dry the collected solid under vacuum at 50-60 °C to afford 3-Bromo-1H-indazole-6-carboxylic acid as an off-white to pale yellow solid.[7][8]
PART II: Fischer Esterification to this compound
This classic acid-catalyzed esterification converts the carboxylic acid intermediate into the final methyl ester product. The reaction is driven to completion by using a large excess of methanol, which acts as both a reagent and the solvent.[9]
Reaction Scheme: (Illustrative scheme: 3-Bromo-1H-indazole-6-carboxylic acid reacts with Methanol in the presence of H2SO4 to yield the final product)
| Parameter | Value | Rationale / Senior Scientist's Note |
| Starting Material | 3-Bromo-1H-indazole-6-carboxylic acid | The product from the previous step. Ensure it is thoroughly dried. |
| Key Reagents | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | Methanol is the alcohol source for the ester. Concentrated sulfuric acid is a powerful catalyst and dehydrating agent, which helps drive the equilibrium toward the product. |
| Solvent | Methanol (large excess) | Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction equilibrium forward according to Le Chatelier's principle. |
| Reaction Temperature | Reflux (approx. 65 °C) | Heating increases the reaction rate. Refluxing ensures a stable and sufficiently high temperature without loss of the volatile solvent. |
| Reaction Time | 4-16 hours | Esterification can be slow. The reaction should be monitored by TLC for completion. |
| Work-up | Neutralization with NaHCO₃, Extraction | The acidic catalyst must be neutralized. Sodium bicarbonate is a mild base suitable for this purpose. The product is then extracted into an organic solvent. |
| Typical Yield | 75-90% | Good yields are achievable, though they depend on effective removal of water and sufficient reaction time. |
| Purity Assessment | ¹H NMR, LC-MS, HPLC | Final product characterization is critical to confirm identity and assess purity for drug discovery applications. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Bromo-1H-indazole-6-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per gram of starting material).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.15-0.20 eq) dropwise.
-
Heating: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Reaction Monitoring: Maintain the reflux for 4-16 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Neutralization and Extraction: Dilute the residue with ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound as a solid.
Mechanistic Insight: The Fischer Esterification
Understanding the mechanism of key reactions is fundamental to process optimization and troubleshooting. The Fischer esterification proceeds via a nucleophilic acyl substitution pathway, catalyzed by acid.
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
The acid catalyst serves two critical roles:
-
Activation: It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[9]
-
Leaving Group Formation: It facilitates the elimination of water, a much better leaving group than the hydroxide ion (OH⁻), which would be required in an uncatalyzed reaction.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound, a high-value building block for pharmaceutical research. By following these well-defined procedures, research and development teams can efficiently produce this key intermediate in high yield and purity, thereby streamlining the drug discovery pipeline and enabling the rapid exploration of novel chemical space.
References
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Advances.
- Sandmeyer reaction - Wikipedia.Wikipedia.
- Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Methyl 6-bromo-1H-indazole-3-carboxyl
- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.ChemicalBook.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- 3-bromo-1H-indazole-6-carboxylic acid, min 97%, 1 gram.hd-scientific.
- 3-Bromo-1H-indazole-6-carboxylic acid | BLD Pharm.BLD Pharm.
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- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
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- 8. calpaclab.com [calpaclab.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Bioactive Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.[1] The functionalization of this heterocycle, particularly at the C3-position, is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for synthesizing 3-arylindazoles.[2]
However, the coupling of heteroaryl halides like 3-bromoindazoles presents unique challenges. These include catalyst inhibition by the nitrogen-rich heterocycle and the requirement for harsh reaction conditions, which can limit functional group tolerance.[3] Furthermore, performing this reaction on indazoles with an unprotected N-H group is highly desirable to avoid additional protection/deprotection steps, but the acidic proton can interfere with the catalytic cycle.[1][3]
This guide details the application of focused microwave irradiation to overcome these challenges. Microwave-assisted organic synthesis dramatically reduces reaction times from hours to minutes, often increases product yields, and improves reproducibility by providing rapid, uniform heating.[4][5] We present an in-depth analysis of the reaction mechanism, a guide to optimizing key parameters, and robust, field-proven protocols for the successful Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.
Mechanistic Framework
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] The cycle is initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) complex. This is often the rate-determining step.[6]
-
Transmetalation : The aryl group from the organoboron species replaces the halide on the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the 3-arylindazole product and regenerating the Pd(0) catalyst.[6]
The Role of Microwave Irradiation
Microwave energy accelerates chemical reactions through a dielectric heating mechanism. Polar molecules and ions in the reaction mixture (solvents, reagents, catalysts) align with the rapidly oscillating electric field, generating heat through molecular friction. This results in:
-
Rapid & Uniform Heating : Microwaves heat the entire volume of the reaction mixture simultaneously, eliminating temperature gradients and hot spots common with conventional oil bath heating.
-
Rate Acceleration : The high temperatures achieved (often exceeding the solvent's boiling point in a sealed vessel) lead to dramatic increases in reaction rates according to the Arrhenius equation.
-
Improved Yields & Purity : The significantly shorter reaction times (minutes vs. hours) minimize the formation of degradation byproducts.[4]
Key Parameters: The Causality Behind Experimental Choices
Optimizing a Suzuki coupling reaction requires a careful selection of catalyst, base, and solvent. The choices are interdependent and crucial for success, especially with challenging substrates like NH-free indazoles.
Catalyst and Ligand Selection
The catalyst system's role is to facilitate the three core steps of the catalytic cycle efficiently. The ligand stabilizes the palladium center and modulates its reactivity.
-
Palladium Source :
-
Pd(PPh₃)₄ (Tetrakis) : A reliable, general-purpose Pd(0) catalyst. It is often effective but may require higher temperatures or longer reaction times for less reactive substrates.[11][12]
-
Pd(OAc)₂ / PdCl₂(dppf) : These are stable Pd(II) precatalysts that are reduced to the active Pd(0) species in situ. They are often used in combination with additional phosphine ligands.[7][13]
-
-
Ligands :
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand.
-
Buchwald Ligands (e.g., XPhos, SPhos) : These are bulky, electron-rich biarylphosphine ligands.[13] Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which accelerates the oxidative addition step.[14] They are particularly effective for coupling challenging substrates like heteroaryl halides.[3][15] Using precatalysts like XPhosPdG2 can avoid the need for separate ligand addition and improve reproducibility.[16]
-
Expert Insight : For 3-bromoindazoles, starting with Pd(PPh₃)₄ is a robust choice. If yields are low or side reactions like debromination occur, switching to a more advanced system like XPhosPdG2 with additional XPhos ligand is recommended to enhance catalytic activity and suppress unwanted pathways.[16][17]
The Crucial Role of the Base
The base is not merely a proton scavenger; it is essential for activating the boronic acid.[8][9] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which readily participates in the transmetalation step.[10][18]
-
Common Choices :
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results for difficult couplings.[2][11]
-
Phosphates (K₃PO₄) : A strong base that is particularly effective for coupling N-H containing heterocycles.[3]
-
Expert Insight : Cs₂CO₃ is often the base of choice for microwave-assisted Suzuki coupling of 3-bromoindazoles, providing excellent yields across a range of substrates.[11] An aqueous solution of the base is typically used to ensure its dissolution and facilitate the formation of the boronate species.
Solvent System
The solvent must dissolve all reactants at elevated temperatures and efficiently absorb microwave energy.
-
Common Systems :
Expert Insight : A mixture of 1,4-Dioxane, Ethanol, and Water has proven highly effective for the microwave-assisted coupling of free (NH) 3-bromoindazoles, providing a good balance of solubility and heating efficiency.[2][11]
Experimental Protocols
General Protocol: Microwave-Assisted Suzuki Coupling of (NH)-Free 3-Bromoindazole
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Materials & Equipment:
-
3-Bromoindazole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Solvent mixture: 1,4-Dioxane / Ethanol / Water (e.g., 3:1.5:0.5 v/v/v)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add the 3-bromoindazole (e.g., 0.5 mmol, 98.5 mg), the arylboronic acid (0.6 mmol), and Cesium Carbonate (1.0 mmol, 326 mg).
-
Add the Pd(PPh₃)₄ catalyst (0.025 mmol, 29 mg).
-
Add the solvent mixture (e.g., 2.5 mL total: 1.5 mL Dioxane, 0.75 mL EtOH, 0.25 mL H₂O).
-
Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate with stirring at 140 °C for 15-20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[19]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-arylindazole product.
Data & Expected Results
The optimized microwave-assisted protocol is effective for a wide variety of 3-bromoindazoles and boronic acids, delivering good to excellent yields.
| Entry | 3-Bromoindazole Substrate | Boronic Acid Partner | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 1H-Indazole | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 15 | 94 | [11] |
| 2 | 5-Nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 20 | 89 | [11] |
| 3 | 1H-Indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 15 | 96 | [11] |
| 4 | 1H-Indazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 15 | 88 | [11] |
| 5 | 1H-Indazole | 3-Thienylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 15 | 78 | [11] |
| 6 | 5-Fluoro-1H-indazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O, 140°C | 20 | 92 | [11] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality boronic acid (decomposed). 4. Insufficient temperature/time. | 1. Use a fresh bottle of catalyst or switch to a more active precatalyst (e.g., XPhosPdG2).[16] Ensure proper degassing to prevent catalyst oxidation.[20] 2. Switch to a stronger base like K₃PO₄ or increase equivalents of Cs₂CO₃. 3. Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[14][20] 4. Increase microwave reaction time to 30 min or temperature to 150-160°C. |
| Debromination of Starting Material | 1. Catalyst system promotes hydrodehalogenation. 2. Presence of protic impurities or water with a less robust catalyst. | 1. Switch to a catalyst system known to suppress debromination, such as a combination of XPhosPdG2 and XPhos ligand.[16][17] 2. Ensure solvents are of high quality. While water is part of the system, using anhydrous organic solvents can sometimes help. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere.[7] 2. Switch to a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in situ reduction. |
| Difficulty in Purification | 1. Unreacted boronic acid or its byproducts co-eluting with the product. | 1. After the reaction, perform an aqueous wash with 1M NaOH to remove acidic boronic acid residues. 2. Consider using a fluorous-tagged boronic acid for easier separation. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a highly efficient, rapid, and robust method for the synthesis of 3-arylindazoles. By leveraging the advantages of microwave irradiation and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges associated with coupling N-H free heteroaryl bromides. The protocols and insights provided in this guide offer a validated pathway to accelerate the discovery and development of novel indazole-based molecules for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Cravotto, G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Castagnolo, D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Bak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
-
Al-Masum, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
Naas, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid. [Link]
-
Berhault, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
Naas, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Berhault, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Conejo, P., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Leadbeater, N. E., & Schmink, J. R. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]
-
ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Navigating the Crossroads: Strategic N-H Protection of 3-Bromo-1H-indazole-6-carboxylate for Successful Cross-Coupling
Introduction: The Indazole Conundrum in Catalysis
The 3-bromo-1H-indazole-6-carboxylate scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of complex bioactive molecules. Its journey from a simple building block to a drug candidate, however, is often paved with the complexities of cross-coupling reactions. The acidic N-H proton of the indazole ring presents a significant challenge, interfering with the delicate catalytic cycle of palladium-mediated cross-couplings like Suzuki, Buchwald-Hartwig, and Heck reactions. This interference can manifest as catalyst inhibition, undesired side reactions, and ultimately, diminished yields of the target compound. Consequently, the judicious selection and implementation of an N-H protection strategy is not merely a procedural step, but a critical determinant of synthetic success.
This comprehensive guide provides an in-depth exploration of N-H protection strategies for 3-bromo-1H-indazole-6-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower your synthetic endeavors.
The Strategic Imperative: Why Protect the Indazole N-H?
The indazole N-H proton, with a pKa analogous to that of amides, can act as an endogenous ligand for the palladium catalyst, leading to the formation of inactive or less active catalyst species. This can significantly hinder the catalytic cycle, resulting in sluggish or incomplete reactions. Furthermore, under the basic conditions often employed in cross-coupling reactions, the deprotonated indazole can participate in undesired side reactions.
The choice of a protecting group is therefore a strategic decision, guided by several key factors:
-
Stability: The protecting group must be robust enough to withstand the conditions of the subsequent cross-coupling reaction.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Orthogonality: The protecting group should be cleavable under conditions that do not affect other sensitive functional groups within the molecule.
-
Influence on Regioselectivity: The protection can influence the regioselectivity of subsequent reactions, a factor that can be strategically exploited.
Below, we explore some of the most effective N-H protecting groups for 3-bromo-1H-indazole-6-carboxylate in the context of cross-coupling reactions.
Comparative Analysis of Key N-H Protecting Groups
The selection of an appropriate N-protecting group is contingent on the specific requirements of the synthetic route. Here, we compare the performance of several commonly employed protecting groups for indazoles.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Widely used due to its moderate stability. Labile to strong acids but can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Offers excellent stability to a wide range of conditions. The SEM group can also direct lithiation to the C-3 position.[2][3] |
| Tetrahydropyranyl | THP | DHP, PTSA or other acid catalyst | Aqueous acid (e.g., HCl) | A cost-effective and acid-labile protecting group. Its introduction creates a new stereocenter, which can lead to diastereomeric mixtures.[4][5] |
| Methoxymethyl | MOM | MOM-Cl, DIPEA or NaH | Acidic conditions (e.g., HCl) | Stable to a variety of nucleophiles and bases. Can be introduced under basic conditions.[6][7] |
Experimental Protocols
PART 1: N-H Protection of Methyl 3-bromo-1H-indazole-6-carboxylate
This section provides detailed, step-by-step protocols for the installation of the most strategically relevant protecting groups on this compound.
Workflow for N-H Protection
Caption: General workflow for the N-H protection of this compound.
Protocol 1.1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is a versatile protecting group that is stable to a wide range of reaction conditions but can be readily removed with acid.
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-bromo-indazole-6-carboxylate.
-
Protocol 1.2: 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is known for its high stability and can be a good choice when harsh reaction conditions are anticipated.
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-SEM protected indazole.
-
PART 2: Palladium-Catalyzed Cross-Coupling
This section details a general protocol for the Suzuki-Miyaura cross-coupling of an N-protected 3-bromo-indazole-6-carboxylate.
Workflow for Suzuki Coupling and Deprotection
Caption: A typical workflow for Suzuki coupling followed by deprotection.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling of N-Boc-3-bromo-indazole-6-carboxylate
-
Reagents and Materials:
-
N-Boc-3-bromo-indazole-6-carboxylate (from Protocol 1.1)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., potassium carbonate, 2.0 equiv)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a reaction vessel, combine N-Boc-3-bromo-indazole-6-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 3-aryl-indazole-6-carboxylate.
-
PART 3: N-H Deprotection
The final step in this synthetic sequence is the removal of the protecting group to unveil the desired N-H indazole.
Protocol 3.1: Deprotection of N-Boc-3-aryl-indazole-6-carboxylate (Acidic Conditions)
-
Reagents and Materials:
-
N-Boc-3-aryl-indazole-6-carboxylate (from Protocol 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the final 3-aryl-1H-indazole-6-carboxylate.
-
Protocol 3.2: Deprotection of N-Boc-3-aryl-indazole-6-carboxylate (Basic Conditions)
For substrates that are sensitive to acid, a basic deprotection method can be employed.[1]
-
Reagents and Materials:
-
N-Boc-3-aryl-indazole-6-carboxylate (from Protocol 2.1)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected indazole in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[8]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[8]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[8]
-
The Unprotected Route: A Viable Alternative?
While N-H protection is a robust strategy, recent advancements have demonstrated the feasibility of cross-coupling reactions on unprotected N-H indazoles.[9][10] These methods often rely on specific catalyst systems and reaction conditions to overcome the challenges posed by the free N-H group. For instance, microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles has been successfully reported.[10]
Considerations for the Unprotected Route:
-
Advantages: Eliminates the need for protection and deprotection steps, leading to a more atom-economical and step-efficient synthesis.
-
Disadvantages: May require more rigorous optimization of reaction conditions (catalyst, ligand, base, solvent) and may not be as general in scope as the protected route. The yields can sometimes be lower compared to reactions with protected substrates.[10]
The decision to proceed with or without N-H protection should be made on a case-by-case basis, considering the complexity of the substrate, the desired scale of the reaction, and the available resources for methods development.
Conclusion: A Strategic Approach to Synthesis
The successful synthesis of complex molecules based on the 3-bromo-1H-indazole-6-carboxylate core hinges on a strategic and well-informed approach to N-H protection in cross-coupling reactions. By understanding the interplay between the protecting group, the reaction conditions, and the substrate itself, researchers can navigate the challenges of modern catalysis and efficiently access their target compounds. The protocols and insights provided in this guide serve as a foundation for developing robust and reproducible synthetic routes, ultimately accelerating the pace of discovery in drug development and beyond.
References
- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
-
ResearchGate. A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]
-
PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]
-
ACS Publications. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
-
arkat usa. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
YouTube. MOM Protecting Group Addition | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
purification of methyl 3-bromo-1H-indazole-6-carboxylate by column chromatography
An In-Depth Application Guide to the Purification of Methyl 3-bromo-1H-indazole-6-carboxylate by Flash Column Chromatography
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1][2][3][4] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The guide emphasizes the rationale behind procedural choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the column separation and troubleshooting common issues.
Introduction: The Importance of Purification
Indazole derivatives are a class of "privileged scaffolds" in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][5] The specific functionalization of the indazole ring, such as the introduction of a bromine atom at the C3 position and a carboxylate group at the C6 position, creates a versatile intermediate for further elaboration through cross-coupling reactions and other transformations.
However, synthetic reactions rarely yield a single, pure product. Side-products, unreacted starting materials, and reagents often contaminate the desired compound. Column chromatography is a fundamental and powerful technique for purifying compounds on a milligram to kilogram scale, making it indispensable in research and development.[6][7] This guide details a robust methodology to achieve high purity of the title compound, ensuring the integrity of downstream applications.
Compound Characteristics & Separation Principle
To design an effective purification strategy, understanding the physicochemical properties of the target molecule is essential.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for related isomer Methyl 6-bromo-1H-indazole-3-carboxylate) | Reference |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ | [4][8] |
| Molecular Weight | 255.07 g/mol | [4][8] |
| Appearance | Yellow to pale yellow solid | [4] |
| CAS Number | 885278-42-2 |[8][9] |
The purification will be conducted using normal-phase flash column chromatography . The principle relies on the differential partitioning of the components of a mixture between a polar, solid stationary phase (silica gel) and a less polar, liquid mobile phase (the eluent).
-
Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic.[10]
-
Mobile Phase: A mixture of organic solvents is passed through the column.
-
Mechanism: Compounds in the crude mixture are adsorbed onto the silica gel. The mobile phase flows through the column, desorbing the compounds and moving them down the column. A compound's speed is determined by a continuous equilibrium of adsorption and desorption. Polar compounds, like our target indazole, interact strongly with the polar silica gel and thus move more slowly. Non-polar impurities have weaker interactions and are washed off the column (eluted) more quickly.[6][7]
Preliminary Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is used to rapidly screen and optimize the solvent system.[7][11] The goal is to find a mobile phase composition that provides a clear separation between the desired product and its impurities, with an ideal Retention Factor (Rf) for the product between 0.25 and 0.35.[11]
Protocol 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).
-
Spotting: Using a microcapillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate (a pencil line drawn ~1 cm from the bottom). Make the spot as small as possible to ensure good resolution.[12]
-
Development: Place the TLC plate in a developing chamber (a beaker covered with a watch glass is sufficient) containing a shallow pool (~0.5 cm deep) of the chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. The chamber should be saturated with solvent vapor for best results, which can be aided by lining it with a piece of filter paper.[12]
-
Elution: Allow the solvent front to travel up the plate by capillary action until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
-
Optimization: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35 for the product.
-
If Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
If Rf is too high (>0.4), decrease the polarity (e.g., increase the proportion of hexane).
-
A standard starting point for polar heterocyclic compounds is a mixture of hexane and ethyl acetate.[13][14]
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a purification scale of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Stationary Phase: Flash-grade silica gel (230-400 mesh)
-
Solvents: Reagent-grade hexane and ethyl acetate
-
Glassware: Glass chromatography column, round-bottom flasks, separatory funnel
-
Apparatus: Compressed air/nitrogen source with regulator (for flash chromatography), rotary evaporator, TLC plates and chamber, UV lamp (254 nm), collection tubes/flasks
Step-by-Step Procedure
-
Column Packing (Slurry Method):
-
Secure the column vertically to a retort stand. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 90:10 Hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.
-
Once the silica has settled, add a ~1 cm protective layer of sand on top. Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry load."
-
Carefully add the dry load as an even layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc) to the column.
-
Apply gentle pressure using a compressed air or nitrogen line to force the solvent through the column at a steady rate (a flow rate of ~2 inches/minute is a good target for flash chromatography).
-
Begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, after collecting a set number of fractions with 90:10, switch to an 80:20 mixture, then 70:30, and so on. This approach first removes non-polar impurities and then elutes the more polar product, providing better separation.[9][15]
-
-
Monitoring and Analysis:
-
Periodically analyze the collected fractions by TLC. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the plate. Fractions containing a single spot that corresponds to the Rf of the desired product are considered pure.
-
-
Isolation of Pure Product:
-
Combine all fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid should be the purified this compound.
-
Determine the yield and confirm purity using analytical techniques such as ¹H NMR, LC-MS, or melting point analysis.
-
Workflow Visualization and Data Summary
The entire purification process can be visualized as a logical workflow.
Caption: Workflow for the purification of this compound.
Table 2: Summary of Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for separating moderately polar organic compounds.[10] |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | A versatile, common solvent system offering a wide polarity range for effective separation.[14][16] |
| Initial Eluent | 90:10 (Hexane:EtOAc) or less polar | To elute highly non-polar impurities first. |
| Final Eluent | 60:40 (Hexane:EtOAc) or more polar | To ensure the target compound and any more polar impurities are eluted from the column. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal Rf for good resolution and reasonable elution time in column chromatography.[11] |
| Loading Method | Dry Loading | Prevents dissolution issues at the column head and often leads to sharper bands and better separation. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product does not elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.[7] |
| Product elutes too quickly (with non-polar impurities) | Mobile phase is too polar. | Decrease the proportion of the polar solvent. Start with a much higher hexane ratio.[7] |
| Poor separation (overlapping bands) | 1. Inappropriate solvent system. 2. Column was packed poorly. 3. Column was overloaded with crude material. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). 2. Repack the column carefully, ensuring no air bubbles or channels. 3. Use a larger column or reduce the amount of sample loaded. |
| Streaking of spots on TLC or column | 1. Sample is too concentrated on TLC plate. 2. Compound is acidic/basic and interacting with silica. 3. Insoluble impurities in the crude mixture. | 1. Dilute the sample before spotting on the TLC plate. 2. While less common for this compound, adding a trace amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica and improve peak shape for basic compounds.[10][17] 3. Filter the crude solution before preparing the dry load. |
References
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Column Chromatography Notes . (n.d.). Membrane Solutions. Retrieved January 7, 2026, from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
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Chromatography: Solvent Systems For Flash Column . (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]
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Pathways for the synthesis of indazole derivatives . (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
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Column chromatography . (n.d.). Simon Fraser University. Retrieved January 7, 2026, from [Link]
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Column Chromatography . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 7, 2026, from [Link]
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Indazole From Natural Resources And Biological Activity . (2022). Journal of Pharmaceutical Negative Results. Retrieved January 7, 2026, from [Link]
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methyl 6-bromo-1H-indazole-4-carboxylate . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Thin Layer Chromatography (TLC) . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles . (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC . (n.d.). Chemistry Hall. Retrieved January 7, 2026, from [Link]
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Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling . (2014). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Methyl 4-bromo-1H-indazole-6-carboxylate . (n.d.). American Elements. Retrieved January 7, 2026, from [Link]
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Protocol for the Saponification of Methyl 3-bromo-1H-indazole-6-carboxylate: A Key Intermediate in Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1H-indazole-6-carboxylic acid is a pivotal building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] This application note provides a detailed, robust, and field-proven protocol for the synthesis of this key intermediate via the base-catalyzed hydrolysis (saponification) of its corresponding methyl ester, methyl 3-bromo-1H-indazole-6-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide a guide for data interpretation and troubleshooting to ensure reliable and reproducible outcomes.
Scientific Rationale and Mechanistic Overview
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While both acid- and base-catalyzed methods exist, base-catalyzed hydrolysis, or saponification, is often preferred for preparative synthesis due to its effectively irreversible nature.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][5] The process is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[6] Subsequently, this intermediate collapses, expelling the methoxide leaving group (⁻OCH₃) to yield the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to form a stable carboxylate salt.[6][7] This final acid-base step renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol byproduct (methanol).[7] An acidic workup is required in the final stage to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.[2][6]
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Detailed Experimental Protocol
This protocol is optimized for the complete hydrolysis of this compound.
2.1. Materials and Reagents
-
Starting Material: this compound (Purity ≥97%)
-
Base: Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) pellets
-
Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Deionized Water (H₂O)
-
Acid: 2M Hydrochloric acid (HCl)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel and flask, filter paper, standard laboratory glassware.
2.2. Step-by-Step Procedure
Caption: Experimental workflow for saponification.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol (or THF) and water (4:1 v/v, approximately 10 mL per gram of ester). Stir the suspension until a homogenous mixture is achieved.
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq.) dissolved in a minimal amount of water. An excess of base is used to ensure complete and rapid hydrolysis.[2]
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot (higher Rf) is no longer visible, and a new, more polar spot (lower Rf, corresponding to the carboxylate salt) appears at the baseline.
-
Workup - Solvent Removal: After cooling the mixture to room temperature, remove the organic solvent (methanol or THF) using a rotary evaporator.[2]
-
Workup - Acidification: Slowly add 2M HCl to the remaining aqueous solution with stirring. The carboxylic acid will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2 to ensure complete protonation of the carboxylate.[2][6]
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.
-
Purification and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified 3-bromo-1H-indazole-6-carboxylic acid under vacuum to a constant weight.
Expected Data and Troubleshooting
Adherence to the protocol should yield the target compound with high purity and yield.
Table 1: Product Specifications
| Parameter | Starting Material | Product |
| Compound Name | This compound | 3-bromo-1H-indazole-6-carboxylic acid |
| Molecular Formula | C₉H₇BrN₂O₂ | C₈H₅BrN₂O₂[8][9] |
| Molecular Weight | 255.07 g/mol [10] | 241.04 g/mol [8][9] |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Typical Yield | N/A | >90% |
Characterization: The identity and purity of the final product should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS. The carboxylic acid proton typically appears as a broad singlet far downfield (>13 ppm) in the ¹H NMR spectrum.
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of base. 2. Reaction time or temperature too low. | 1. Ensure at least 2 equivalents of base are used. 2. Increase reaction time or temperature and continue monitoring by TLC. |
| Low Yield | 1. Incomplete precipitation during acidification. 2. Product is partially soluble in the acidic aqueous solution. | 1. Ensure the pH is sufficiently acidic (pH 1-2). 2. Thoroughly cool the mixture in an ice bath before filtration to minimize solubility. |
| Oily or Gummy Precipitate | 1. Presence of unreacted starting material or impurities. 2. Trapped solvents. | 1. Ensure the reaction has gone to completion. 2. Triturate the product with a non-polar solvent (e.g., hexanes) or perform recrystallization. |
| Product Purity Issues | 1. Incomplete washing of the final product. 2. Potential for side reactions if the indazole ring is unstable to prolonged heating under strong basic conditions. | 1. Wash the filtered solid thoroughly with cold deionized water. 2. Avoid excessive heating or prolonged reaction times. If purity is low, consider recrystallization from a suitable solvent like ethanol/water. |
Conclusion
The saponification protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 3-bromo-1H-indazole-6-carboxylic acid. By understanding the underlying chemical principles and following the optimized procedure, researchers in drug discovery and development can consistently produce this valuable intermediate, facilitating the advancement of new therapeutic agents.
References
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
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J&K Scientific LLC. Ester Hydrolysis. Available at: [Link]
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University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
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Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available at: [Link]
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StudySmarter. Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Available at: [Link]
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PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
-
National Center for Biotechnology Information. Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. Available at: [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
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DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
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RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
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Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
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Nool. Ester hydrolysis. Available at: [Link]
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Pearson. Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Available at: [Link]
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www .ec -undp. Ester Hydrolysis Mechanism Base Catalyzed. Available at: [Link]
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HDH Inc. 3-bromo-1H-indazole-6-carboxylic acid, min 97%, 1 gram. Available at: [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
-
ElectronicsAndBooks. General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis1. Available at: [Link]
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National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]
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Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
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PubChem. 3-Bromo-1H-indazole | C7H5BrN2 | CID 721568. Available at: [Link]
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Troubleshooting & Optimization
controlling N1 versus N2 selectivity in indazole alkylation
Welcome, Researcher. This guide is designed to provide you, a fellow scientist, with advanced technical support for one of the most common challenges in synthetic and medicinal chemistry: controlling the regioselectivity of indazole N-alkylation. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the mechanistic principles that govern the N1 vs. N2 selectivity, enabling you to troubleshoot effectively and optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during indazole alkylation.
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
The indazole anion, formed upon deprotonation, is an ambident nucleophile.[1] This means it has two reactive nitrogen atoms, N1 and N2, both capable of attacking an electrophile. The resulting product ratio (N1:N2) is not random; it is highly sensitive to a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions you employ.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be leveraged to favor N1 products under equilibrating conditions.[3]
Q2: What are the most critical factors controlling N1 vs. N2 regioselectivity?
Regioselectivity is primarily governed by four interconnected factors:
-
Base & Counter-ion: The choice of base determines the counter-ion (e.g., Na⁺, K⁺, Cs⁺). This cation can coordinate with the indazole anion, influencing the steric environment around the two nitrogen atoms.[1]
-
Solvent: The solvent's polarity and ability to solvate the cation play a crucial role. Non-polar aprotic solvents often favor N1-alkylation, while polar aprotic solvents can lead to mixtures.[2][4]
-
Indazole Substituents: The electronic nature and steric bulk of groups on the indazole ring, particularly at the C3 and C7 positions, can dramatically steer the reaction towards one isomer.[3][4]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Conditions that allow the reaction to reach its lowest energy state (thermodynamic control) often favor the more stable N1 isomer.[5] Conversely, conditions that favor the fastest-forming product (kinetic control) can sometimes be exploited to yield the N2 isomer.
Q3: How can I reliably distinguish between the N1 and N2 isomers?
Definitive structural assignment is critical. While TLC and HPLC can separate the isomers, they don't identify them. The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For an N1-alkylated indazole, you will observe a 1H–13C correlation between the protons on the alkyl group's alpha-carbon (the CH₂ attached to the nitrogen) and the C7a carbon of the indazole ring.[2] For an N2-alkylated indazole, this correlation will instead be observed with the C3 carbon.[2][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE can often be observed between the protons of the N1-alkyl group and the proton at the C7 position. For N2-alkylated isomers, an NOE may be seen between the N2-alkyl protons and the C3 proton.[6][7]
Troubleshooting Guide: Common Experimental Issues
Problem: Poor N1:N2 Regioselectivity (Getting a Mixture)
Potential Causes:
-
Sub-optimal Base/Solvent Combination: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF is a classic recipe for producing N1/N2 mixtures.[6] Under these conditions, the indazolide anion is more "free," allowing for competitive attack at both nitrogen atoms.
-
Reaction Under Kinetic Control: The reaction conditions may favor the kinetically preferred product, which is not always the desired N1 isomer.
-
Steric Hindrance at N1: A bulky substituent at the C7 position can physically block the approach of the electrophile to the N1 position, leading to increased formation of the N2 product.[1]
Recommended Solutions:
-
Switch to a Proven N1-Selective System: The most widely validated method for achieving high N1 selectivity is the use of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) .[3][4] This combination is believed to form a tight sodium-indazolide ion pair, where the Na⁺ cation coordinates to the N2 atom (and potentially a C3 substituent), sterically directing the electrophile to the N1 position.[8][9]
-
Consider Cesium Carbonate in Dioxane: For many substrates, particularly those with a C3-carboxylate, heating with cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) can provide excellent N1 selectivity with high yields.[1][10][11] This is also thought to proceed via a chelation-controlled mechanism.
-
Leverage Thermodynamic Control: If a mixture is formed, it's sometimes possible to isomerize the N2 product to the more stable N1 product. This can be achieved under certain conditions, for example, by extended reaction times at elevated temperatures, though this is substrate-dependent.[5]
Problem: Low or No Conversion to Alkylated Product
Potential Causes:
-
Insufficiently Strong Base: Carbonate bases may not be strong enough to fully deprotonate less acidic indazoles, leading to a low concentration of the reactive anion.
-
Poor Reagent Solubility: The indazole starting material or the base itself may have poor solubility in the chosen solvent (e.g., using K₂CO₃ in THF at room temperature).[2]
-
Inactive Electrophile: The alkylating agent may be too sterically hindered or have a poor leaving group (e.g., chloride vs. iodide or tosylate).
-
Reaction Temperature is Too Low: Some combinations, particularly with less reactive electrophiles, require heating to proceed at a reasonable rate.
Recommended Solutions:
-
Increase Base Strength: Switch from a carbonate base to a stronger hydride base like NaH.[1]
-
Improve Solubility: If using a carbonate, switch to a more polar solvent like DMF, but be aware this may compromise selectivity. For the NaH/THF system, solubility of the resulting sodium salt is generally sufficient.
-
Activate the Electrophile: Ensure you are using an alkylating agent with a good leaving group (I > Br > OTs > Cl). For secondary alkyl groups, a tosylate (OTs) is often more effective than a halide.[3][12]
-
Increase Temperature: Cautiously increase the reaction temperature. For the highly reliable Cs₂CO₃/dioxane system, heating to 90-100 °C is standard.[10][11]
Strategic Decision Workflow for Regioselectivity
This workflow helps guide your experimental design based on your target isomer.
Caption: Decision workflow for selecting reaction conditions.
Mechanistic Insight: The Chelation Control Model for N1-Selectivity
The remarkable N1-selectivity observed with NaH/THF for C3-substituted indazoles is often explained by a chelation-controlled mechanism. The sodium cation is proposed to form a six-membered ring by coordinating simultaneously with the N2 nitrogen and a Lewis basic atom (e.g., oxygen) on the C3 substituent. This coordination locks the conformation and severely hinders the N2 position, forcing the alkylating agent to attack the more accessible N1 site.
Caption: Chelation model for NaH/THF mediated N1-alkylation.
Summary of Conditions vs. Selectivity
The following table summarizes the general outcomes observed with different reaction conditions, based on literature reports. Note that substrate-specific electronic and steric effects can lead to deviations.
| Base | Solvent | Temperature | Typical Outcome | Key Feature / Rationale | References |
| NaH | THF | 0 °C to RT | High N1-Selectivity | Forms tight Na⁺-indazolide ion pair; chelation with C3-EWG enhances effect.[3][4][8] | [3][4][8] |
| Cs₂CO₃ | Dioxane | 90 - 110 °C | High N1-Selectivity | Effective for C3-carboxylates, likely via a cesium-chelated intermediate.[10][11] | [10][11] |
| K₂CO₃ | DMF | RT to 80 °C | Mixture of N1/N2 | Weaker base, polar solvent leads to "free" anion, poor selectivity.[2][6] | [2][6] |
| NaH | THF | 0 °C to RT | High N2-Selectivity | Only with C7-substituents (e.g., NO₂, CO₂Me) that sterically block N1.[3][4][12] | [3][4][12] |
| PPh₃/DEAD | THF | 0 °C to RT | Favors N2 (Mitsunobu) | Kinetically controlled reaction, often favors the N2 product.[3][4] | [3][4] |
| TfOH | DCM | 0 °C to RT | High N2-Selectivity | Acid-catalyzed reaction with specific electrophiles (diazo, trichloroacetimidates).[13][14] | [13][14] |
Detailed Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation (NaH/THF Method)
This protocol is adapted from studies demonstrating high N1-regioselectivity for indazoles, especially those bearing C3 electron-withdrawing groups.[1][4]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature (or 0 °C for very reactive electrophiles).
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-16 hours). Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[3][12]
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][15]
Protocol 2: High-Selectivity N2-Alkylation (Mitsunobu Reaction)
This protocol often provides N2-selectivity under kinetically controlled, neutral conditions and is suitable for primary and secondary alcohols.[3][4]
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC/LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture contains triphenylphosphine oxide and hydrazide byproducts. Purify directly by flash column chromatography on silica gel to separate the N2-alkylated indazole from the byproducts and any minor N1-isomer.[15]
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- BenchChem. (n.d.). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. BenchChem.
- Zhu, J., et al. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.
- Zhu, J., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951.
- Ju, C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4343.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951.
- Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Royal Society of Chemistry.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Royal Society of Chemistry.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774.
- Clemens, J., Bell, E. L., & Londregan, A. T. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
- BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem.
- Alam, M. S., & Keating, M. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Doganc, F., & Göker, A. H. (n.d.). Differentiation of regioisomeric N ‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. ResearchGate.
- Alam, M. S., & Keating, M. J. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
Sources
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- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ucc.ie [research.ucc.ie]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromoindazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 3-bromoindazoles. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, heteroaromatic substrates like 3-bromoindazoles introduce specific challenges due to their electronic properties and the presence of the NH proton. This guide addresses these unique issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: No Reaction or Low Conversion
Question 1: I'm seeing no product formation or only trace conversion of my 3-bromoindazole. Where should I start troubleshooting?
Answer: When facing a complete lack of reactivity, it's crucial to systematically evaluate the core components of the reaction. The issue often lies with catalyst activation, the choice of base, or the integrity of your reagents.
A logical first step is to confirm the viability of your catalyst and boronic acid on a simpler, more reliable substrate. For instance, running a parallel reaction with a less challenging aryl bromide (e.g., bromobenzene) under the same conditions can quickly determine if the issue is specific to the 3-bromoindazole substrate.
Causality:
-
Catalyst Deactivation: The nitrogen atoms in the indazole ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common problem with nitrogen-rich heterocyles.[3][4]
-
Oxidative Addition: The C-Br bond at the 3-position of an indazole can be less reactive than a typical aryl bromide, making the initial oxidative addition step sluggish. This is the rate-limiting step in many cases.[5]
-
NH-Indazole Complications: If you are using an NH-free indazole, the acidic proton can react with the base, potentially complicating the reaction by forming different indazole salts or interfering with the catalyst.[6][7]
Protocol: Catalyst System Screening If you suspect catalyst deactivation, screening a panel of ligands is the most effective approach. Buchwald-type phosphine ligands are often superior to traditional ligands like PPh₃ for challenging heteroaryl couplings.[8]
-
Setup: In parallel reaction vials under an inert atmosphere, add the 3-bromoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and a strong inorganic base like K₃PO₄ or Cs₂CO₃ (2.0 equiv).[3]
-
Catalyst Addition: To each vial, add a different palladium source/ligand combination.
-
Vial A: Pd(PPh₃)₄ (5 mol%)
-
Vial B: Pd(dppf)Cl₂ (5 mol%)
-
Vial C: Pd₂(dba)₃ (2.5 mol%) with SPhos (6 mol%)
-
Vial D: Pd₂(dba)₃ (2.5 mol%) with XPhos (6 mol%)
-
-
Reaction: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) and heat the reactions to 100-110 °C.[2][3]
-
Analysis: Monitor the reactions by LC-MS or TLC to identify the most effective catalyst system.
Section 2: Common Side Reactions and Byproducts
Question 2: My main byproduct is the homocoupled boronic acid (a biaryl). What causes this and how can I prevent it?
Answer: Boronic acid homocoupling is a frequent side reaction, especially when the desired cross-coupling is slow. It is primarily caused by the presence of oxygen in the reaction mixture or by a palladium(II)-mediated pathway.[9][10]
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the stoichiometric homocoupling of two boronic acid molecules, which regenerates Pd(0).[10] This side reaction consumes your boronic acid and reduces the yield of the desired product.
// Nodes start [label="Homocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Oxygen in Reaction", fillcolor="#F1F3F4"]; cause2 [label="Cause: Pd(II) Pre-catalyst", fillcolor="#F1F3F4"]; cause3 [label="Cause: Slow Cross-Coupling", fillcolor="#F1F3F4"];
solution1 [label="Solution: Rigorous Degassing\n(Freeze-Pump-Thaw or N₂ Sparge)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution: Use Pd(0) Source\n(e.g., Pd(PPh₃)₄, Pd₂(dba)₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution: Optimize for Faster\nCross-Coupling (see Q1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } ondot
Protocol: Rigorous Degassing (Freeze-Pump-Thaw) For maximum oxygen removal, especially for sensitive reactions, the freeze-pump-thaw method is superior to simple nitrogen bubbling.
-
Preparation: Assemble your reaction flask containing all solid reagents (3-bromoindazole, boronic acid, base, catalyst). Add a stir bar and seal the flask with a septum.
-
Solvent Addition: Add your anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, apply high vacuum to the flask for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the vacuum line, remove the flask from the liquid nitrogen, and allow the solvent to thaw completely. You will often see bubbles evolve from the solvent as dissolved gases are released.
-
Repeat: Repeat this cycle at least three times to ensure a truly inert atmosphere.[2] After the final cycle, backfill the flask with argon or nitrogen.
Question 3: I am observing a significant amount of debrominated indazole (protodehalogenation) and/or the byproduct from protodeboronation. How do I minimize these pathways?
Answer: Protodehalogenation (replacement of Br with H) and protodeboronation (replacement of the B(OH)₂ group with H) are competitive side reactions that reduce the concentration of your starting materials.[9][11]
-
Protodehalogenation: This often occurs after oxidative addition. The resulting Pd(II)-complex can react with a proton source (like water or an amine base) to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[9]
-
Protodeboronation: This is the hydrolysis of the C-B bond and is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[11][12] The reaction is often base-catalyzed.
| Side Reaction | Common Causes | Recommended Solutions |
| Protodehalogenation | Slow reductive elimination; presence of hydride sources (e.g., certain amine bases, alcohols). | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate reductive elimination.[13] Use a non-coordinating, strong inorganic base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | High water content; prolonged reaction times at high temperatures; certain bases. | Use a boronic ester (e.g., pinacol ester) for increased stability.[14][15] Minimize water in the reaction; use anhydrous solvents and a carefully controlled amount of aqueous base. Use a "slow release" strategy with MIDA boronates for particularly unstable partners.[11][15] |
Section 3: Substrate-Specific Issues (NH-Free vs. N-Protected Indazoles)
Question 4: Should I protect the NH of my 3-bromoindazole? My reaction is failing with the free (NH) substrate.
Answer: The decision to protect the indazole nitrogen is a critical one. While direct coupling of free (NH) indazoles is possible and desirable for step-economy, it is often more challenging.[6][7]
Free (NH) Indazoles:
-
Challenges: The acidic NH proton can be deprotonated by the base. The resulting indazolide anion can act as a ligand for palladium, potentially inhibiting the catalyst.[3]
-
When it Works: Success with free (NH) indazoles often requires specific conditions. Studies have shown that microwave-assisted protocols using strong bases like Cs₂CO₃ with catalysts like Pd(PPh₃)₄ can be effective.[6][7] The choice of solvent is also critical, with mixtures like dioxane/EtOH/H₂O proving successful.[6]
N-Protected Indazoles:
-
Advantages: Protecting the nitrogen (e.g., with a Boc, SEM, or alkyl group) prevents complications from the acidic proton, often leading to more reproducible and higher-yielding reactions.[16][17]
-
Disadvantages: This strategy adds two steps to the synthesis (protection and deprotection). Furthermore, some protecting groups, like N-Boc, can be unstable under certain Suzuki conditions and may cleave in situ.[6][17]
Recommendation: If you are facing persistent low yields or catalyst deactivation with the free (NH) indazole, an N-protection strategy is a robust troubleshooting step. An N-alkyl or N-aryl group is generally more stable than an N-Boc group under typical Suzuki conditions.
Table 2: Recommended Starting Conditions for 3-Bromoindazoles
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |
| Free (NH) | Pd(PPh₃)₄ (5-10) | - | Cs₂CO₃ (1.5-2.0) | Dioxane/EtOH/H₂O | 140 (MW) | [6] |
| N-Alkyl | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 80 | [16] |
| General (Difficult) | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100-110 | [2][3] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 653–659. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5161–5164. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Knapp, D. M., et al. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Retrieved from [Link]
-
Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835-6843. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4679-4690. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 16072–16082. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(34), 11130–11139. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337–6352. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Salovich, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(39), 5148–5150. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ScienceDirect. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of Bromoindazoles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromoindazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. My goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. The indazole nucleus is a cornerstone of many therapeutic agents, and mastering its functionalization is a critical skill.
Understanding the Core Challenges
The Buchwald-Hartwig amination of bromoindazoles, while mechanistically similar to other aryl halide aminations, presents a unique set of challenges primarily stemming from the presence of the pyrazole ring. The two nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, if the indazole nitrogen is unprotected (N-H), its acidity can influence the reaction equilibrium and potentially lead to undesired side reactions. This guide is structured to address these specific issues head-on, providing you with a clear path to success.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when planning the Buchwald-Hartwig amination of a bromoindazole.
Q1: Should I protect the indazole N-H before attempting the amination?
This is a critical strategic decision. While protecting the indazole nitrogen can prevent potential catalyst inhibition by the N-H group, it adds extra steps to your synthetic route. Fortunately, modern catalyst systems have shown remarkable efficacy in the amination of N-H unprotected heterocycles, including indazoles' close relatives, imidazoles and pyrazoles.[1][2][3][4]
-
For N-H Unprotected Indazoles: Success often hinges on the use of a strong, non-nucleophilic base that can deprotonate the indazole in situ. Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly effective choice in these cases.[3]
-
For N-Protected Indazoles: Protection can simplify the reaction by removing the acidic proton. Common protecting groups like benzyl (Bn), tert-butoxycarbonyl (Boc), or a simple aryl group can be used. However, be mindful that some protecting groups may not be stable to the reaction conditions.
Q2: How do I choose the right ligand for my bromoindazole amination?
Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig amination. For heteroaromatic substrates like bromoindazoles, bulky, electron-rich phosphine ligands are generally the preferred choice. These ligands stabilize the palladium catalyst and promote the reductive elimination step, while their steric bulk can help prevent the indazole nitrogen from coordinating to the palladium center.[5]
| Ligand Family | Key Characteristics & Recommendations |
| Biarylmonophosphines (Buchwald Ligands) | XPhos , SPhos , and tBuBrettPhos are excellent starting points. tBuBrettPhos, in particular, has shown high efficacy for the amination of unprotected five-membered heterocycles.[1][2][3][4] XPhos is a robust, general-purpose ligand for a wide range of amines.[6][7][8] |
| Bidentate Phosphines | Ligands like BINAP and DPPF can also be effective, particularly for coupling with primary amines.[9] |
Q3: Which base is most suitable for the amination of bromoindazoles?
The choice of base is intimately linked to whether the indazole is N-protected.
-
For N-H Unprotected Indazoles: A strong base is required to deprotonate the indazole N-H. LiHMDS is highly recommended.[3]
-
For N-Protected Indazoles: A wider range of bases can be employed. Sodium tert-butoxide (NaOtBu) is a common choice for achieving high reaction rates. For base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher temperatures or longer reaction times.[10]
Q4: What are the best solvents for this reaction?
Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene , dioxane , and tetrahydrofuran (THF) are the most commonly used and have proven effective.[11] The choice of solvent can influence the solubility of the base and the stability of the catalytic species. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low or No Conversion to Product
Diagram: Troubleshooting Low Conversion
Sources
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Regioisomeric Indazole Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of regioisomeric indazole products. The N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry; however, it frequently yields mixtures of N1 and N2 regioisomers, which are notoriously difficult to separate due to their similar physicochemical properties.[1][2] This resource is designed to provide you with the mechanistic insights and practical protocols required to overcome these purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why do I consistently get a mixture of N1 and N2 alkylated indazoles in my reaction?
This is the most common challenge and stems from the fundamental nature of the indazole anion. It is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2) that can attack the electrophile (e.g., an alkyl halide).[1] The final ratio of N1 to N2 products is not arbitrary; it is dictated by a delicate balance of factors including the choice of base, solvent, reaction temperature, and the electronic and steric properties of both the indazole substrate and the alkylating agent.[3][4]
Q2: What are the most critical factors controlling the N1 vs. N2 regioselectivity?
The regiochemical outcome is a classic case of kinetic versus thermodynamic control.[5]
-
Base and Solvent System: This is arguably the most influential factor. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) strongly favors the formation of the N1 isomer.[2][4] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 lone pair, sterically hindering it and directing alkylation to the N1 position.[3] Conversely, using weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) often leads to mixtures or favors the N2 product, which is typically the kinetically favored product.[1][6]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thus directing alkylation towards N2. For instance, indazoles with bulky groups or even certain electron-withdrawing groups like 7-NO₂ or 7-CO₂Me have been shown to yield N2 products with high selectivity (≥96%).[2][3]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] Conditions that allow for equilibration, such as longer reaction times or specific solvent systems, can favor the formation of the more stable N1-substituted product.[4][5]
Troubleshooting Guide: Purification Issues
Q3: My N1 and N2 regioisomers are co-eluting or have very poor separation during flash column chromatography. What can I do?
This is a common and frustrating issue, as the isomers often have nearly identical polarities.[1] Simply running a standard gradient is often insufficient.
Causality: The structural similarity between N1 and N2 isomers results in very similar interactions with the stationary phase (e.g., silica gel). A standard, steep gradient moves the compounds too quickly down the column, not allowing enough time for the subtle differences in polarity to effect a separation.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Switch to a less polar solvent system overall. If you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Hexane or Toluene/Acetone systems. The goal is to find a system where the Rf values are low (0.1-0.2) on the TLC plate.
-
Introduce a More Selective Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., methanol, acetonitrile, or tert-butyl methyl ether) can alter the selectivity of the separation by introducing different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).[7]
-
Use Additives for Basic Indazoles: If your indazole has a basic handle, peak tailing on silica gel can worsen separation. Adding a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape.[8]
-
-
Modify the Elution Method:
-
Run a Shallow Gradient: This is the most critical modification. Instead of a 0-50% gradient, try a 10-25% gradient run over many more column volumes.[1] This increases the residence time on the column, amplifying the small differences between the isomers.[9]
-
Use an Isocratic Elution: If you can identify a solvent system on TLC that gives even a tiny separation (e.g., Rf of 0.15 and 0.20), running the column isocratically (with a constant solvent composition) can be very effective, albeit slow.
-
-
Consider Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, though less common, technique for separating isomers. It often provides different selectivity compared to normal or reverse-phase HPLC and can be a powerful problem-solver for challenging separations.[10][11]
-
Preparative HPLC: If the scale is small enough, preparative HPLC (either normal or reverse-phase) offers much higher resolution than flash chromatography and is often the go-to method for difficult isomer separations.[8]
-
Protocol 1: Optimizing Flash Chromatography for Isomer Separation
-
TLC Screening: Screen multiple solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/Acetone). The goal is not a perfect separation on TLC, but to find a system that shows any difference in Rf, even if the spots are overlapping. Look for elongation of the spot, which may indicate two isomers.
-
Select the Best System: Choose the solvent system that provides the lowest Rf values while still showing some separation.
-
Column Packing: Dry pack the silica gel column for best results.
-
Sample Loading: Use a dry loading technique. Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely. This creates a concentrated band at the top of the column and prevents solvent effects from broadening your peaks.[12]
-
Gradient Design: Design a very shallow gradient around the elution point you identified from your TLC. For example, if your isomers start to move in 20% EtOAc/Hexane, design a gradient that runs from 10% to 30% EtOAc over 20-30 column volumes.
-
Fraction Collection: Collect smaller fractions than you normally would, especially around the elution point of your product.
-
Analysis: Analyze the fractions carefully by TLC or LC-MS to identify the pure fractions of each isomer and any mixed fractions.
Q4: Chromatography is failing. How can I use recrystallization to separate the isomers?
Recrystallization is a powerful, scalable, and often overlooked technique for separating isomers.[13] It relies on differences in the solubility of the regioisomers in a given solvent system and their ability to form a stable crystal lattice.
Causality: Even if the isomers have similar polarities, they may have different solubilities or packing efficiencies in a crystalline state. One isomer may be slightly less soluble or may crystallize more readily, allowing it to be isolated from the mother liquor which will become enriched in the other isomer.
Solutions:
-
Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[14]
-
Test single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane). The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Test mixed solvent systems. Dissolve the mixture in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[16] A patent for separating substituted indazole isomers specifically mentions using mixed solvents like acetone/water or THF/water.[13]
-
-
Control the Cooling Process: Do not rush the crystallization. Slow, controlled cooling is essential for selective crystallization. Rapidly crashing the solid out of solution by placing it directly in an ice bath will trap impurities and the other isomer.[14][16] Allow the flask to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary.
-
Use Seeding: If you have a small amount of one pure isomer, add a single seed crystal to the supersaturated solution as it cools.[16] This will provide a template and encourage the crystallization of only that desired isomer.
Protocol 2: A General Recrystallization Protocol for Isomer Enrichment
-
Solvent Screening: In parallel, place ~10-20 mg of your isomeric mixture into several small vials. Add 0.5 mL of different solvents to each. Observe solubility at room temperature and after heating.
-
Select a Solvent: Choose the most promising solvent or mixed-solvent system from your screen.
-
Dissolution: Place the bulk of your mixture in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring (e.g., on a hot plate) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.[14]
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.[15]
-
Analysis: Dry the crystals and analyze their purity (and the mother liquor) by NMR or LC-MS. You may find one isomer has crystallized preferentially. The mother liquor will be enriched in the other isomer and can be subjected to further purification.
Analytical Characterization: How to Confirm Isomer Identity
Unambiguous identification of the N1 and N2 regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[17][18]
Q5: How can I use ¹H and ¹³C NMR to distinguish between my N1 and N2 indazole products?
While ¹H chemical shifts can be indicative, they can vary based on substituents and solvent. The most definitive assignments come from 2D NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][19]
Causality: The HMBC experiment detects long-range (2- and 3-bond) correlations between protons and carbons. This allows you to "walk" across the molecule and establish connectivity.
-
For an N1-substituted indazole: You will observe a 3-bond correlation from the protons on the alpha-carbon of your N-substituent (the -CH₂- group attached to the nitrogen) to the C7a carbon of the indazole ring.[2]
-
For an N2-substituted indazole: You will observe a 3-bond correlation from the protons on the alpha-carbon of your N-substituent to the C3 carbon of the indazole ring.[2]
Table 1: Key Spectroscopic Differences for Regioisomer Assignment
| Technique | Observation for N1-Isomer | Observation for N2-Isomer | Reference |
| ¹H NMR | H3 proton is typically a singlet around 8.10 ppm. | H3 proton is typically more deshielded (further downfield) around 8.4 ppm. | [18] |
| ¹³C NMR | Chemical shifts of ring carbons can vary slightly from the N2 isomer. | Generally, C3 and C7a show noticeable differences compared to the N1 isomer. | [20] |
| ¹H-¹³C HMBC | Definitive: Correlation observed between N-CH₂ protons and the C7a carbon. | Definitive: Correlation observed between N-CH₂ protons and the C3 carbon. | [2][17] |
Protocol 3: Sample Preparation for Definitive NMR Analysis
-
Purification: Isolate a small sample of each purified isomer. Ensure the samples are free of residual solvents.
-
Dissolution: Dissolve 5-10 mg of each isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
-
HMBC Experiment: Set up and run a standard gHMBC experiment. This is a routine experiment on modern spectrometers and typically takes 1-2 hours per sample.
-
Analysis: Process the 2D spectrum and look for the key correlations between the N-alkyl protons and the C3 or C7a carbons to make an unambiguous assignment.[21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. news-medical.net [news-medical.net]
preventing debromination in palladium-catalyzed reactions of 3-bromoindazoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination
Welcome to our dedicated technical support center for scientists encountering challenges with palladium-catalyzed cross-coupling reactions of 3-bromoindazoles. Unwanted debromination, or hydrodehalogenation, is a frequent and frustrating side reaction that leads to reduced yields of the desired functionalized indazole and the formation of the simple indazole byproduct. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized strategies to help you mitigate C-Br bond cleavage in your reactions.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling of NH-Free 3-Bromoindazole
Question: I am attempting a Suzuki-Miyaura coupling with an N-unprotected 3-bromoindazole and observing a significant amount of the debrominated indazole byproduct, alongside low yields of my desired 3-arylindazole. What is causing this and how can I fix it?
Answer: This is a classic problem when working with NH-free indazoles. The acidic proton on the indazole nitrogen is often the primary culprit.
Root Cause Analysis:
The N-H proton of the indazole can participate in several detrimental side pathways that lead to the formation of a palladium-hydride (Pd-H) species. This highly reactive Pd-H intermediate can then reductively cleave the C-Br bond of your starting material, generating the debrominated indazole.
There are two primary mechanisms by which the N-H proton can lead to debromination:
-
Reaction with the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can deprotonate the indazole N-H. The resulting indazolide anion can then interact with palladium intermediates. More critically, the base itself or trace water can interact with palladium species to form palladium hydroxides, which can then lead to the formation of Pd-H.
-
Direct Interaction with the Catalyst: The acidic N-H can directly interact with the palladium catalyst, particularly in the presence of a base, to form a Pd-H species. This is especially problematic with electron-rich indazoles. Previous studies on other N-heterocycles, such as pyrroles, have shown that the presence of a free N-H group can lead to extensive dehalogenation during Suzuki couplings.[1]
Solutions:
1. N-Protection of the Indazole: This is the most robust and highly recommended solution. Protecting the indazole nitrogen removes the acidic proton from the equation, thus preventing the formation of the problematic Pd-H species.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): While widely used, be aware that the Boc group can be cleaved under strongly basic conditions often employed in Suzuki reactions.[2]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A more robust protecting group that is stable to a wider range of reaction conditions.
-
PMB (p-methoxybenzyl): Offers good stability but requires specific, sometimes harsh, deprotection conditions that may not be compatible with all functional groups on your molecule.[2]
-
Experimental Protocol: N-Boc Protection of 3-Bromoindazole
-
To a solution of 3-bromo-1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected 3-bromoindazole.
2. Optimization of Reaction Conditions for NH-Free Indazoles: If N-protection is not a viable option due to synthetic constraints, the following parameters can be optimized to minimize debromination.
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. | Stronger bases like NaOtBu or K₂CO₃ in the presence of water are more likely to generate Pd-H species. Cesium carbonate has been used successfully in Suzuki-Miyaura couplings of free (NH) 3-bromoindazoles.[2] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can stabilize the palladium center, promote the desired cross-coupling pathway, and sterically hinder the interactions that lead to debromination. |
| Solvent | Use anhydrous, degassed solvents. A mixture of 1,4-dioxane/EtOH/H₂O has been reported to be effective under microwave irradiation.[2] | Protic impurities like water can be a source of hydrides for the formation of Pd-H species. Rigorous degassing removes oxygen, which can deactivate the Pd(0) catalyst. |
| Temperature | Lower the reaction temperature. | Higher temperatures can accelerate the rate of debromination. |
Issue 2: Debromination in Sonogashira and Buchwald-Hartwig Reactions of 3-Bromoindazoles
Question: I'm observing significant debromination in my Sonogashira (or Buchwald-Hartwig) reaction with a 3-bromoindazole derivative, even with N-protection. What else could be going wrong?
Answer: While N-protection is a crucial first step, other factors in these specific reaction types can still promote debromination.
Root Cause Analysis:
-
Sonogashira Coupling: The amine base (e.g., triethylamine, diisopropylethylamine) used in Sonogashira reactions can be a source of hydride for the formation of Pd-H species, especially at elevated temperatures.[3][4] Additionally, homocoupling of the alkyne (Glaser coupling) can compete with the desired cross-coupling, and the conditions that favor this side reaction can also contribute to catalyst decomposition and debromination.[4]
-
Buchwald-Hartwig Amination: The strong bases (e.g., NaOtBu, LiHMDS) required for this reaction can promote the formation of Pd-H species. Furthermore, a known side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material.
Solutions:
Sonogashira Coupling Troubleshooting:
| Parameter | Recommendation | Rationale |
| Base | Use a less coordinating amine base like diisopropylamine, or consider a weaker inorganic base if compatible with your substrate. | Triethylamine can sometimes promote Pd black formation and other side reactions.[3] |
| Copper Co-catalyst | Minimize the amount of Cu(I) co-catalyst or consider copper-free conditions. | Excess copper can promote alkyne homocoupling. |
| Solvent | Use anhydrous, degassed solvents like THF or toluene. | Avoid highly coordinating solvents like DMF which can sometimes hinder the reaction.[5] |
| Temperature | Run the reaction at the lowest possible temperature that still allows for reasonable conversion. | Higher temperatures can lead to catalyst decomposition and increased side reactions.[5] |
Buchwald-Hartwig Amination Troubleshooting:
| Parameter | Recommendation | Rationale |
| Ligand | Use highly active, bulky biarylphosphine ligands (e.g., Josiphos, Xantphos). | These ligands promote rapid reductive elimination, which outcompetes the β-hydride elimination pathway leading to debromination. |
| Base | Carefully screen bases. While strong bases are often necessary, sometimes a slightly weaker base like Cs₂CO₃ can provide a better outcome with sensitive substrates. | The choice of base is critical and highly substrate-dependent. |
| Catalyst Precursor | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a pre-formed catalyst complex. | This can lead to more consistent and reproducible results compared to in situ generation of the active catalyst from Pd(II) sources. |
Frequently Asked Questions (FAQs)
Q1: Is N-protection always necessary for palladium-catalyzed reactions of 3-bromoindazoles?
While not strictly always necessary, it is highly recommended, especially for Suzuki-Miyaura couplings. Some protocols for direct coupling of NH-free 3-bromoindazoles have been developed, but they often require careful optimization of conditions and may not be broadly applicable to all substrates.[2] For other couplings like Sonogashira or Buchwald-Hartwig, N-protection is generally considered standard practice to avoid complications with the acidic N-H proton.
Q2: Can the position of other substituents on the indazole ring affect the rate of debromination?
Yes. Electron-donating groups on the indazole ring can increase the electron density of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. This can sometimes lead to a faster desired reaction, but it can also make the substrate more prone to side reactions like debromination if other conditions are not optimal. Conversely, electron-withdrawing groups can make oxidative addition more challenging.
Q3: I see palladium black precipitating in my reaction. Is this related to debromination?
Yes, the formation of palladium black (aggregated, inactive palladium metal) is a sign of catalyst decomposition. The conditions that lead to catalyst decomposition, such as high temperatures, presence of oxygen, or inappropriate ligand choice, are often the same conditions that favor debromination.[6] Stabilizing the active Pd(0) species with an appropriate ligand is key to preventing both palladium black formation and debromination.
Q4: Can I use 3-chloroindazoles instead of 3-bromoindazoles to avoid this issue?
While switching to a 3-chloroindazole might seem like a solution, it presents its own set of challenges. The C-Cl bond is stronger and less reactive than the C-Br bond, making oxidative addition to the palladium catalyst more difficult. This often requires more forcing reaction conditions (higher temperatures, more active and expensive catalysts), which can also lead to other side reactions. For many applications, 3-bromoindazoles offer a good balance of reactivity and stability.
Visualizing the Problem: The Catalytic Cycle and Debromination Pathway
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing debromination pathway initiated by the indazole N-H proton.
Caption: Catalytic cycle showing the desired cross-coupling versus the debromination side reaction.
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot debromination in your reactions.
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed reactions of 3-bromoindazoles.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Available at: [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Available at: [Link]
-
Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac... OUCI. Available at: [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. Semantic Scholar. Available at: [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. NIH. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed annulation and intermolecular hydroamination involving norbornene derivatives: synthesis of indanones and N-alkylamines. Chemical Communications (RSC Publishing). Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
Sources
Technical Support Center: A Researcher's Guide to Improving the Yield of C3-Functionalized Indazoles
Welcome to the Technical Support Center for C3-Functionalized Indazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common synthetic challenges. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its functionalization, particularly at the C3 position, is often plagued by issues with yield and selectivity.
This guide is structured as a series of troubleshooting questions and strategic FAQs designed to address the specific problems you encounter at the bench. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Common C3-Functionalization Reactions
This section addresses low yields and side reactions in the most common C3-functionalization protocols.
Question 1: My Suzuki-Miyaura coupling at C3 is giving a low yield. What are the common causes and how can I fix it?
Low yields in Suzuki couplings of 3-haloindazoles are a frequent issue. The problem often lies in one of several key areas: catalyst activity, base efficiency, or suboptimal reaction conditions. Direct functionalization of 1H-indazole at the C3 position can be challenging, often necessitating a pre-functionalization step like halogenation followed by a cross-coupling reaction.[3]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species can be sensitive to air and moisture.
-
Inefficient Base: The base is critical for activating the boronic acid. For nitrogen-containing heterocycles like indazole, the choice is crucial.
-
Solution: Use an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. The solubility of the base is key; a mixture of an organic solvent like 1,4-dioxane or THF with water (e.g., 4:1 v/v) often improves performance by partially dissolving the base.[4]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For challenging substrates, switch to more electron-rich and bulky phosphine ligands. Buchwald's biarylphosphines (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf can significantly improve yields where simple PPh₃ fails.[3]
-
-
Suboptimal Temperature: Aryl iodides are reactive, but some couplings require more thermal energy.
-
N-H Interference: The acidic proton on the indazole N1-H can interfere with the catalytic cycle.
-
Solution: While some protocols work on unprotected indazoles, protecting the nitrogen with a group like Boc (di-tert-butyl dicarbonate) is often necessary for a successful Suzuki coupling.[3] This prevents side reactions and improves the substrate's compatibility with the reaction conditions.
-
Question 2: I'm attempting a Buchwald-Hartwig amination on a 3-haloindazole and seeing significant side products. What should I troubleshoot?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to 3-haloindazoles requires careful optimization to avoid common pitfalls like hydrodehalogenation or catalyst inhibition.[7][8]
Potential Causes & Solutions:
-
Base/Substrate Mismatch: A base that is too strong or sterically hindered can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if you observe decomposition or hydrodehalogenation (replacement of the halogen with hydrogen), consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
-
Ligand Incompatibility: The ligand choice is paramount for promoting the desired reductive elimination over competing pathways.[9]
-
Solution: Start with a robust, general-purpose ligand like Xantphos or a biarylphosphine ligand (e.g., BrettPhos, RuPhos). These ligands have been shown to be effective for a wide range of aryl halides and amines, often providing higher rates and better stability.[10]
-
-
Catalyst Inhibition: The amine substrate or the indazole product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.
-
Solution: Ensure precise stoichiometry. An excess of the amine is not always beneficial. Also, consider the N-protecting group on the indazole; a bulky protecting group can sometimes mitigate inhibitory product coordination.
-
-
Reaction Medium: The solvent must be anhydrous and capable of solubilizing the reaction components.
-
Solution: Toluene and dioxane are standard solvents. Ensure they are thoroughly dried before use. Wet solvent is a common cause of hydrodehalogenation.
-
Question 3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A major side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne.[11] This is particularly problematic when the cross-coupling reaction is slow.
Potential Causes & Solutions:
-
Presence of Oxygen: The Glaser homocoupling pathway is highly dependent on oxygen.
-
Solution: The most critical step is to rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Use Schlenk techniques or a glovebox. Some protocols even suggest using a reducing atmosphere, such as hydrogen diluted with nitrogen, to suppress homocoupling to <2%.[12]
-
-
High Copper Concentration: While Cu(I) is a co-catalyst, excessive amounts can accelerate homocoupling.
-
Slow Cross-Coupling Rate: If the main catalytic cycle is slow, the homocoupling side reaction becomes more prominent.
-
Solution: Ensure the palladium catalyst and ligand are highly active. Using a more reactive aryl halide (I > Br >> Cl) can significantly speed up the oxidative addition step and outcompete the homocoupling pathway.[11]
-
Part 2: FAQs on Strategy and Selectivity
Choosing the correct synthetic route and controlling regioselectivity are critical for success. This section provides guidance on these upfront decisions.
Question 4: What is the best overall strategy: direct C-H functionalization or a halogenation/cross-coupling sequence?
This choice depends on substrate availability, desired functional group, and scalability.
-
Halogenation/Cross-Coupling: This is the most established and versatile route.[15] It involves first introducing a halogen (typically iodine or bromine) at the C3 position, which then serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.).[3][15]
-
Pros: Highly reliable, broad scope of achievable C3-substituents, and well-understood reaction mechanisms.
-
Cons: A two-step process, which is less atom-economical. Requires handling of halogenated intermediates.
-
-
Direct C-H Functionalization: This is a more modern and atom-economical approach that avoids pre-functionalization. It typically involves a transition-metal catalyst (often Palladium or Rhodium) that directly activates the C-H bond at the C3 position.[16][17][18]
-
Pros: More efficient (fewer steps), greener, and avoids halogenated waste.
-
Cons: Can have a more limited substrate scope, may require specific directing groups on the nitrogen, and can sometimes suffer from lower regioselectivity compared to the cross-coupling approach.[17]
-
Recommendation: For initial exploration and maximum versatility, the halogenation/cross-coupling route is often the most reliable starting point. For process optimization and green chemistry applications, developing a direct C-H functionalization protocol is highly desirable.
Question 5: I need to N-protect my indazole. How do I selectively get the N1 vs. N2 isomer?
The N-alkylation of indazoles is a classic problem in heterocyclic chemistry, often yielding a mixture of N1 and N2 isomers.[19] Regioselectivity is governed by a delicate balance of steric effects, electronic effects, and the reaction conditions, which dictate kinetic versus thermodynamic control.[20]
Key Principles:
-
Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[20][21][22] This is the foundation for achieving selectivity.
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic Control: Conditions that allow for equilibration (e.g., reversible deprotonation) will favor the formation of the more stable N1-substituted product.
-
Kinetic Control: Conditions that favor the fastest reaction pathway can lead to the N2-substituted product.
-
Practical Guidelines for Selectivity:
| Desired Isomer | Conditions | Rationale |
| N1-Alkylation | Base: NaH Solvent: THF | This combination favors thermodynamic control. The indazolide anion forms, and alkylation proceeds to the more stable N1 product. This system provides excellent N1 selectivity for many substrates.[23] |
| N2-Alkylation | Steric Hindrance: Use an indazole with a substituent at the C7 position (e.g., -NO₂, -CO₂Me). | The C7 substituent sterically blocks access to the N1 position, forcing the alkylating agent to attack the N2 position, even under conditions that would normally favor N1.[20][23] |
| N2-Alkylation | Reaction: Mitsunobu Reaction (DIAD/PPh₃) | The Mitsunobu reaction often shows a kinetic preference for the N2 position, though selectivity can be substrate-dependent.[21][23] |
| Mixed/Poor Selectivity | Base: K₂CO₃, Cs₂CO₃ Solvent: DMF, Acetonitrile | Weaker bases and more polar solvents often lead to poor selectivity and mixtures of N1 and N2 products, requiring chromatographic separation.[19] |
Part 3: Key Experimental Protocols
Here are detailed, actionable protocols for common transformations.
Protocol 1: C3-Iodination of 1H-Indazole
This protocol is a robust method for preparing the 3-iodoindazole precursor required for cross-coupling reactions.[15]
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1H-indazole (1.0 eq) and dissolve it in DMF.
-
Add potassium hydroxide (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of iodine (1.2 eq) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-indazole.
Protocol 2: Optimized Suzuki-Miyaura Coupling of N1-Boc-3-Iodoindazole
This protocol uses an N-protected substrate and an effective catalyst system to maximize yield.[3][4]
Materials:
-
N1-Boc-3-Iodoindazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add N1-Boc-3-Iodoindazole, the arylboronic acid, and finely powdered K₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the PdCl₂(dppf) catalyst under a positive pressure of inert gas.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC. The reaction is typically complete in 6-12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
// Nodes pd0 [label="Pd(0)L2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex1 [label="Oxidative Addition\nComplex", shape=ellipse]; pd_complex2 [label="Transmetalation\nComplex", shape=ellipse]; product_complex [label="Product Complex", shape=ellipse];
// Reactants and Products ar_x [label="Indazole-I", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ar_b [label="Ar'-B(OR)2 + Base", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Indazole-Ar'", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> pd_complex1 [label=" Oxidative\n Addition"]; ar_x -> pd_complex1;
pd_complex1 -> pd_complex2 [label=" Transmetalation"]; ar_b -> pd_complex2;
pd_complex2 -> product_complex [label=" Isomerization"];
product_complex -> pd0 [label=" Reductive\n Elimination"]; product_complex -> product [style=dashed]; } ` Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling at C3-Indazole.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Lough, A. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Kumar, A., et al. (2021). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. [Link]
-
Various Authors. (n.d.). C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
-
Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
-
Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. [Link]
-
Mal, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Various Authors. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI. [Link]
-
Humphrey, G. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Tao, Y.-T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. [Link]
-
Various Authors. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]
-
Various Authors. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]
-
Various Authors. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]
-
Various Authors. (n.d.). Comparison of approaches for direct C3 arylation of 2H-indazoles. ResearchGate. [Link]
-
Various Authors. (n.d.). Direct C-3 arylation of 2H-indazole. ResearchGate. [Link]
-
Various Authors. (2015). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Synthesis of Substituted Indazole Derivatives
Welcome to the technical support center for the synthesis of substituted indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis, particularly when scaling up from laboratory to production quantities. Indazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs like Axitinib, Pazopanib, and Niraparib.[1] However, their synthesis is often plagued by challenges that become more pronounced at a larger scale.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common scalability issues. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently overcome synthetic hurdles.
Part 1: Troubleshooting Guide - Common Scalability Issues
This section addresses specific problems encountered during the scale-up of indazole synthesis in a question-and-answer format.
Issue 1: Poor or Inconsistent Yields Upon Scale-Up
Question: My small-scale (mmol) synthesis of a substituted indazole derivative provides a good yield (>80%), but the yield drops significantly and inconsistently when I move to a larger scale (mol). What are the likely causes and how can I troubleshoot this?
Answer: This is a classic scalability issue often rooted in mass and heat transfer limitations, as well as subtle changes in reaction kinetics. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing and Heterogeneity:
-
Causality: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side product formation. Solid reagents may not fully dissolve or disperse, reducing their effective concentration.
-
Troubleshooting:
-
Optimize Stirring: Switch from a magnetic stir bar to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical and should be selected based on the viscosity and solids content of the reaction mixture.
-
Solvent Selection: A solvent in which all reactants and intermediates are fully soluble is ideal. If this is not feasible, consider using a co-solvent system or a solvent that allows for a manageable slurry.[3][4]
-
Order of Addition: The rate and order of reagent addition become critical at scale. A slow, controlled addition of a key reagent can prevent exotherms and minimize side reactions.
-
-
-
Thermal Management Issues:
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[5] Exothermic reactions that are easily controlled in a small flask can lead to thermal runaways in a large reactor, degrading products and reagents.
-
Troubleshooting:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile and identify any potential for thermal runaway.
-
Controlled Addition: Add exothermic reagents subsurface at a controlled rate, and monitor the internal temperature closely.
-
Jacketed Reactors: Utilize jacketed reactors with precise temperature control. For highly exothermic reactions, consider using a semi-batch process where one reactant is added portion-wise.
-
-
-
Side Reactions and Impurity Profile Changes:
-
Causality: Minor side reactions in small-scale synthesis can become major pathways at scale due to longer reaction times or localized temperature fluctuations. For instance, in syntheses involving hydrazines, the formation of hydrazones and dimers can increase.[6]
-
Troubleshooting:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, UPLC) to monitor the progress of the reaction and the formation of impurities. This allows for adjustments to be made in real-time.
-
Reaction Optimization: Re-optimize reaction parameters such as temperature, concentration, and stoichiometry for the larger scale. Design of Experiments (DoE) can be a powerful tool for this.
-
-
Issue 2: Regioselectivity Problems (N1 vs. N2 Isomers)
Question: I am struggling with the formation of a mixture of N1 and N2 alkylated or arylated indazole isomers, and the ratio changes upon scale-up. How can I control the regioselectivity?
Answer: Controlling regioselectivity in the functionalization of the indazole core is a common challenge, as the thermodynamic stability of the 1H- and 2H-tautomers can be similar.[1][7] The choice of synthetic strategy and reaction conditions is paramount.
-
Kinetic vs. Thermodynamic Control:
-
Causality: The ratio of N1 to N2 isomers can be governed by either kinetic or thermodynamic control. At lower temperatures, the kinetically favored product may dominate, while at higher temperatures, the thermodynamically more stable isomer will be the major product. Upon scale-up, longer reaction times and less precise temperature control can favor the thermodynamic product.[8][9]
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and well-controlled temperature throughout the reaction.
-
Base Selection: The choice of base can significantly influence the regioselectivity. Bulky bases may favor the less sterically hindered N1 position.
-
Solvent Effects: The polarity of the solvent can influence the site of alkylation. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
-
-
Directed Synthesis Strategies:
-
Causality: Instead of direct functionalization of the indazole core, a de novo synthesis that builds the ring with the desired substituent already in place can provide unambiguous regiocontrol.
-
Alternative Routes:
-
Issue 3: Purification Challenges at Scale
Question: My substituted indazole derivative is easily purified by column chromatography on a small scale, but this is not practical for multi-kilogram production. What are some scalable purification strategies?
Answer: Relying on chromatography for large-scale purification is often economically and practically unfeasible. The focus should shift to methods that are more amenable to industrial production.
-
Crystallization and Recrystallization:
-
Causality: This is the most common and cost-effective method for purifying solid compounds at scale. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to identify an optimal system for crystallization.
-
Seeding: Use a small amount of pure product as a seed crystal to induce crystallization and control the crystal form.
-
Controlled Cooling: A slow and controlled cooling profile is crucial for obtaining high purity and good crystal size.
-
-
-
Salt Formation and Purification:
-
Causality: If the indazole derivative has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride, tosylate) which may have different solubility properties and be easier to crystallize and purify.[8] The pure salt can then be neutralized to give the free base.
-
Troubleshooting:
-
Acid Screening: Screen different acids to find a salt that crystallizes well.
-
pH Control: Careful control of pH during salt formation and neutralization is critical to avoid product degradation.
-
-
-
Distillation:
-
Causality: For liquid or low-melting solid indazole derivatives, vacuum distillation can be a viable purification method to remove non-volatile impurities.
-
Considerations: Thermal stability of the compound is a key consideration. The nitrogen-nitrogen bond in the indazole ring can be a potential safety concern under high temperatures.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up indazole synthesis?
A1: Key safety concerns include:
-
Thermal Runaway: As discussed in Issue 1, exothermic reactions can become difficult to control at scale.[5]
-
Use of Hazardous Reagents: Many indazole syntheses employ potentially hazardous reagents such as sodium azide, hydrazoic acid, or pyrophoric bases like n-BuLi.[6][7] A thorough risk assessment and implementation of appropriate safety protocols are essential.
-
Product Stability: The indazole core contains a nitrogen-nitrogen bond, which can be thermally labile in some substituted derivatives, posing a risk of decomposition.[8] Thermal stability testing (e.g., DSC) of intermediates and the final product is crucial.
Q2: Are there "greener" or more sustainable synthetic routes for indazole derivatives that are also scalable?
A2: Yes, there is a growing focus on developing more sustainable methods. Key approaches include:
-
Metal-Free Catalysis: Avoiding heavy metals reduces waste and toxicity.[6][12]
-
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.[2][13]
-
Use of Bio-based Solvents: Replacing traditional petroleum-based solvents with greener alternatives can reduce the environmental impact.[6]
Q3: How can I minimize the use of expensive transition-metal catalysts in my large-scale synthesis?
A3: While many modern indazole syntheses rely on transition metals, there are strategies to mitigate their cost impact:
-
Catalyst Loading Optimization: Carefully screen for the minimum catalyst loading required to achieve a good yield in a reasonable time.
-
Catalyst Recycling: For heterogeneous catalysts, recovery and reuse can significantly reduce costs.[6]
-
Transition-Metal-Free Alternatives: Explore synthetic routes that do not require metal catalysts, such as the Davis-Beirut reaction or certain cyclization strategies.[14]
Part 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: Comparison of Common Synthetic Routes for 2H-Indazoles
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[14] | Broad tolerance for various functional groups[14] | High yields, excellent regioselectivity for 2H-indazoles, mild conditions[14] | Requires synthesis of sydnone precursors[14] |
| Davis-Beirut Reaction | Good (60-90%)[14] | Tolerates a range of amines; sensitive to solvent[14] | Metal-free, inexpensive starting materials, versatile[14] | Can be low-yielding with certain substrates[14] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%)[14] | Broad scope for both coupling partners[14] | High atom economy, applicable to 1H and 2H isomers[14] | Requires expensive catalysts, potential for metal contamination[14] |
Experimental Protocols
Protocol 1: Scalable, Metal-Free Synthesis of 1H-Indazoles from 2-Aminophenones
This protocol is adapted from a method that is operationally simple, mild, and insensitive to air and moisture, making it suitable for scale-up.[12]
-
Reaction Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the 2-aminophenone (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add the hydroxylamine derivative (e.g., O-mesitylsulfonyl hydroxylamine, 1.2 eq) portion-wise while maintaining the internal temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by HPLC (typically 12-24 hours).
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields in Scale-Up
Caption: A decision-making workflow for troubleshooting low yields during the scale-up of indazole synthesis.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a scalable purification method for substituted indazoles.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem Technical Support.
- Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
- Various Authors. (2022). Synthesis of N‐substituted 1H‐indazole derivatives.
- Various Authors. (2022). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety.
- Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- Wang, J., et al. (2024).
- Mal, D., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
- Baxendale, I. R., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- Wang, J., et al. (2024).
- Gaikwad, D. D., et al. (2010). Silica Sulfuric Acid : An Efficient Catalyst for the Synthesis of Substituted Indazoles. Der Chemica Sinica.
- Snoonian, J. (2016). SOLVENT EFFECTS.
- BenchChem. (2025). Overcoming challenges in the scale-up of imidazoline synthesis. BenchChem Technical Support.
- Various Authors. (2019). Effect of various solvents on the synthesis of 1H- indazole.
- Kumar, M. R., et al. (2011). 2H-Indazole synthesis. Organic Chemistry Portal.
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. caribjscitech.com [caribjscitech.com]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Regioselectivity of Indazole N-Alkylation: A Technical Support Guide
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing the indazole scaffold. The formation of N-1 and N-2 regioisomers during alkylation is a frequent challenge, impacting yield, purification efforts, and the overall efficiency of your synthetic campaigns.[1][2][3][4]
Here, we dissect the critical factors influencing this regioselectivity, offering field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the causal understanding needed to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-2 alkylated indazoles?
The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2.[4] Direct alkylation of the 1H-indazole scaffold under many standard conditions often leads to a mixture of both N-1 and N-2 substituted products.[5][6][7] This is due to the formation of a mesomeric indazolate anion upon deprotonation, where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[8]
The final ratio of N-1 to N-2 isomers is a result of a delicate interplay between kinetic and thermodynamic control.[4][9][10][11]
-
Thermodynamic Product (N-1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][7][12][13] Consequently, the N-1 alkylated product is often the more stable, thermodynamic product. Conditions that allow for equilibration between the two isomers will favor the N-1 product.[3][12]
-
Kinetic Product (N-2): The N-2 position can sometimes be the site of faster initial attack, leading to the kinetic product. If the reaction conditions do not permit equilibration back to the more stable N-1 isomer, a significant amount of the N-2 product may be isolated.
The specific outcome is highly dependent on your choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][3][4]
Troubleshooting Guide: Controlling Regioselectivity
Q2: I want to selectively synthesize the N-1 alkylated indazole. What conditions should I use?
Achieving high N-1 selectivity often involves leveraging thermodynamic control or exploiting cation coordination effects.
Core Recommendation: The combination of sodium hydride (NaH) as the base in an ethereal solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N-1 regioselectivity.[1][2][3][12][14]
Causality Behind the Choice: The effectiveness of the NaH/THF system is attributed to the role of the sodium cation (Na⁺). It is postulated that after deprotonation, the Na⁺ cation forms a tight ion pair with the indazolate.[5] This cation can coordinate in a bidentate fashion between the N-2 nitrogen and a Lewis basic group at the C-3 position (like a carbonyl), effectively blocking the N-2 position from the incoming electrophile. This chelation directs the alkylating agent to the more sterically accessible N-1 position.[5][14][15]
Data Summary: Conditions Favoring N-1 Alkylation
| Base | Solvent | Key Features & Rationale | Typical N-1 Selectivity |
| NaH | THF | Forms a tight Na⁺ ion pair, promoting chelation and sterically directing alkylation to N-1.[1][5] | Often >95% for suitable substrates.[1][2][14] |
| Cs₂CO₃ | DMF | Particularly effective with α-halo esters/ketones, where equilibration to the thermodynamic N-1 product is facilitated.[16] | Good to excellent.[16] |
| K₂CO₃ | Dioxane | Can provide good N-1 selectivity in less polar solvents compared to DMF. | Substrate dependent, can be high.[17] |
Protocol 1: Highly Selective N-1 Alkylation (NaH/THF Method)
This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamically controlled conditions.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolate.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Q3: My target is the N-2 alkylated indazole. How can I favor its formation?
Selectivity for the N-2 position often requires conditions that favor kinetic control, exploit steric hindrance on the indazole ring, or use specialized catalytic systems.[4]
Strategy 1: Exploiting Steric Hindrance If your indazole scaffold allows, introducing a substituent at the C-7 position is a powerful strategy. A C-7 substituent (e.g., -NO₂ or -CO₂Me) sterically hinders the N-1 position, effectively forcing the alkylating agent to attack the N-2 nitrogen, even under conditions that would normally favor N-1 (like NaH/THF).[1][2][3][12][14]
Strategy 2: Acid-Catalyzed Alkylation A highly effective and general method for selective N-2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate (Cu(OTf)₂).[6][18][19][20] This method is notable for its high N-2 selectivity across a broad range of primary, secondary, and tertiary alkyl groups and diverse indazole substrates, with no N-1 isomer observed in many cases.[18][20][21]
Causality Behind the Choice: Under acidic conditions, the trichloroacetimidate is activated by protonation. The reaction then proceeds via a nucleophilic attack from the indazole. Quantum mechanical analyses suggest that the energy barrier for nucleophilic attack from the N-2 nitrogen is significantly lower than from N-1 in this system, leading to the high observed selectivity.[21] This is in part because for N-1 alkylation to occur, the indazole must adopt its less stable 2-H tautomeric form, which incurs an energetic penalty.[21]
Protocol 2: Highly Selective N-2 Alkylation (Acid-Catalyzed Method)
This protocol is adapted from methodologies designed for high N-2 regioselectivity using trichloroacetimidate electrophiles.[18][20]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane, DCE), add the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) or Cu(OTf)₂ (0.1 equiv) to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N-2 alkylated product.
Q4: I used potassium carbonate in DMF and got a roughly 1:1 mixture. Is this normal and can I improve it?
Yes, this is a very common outcome. Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often provides poor regioselectivity, resulting in mixtures of N-1 and N-2 isomers that require chromatographic separation.[4][8][14]
Why this happens: In a polar aprotic solvent like DMF, the potassium cation (K⁺) is well-solvated, leading to a "freer" or less associated indazolate anion. Without the strong coordinating effect seen with Na⁺ in THF, both nitrogen atoms are available for nucleophilic attack, leading to low selectivity.
How to improve:
-
For N-1 Selectivity: Switch to the NaH/THF system described in Protocol 1.[1][3]
-
For N-2 Selectivity: If your substrate is compatible, use the acid-catalyzed method in Protocol 2.[18][20]
-
Solvent Change: Changing the solvent from DMF to a less polar one like dioxane might improve N-1 selectivity, even with K₂CO₃, though this is substrate-dependent.[7][17]
Data Summary: Effect of "Standard" Conditions
| Base | Solvent | Typical Outcome | Rationale |
| K₂CO₃ / Na₂CO₃ | DMF / Acetonitrile | Mixture of N-1 and N-2 isomers.[4][8] | The polar aprotic solvent solvates the cation, leaving a "free" anion where both N1 and N2 are nucleophilic. |
| NaHMDS | THF vs. DMSO | Solvent-dependent regioselectivity has been observed. DMSO can reverse selectivity compared to THF.[1][15] | Highlights the crucial role of the solvent in modulating the reactivity of the indazolate anion. |
Final Troubleshooting Insights
-
The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is known to enhance rates and selectivity in some N-alkylation reactions.[22][23][24][25] Its larger ionic radius and the solubility of the salt can favor mono-alkylation and influence regioselectivity, often favoring the thermodynamic N-1 product through equilibration pathways.[16]
-
Alkylating Agent: The nature of the electrophile matters. Highly reactive agents (e.g., methyl iodide) may favor the kinetic product, while bulkier agents might show greater selectivity. Specific electrophiles, like α-halo ketones or esters, can promote equilibration to the N-1 product.[3][12][16]
-
Temperature: Lower temperatures generally favor the kinetic product (often N-2), while higher temperatures can promote equilibration to the more stable thermodynamic product (N-1), provided a reversible mechanism is accessible.[9][26][27]
By understanding the interplay of these factors, you can move from observing product mixtures to rationally designing experiments that deliver the desired indazole regioisomer with high selectivity.
References
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Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(6), 1-21. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
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Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
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Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4814–4817. Retrieved from [Link]
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Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]
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Johnson, M. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1118-1130. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved from [Link]
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Various Authors. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
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Various Authors. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]
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Johnson, M. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
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Johnson, M. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1833-1847. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cesium Carbonate in Modern Organic Synthesis. Retrieved from [Link]
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Escudero, M. I., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (n.d.). Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Retrieved from [Link]
-
Various Authors. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Retrieved from [Link]
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Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
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Various Authors. (2022). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Indazole. Wikipedia. Retrieved from [Link]
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Various Authors. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Retrieved from [Link]
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Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
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Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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minimizing homocoupling in Suzuki reactions of 3-bromoindazoles
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to our dedicated technical resource for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of 3-bromoindazoles. As Senior Application Scientists, we understand the nuances and challenges associated with this powerful C-C bond-forming reaction, particularly the persistent issue of homocoupling. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a significant problem with 3-bromoindazoles?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid or boronic ester reagent couple to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes your valuable boronic acid, consequently lowering the yield of your desired substituted indazole product. Furthermore, the resulting homocoupled byproduct often has similar polarity to the target molecule, making purification by column chromatography challenging and sometimes leading to co-elution.[1][2]
3-Bromoindazoles can be particularly susceptible to reaction conditions that favor homocoupling due to the electronic nature of the indazole ring system. The presence of the unprotected N-H group in the indazole can also complicate the reaction, potentially by interacting with the palladium catalyst.[3]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: There are two principal pathways that lead to the undesired homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with two equivalents of the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the expense of your starting material.[4][5]
Q3: My main problem is low yield of the desired product, not necessarily homocoupling. Could other side reactions be at play?
A3: Absolutely. Besides homocoupling, two other common side reactions can significantly reduce your yield:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a proton from the reaction medium (e.g., from water or alcohol solvents).[6] This side reaction is often accelerated by strong bases and high temperatures.[6] Heteroaryl boronic acids can be particularly prone to this decomposition pathway.[7]
-
Dehalogenation: In this side reaction, the bromine atom of your 3-bromoindazole is replaced by a hydrogen atom. This can occur after the oxidative addition step, where the resulting palladium complex reacts with a hydride source in the reaction mixture, followed by reductive elimination.[4]
Troubleshooting Guide: Minimizing Homocoupling of 3-Bromoindazoles
This section provides a systematic approach to troubleshooting and optimizing your Suzuki reactions to minimize homocoupling and other side reactions.
Issue 1: Significant Formation of Homocoupled Byproduct
| Possible Cause | Solution and Scientific Rationale |
| Presence of Dissolved Oxygen | Rigorous Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. The two most effective methods are: 1) Inert Gas Sparging: Bubble argon or nitrogen through your solvent for 15-30 minutes.[1] 2) Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles to ensure the complete removal of dissolved gases.[1][8] Rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[9] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) Source or a Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial Pd(II)-mediated homocoupling pathway as they do not require an in-situ reduction step.[5][10] Alternatively, modern pre-catalysts, such as Buchwald's G3 or G4 pre-catalysts, are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[4][5] |
| Suboptimal Ligand Choice | Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle over the pathways leading to homocoupling.[4][5][10] For N-H containing substrates like indazoles, ligands like SPhos and XPhos have been shown to be effective.[3] |
| Inappropriate Base Selection | Use a Milder Base: While a base is necessary to activate the boronic acid, strong bases like NaOH or KOH can promote side reactions.[11] Consider using milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[6][10] The choice of base can be critical, and screening a few options is often worthwhile. For unprotected 3-bromoindazoles, Cs₂CO₃ has been used effectively.[12] |
Issue 2: Low Yield and/or Complex Mixture of Byproducts
| Possible Cause | Solution and Scientific Rationale |
| Protodeboronation of Boronic Acid | Use a Milder Base and Lower Temperature: As mentioned, strong bases and high temperatures accelerate protodeboronation.[6] Use K₃PO₄ or K₂CO₃ and run the reaction at the lowest effective temperature (e.g., 60-80 °C).[6] Protect the Boronic Acid: If protodeboronation is severe, consider using a more stable boronic ester, such as a pinacol[7] or MIDA ester. These are more robust to premature decomposition. |
| Catalyst Deactivation | Protect the Indazole N-H: The acidic N-H of the indazole can coordinate to the palladium center and inhibit catalysis.[3][8] While direct coupling of unprotected indazoles is possible,[12][13] N-protection (e.g., with a Boc or SEM group) can prevent this interaction and lead to cleaner reactions and higher yields. However, some studies have shown that N-protection is not always necessary and can even be detrimental in certain cases.[14] |
| Slow Reaction Kinetics | Optimize Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and selectivity.[15][16] Common solvents for Suzuki reactions include dioxane, THF, and toluene, often with a small amount of water.[4] For 3-bromoindazoles, mixtures like 1,4-dioxane/EtOH/H₂O have been successfully employed.[12] Carefully increasing the temperature can accelerate a sluggish reaction, but be mindful of promoting side reactions.[10] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Protected 3-Bromoindazole
This protocol provides a robust starting point for the Suzuki coupling of an N-protected 3-bromoindazole, incorporating best practices to minimize homocoupling.
Materials:
-
N-protected 3-bromoindazole (1.0 mmol)
-
Boronic acid or boronic ester (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (finely ground, 2.0-3.0 equiv.)
-
1,4-Dioxane (degassed, 0.2 M)
-
Water (degassed, 10% v/v of dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the N-protected 3-bromoindazole, boronic acid (or ester), and finely ground K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane and degassed water.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of Unprotected 3-Bromoindazole
This protocol is adapted for the direct coupling of unprotected 3-bromoindazoles, where microwave heating can be beneficial.[12][13]
Materials:
-
3-Bromoindazole (1.0 mmol)
-
Boronic acid (1.5 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/Ethanol/Water (7:2:1 v/v/v, degassed)
Procedure:
-
In a microwave vial, combine the 3-bromoindazole, boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 10-30 minutes (monitor for completion).
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Chemistry
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Caption: Competing pathways: Suzuki coupling vs. Homocoupling.
Sources
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- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
identifying N1 and N2 isomers of indazoles using 2D NMR techniques
Welcome to the Technical Support Center for the Structural Elucidation of Indazole Isomers. This resource is designed for researchers, medicinal chemists, and analytical scientists who encounter the common challenge of unambiguously identifying N1 and N2 substituted indazoles. Misassignment of these regioisomers can have significant implications in drug discovery and materials science. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on 2D NMR spectroscopy.
Troubleshooting Guide: Navigating Ambiguous 2D NMR Data
This section addresses specific issues that can arise during the analysis of 2D NMR spectra for indazole isomer identification.
Scenario 1: Ambiguous or Missing HMBC Correlations
Problem: You are unable to definitively assign the isomer because the expected key HMBC correlation (e.g., from the N-substituent's alpha-protons to C-7a or C-3) is weak, overlapping with other signals, or completely absent.
Root Causes & Systematic Solutions:
-
Suboptimal J Coupling Constant: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is optimized for a specific range of long-range nJCH coupling constants (typically 4-10 Hz). The specific coupling constant for the correlation you are looking for might be outside this range.
-
Solution: Re-run the HMBC experiment, acquiring two or three spectra with different J-coupling settings (e.g., optimized for 4 Hz, 8 Hz, and 12 Hz). This will increase the likelihood of observing the desired correlation.
-
-
Molecular Flexibility: If the N-substituent is highly flexible, the average conformation of the molecule may not favor a strong through-bond correlation to the indazole core.
-
Solution: Lowering the temperature of the NMR experiment can sometimes "freeze out" a preferred conformation, leading to sharper signals and potentially stronger HMBC correlations.
-
-
Signal Overlap: The key carbon signals (C-7a or C-3) may be overlapped by solvent or other signals in the 1D carbon spectrum, making it difficult to interpret the HMBC data.
Scenario 2: Absence of a Key NOE Signal
Problem: You are relying on a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the spatial proximity between the N-substituent and either H-7 (for N1) or H-3 (for N2), but no cross-peak is observed.
Root Causes & Systematic Solutions:
-
Incorrect Mixing Time: The NOE effect is time-dependent. If the mixing time is too short, the NOE may not have had sufficient time to build up. If it's too long, spin diffusion can occur, leading to ambiguous or misleading correlations.
-
Solution: Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms) to find the optimal value for your specific molecule.
-
-
Molecular Tumbling Rate: The NOE effect is highly dependent on the molecule's tumbling rate in solution, which is influenced by its size and the solvent viscosity. For small to medium-sized molecules, the NOE can be very weak or even zero.
-
Conformational Averaging: As with HMBC, if the N-substituent is highly flexible, the average distance between its protons and the key indazole protons may be too large to generate a detectable NOE.
-
Solution: Variable temperature NMR studies can help to favor a specific conformation and enhance the NOE signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most definitive 2D NMR experiment for indazole isomer identification?
While a single experiment is rarely sufficient for absolute proof, the HMBC experiment is generally considered the most robust and definitive method . This is because it relies on through-bond J-couplings, which are less ambiguous than the through-space distances measured in NOESY.[4] The key is to observe a 3-bond correlation from the alpha-protons of the N-substituent to either C-7a (for N1 isomers) or C-3 (for N2 isomers). A NOESY or ROESY experiment provides excellent confirmatory evidence.[5][6]
Q2: How do I differentiate N1 and N2 isomers if the substituent has no protons on the atom directly attached to the nitrogen (e.g., an N-aryl substituent)?
In this case, you will need to look for HMBC correlations from the ortho-protons of the aryl ring to the indazole core.
-
For an N1-aryl indazole: Expect to see an HMBC correlation from the ortho-protons of the aryl ring to C-7a.
-
For an N2-aryl indazole: Expect to see an HMBC correlation from the ortho-protons of the aryl ring to C-3.
Q3: Can 1D NMR (¹H and ¹³C) be used to distinguish the isomers?
Yes, 1D NMR can provide strong clues, although it is not as definitive as 2D NMR.[6][7] Here are some general trends:
-
¹H NMR: In N1-substituted indazoles, the H-3 proton is typically shifted further downfield compared to the corresponding N2-isomer. Conversely, the H-7 proton in N2-isomers is often more deshielded due to the anisotropic effect of the N1 lone pair.[8]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C-3 and C-7a, can also be diagnostic.[6][7] It is advisable to compare the observed chemical shifts with literature values for known N1 and N2 indazole analogues.
Q4: My NMR spectrum is very complex. Could tautomers be the issue?
Yes, if your indazole has a proton on one of the nitrogen atoms, it can exist as a mixture of tautomers in solution, which can complicate the NMR spectra.[2][5][9] Performing variable temperature NMR experiments can sometimes help to resolve the tautomeric exchange.[2] If you are preparing N-substituted indazoles, it is crucial to ensure complete reaction and purification to avoid having a mixture of regioisomers.[6]
Key Diagnostic 2D NMR Correlations
The following table summarizes the expected key correlations for unambiguously assigning N1 and N2-substituted indazoles. The substituent is represented as R-CH₂-.
| Isomer Type | Key HMBC Correlation (³JCH) | Key NOESY/ROESY Correlation |
| N1-Substituted | R-CH₂--> C-7a | R-CH₂<--> H-7 |
| N2-Substituted | R-CH₂--> C-3 | R-CH₂<--> H-3 |
Visualizing Key NMR Correlations
The following diagrams illustrate the crucial through-bond (HMBC) and through-space (NOESY/ROESY) correlations used for isomer identification.
Caption: Key HMBC and NOESY correlations for an N1-substituted indazole.
Caption: Key HMBC and NOESY correlations for an N2-substituted indazole.
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring the necessary 2D NMR data. Always consult your instrument's user manual and resident NMR expert for specific parameter optimization.
Protocol 1: Acquiring a ¹H-¹³C HMBC Spectrum
-
Sample Preparation: Prepare a solution of your indazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-15 mg in 0.6 mL. Ensure the solution is homogeneous and free of particulate matter.
-
Initial Setup: Acquire and reference standard 1D ¹H and ¹³C spectra.
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse program (e.g., hsqcetgplp on Bruker instruments).
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
-
Crucially, set the long-range coupling constant (CNST13 or similar parameter) to an optimized value, typically 8 Hz. If results are ambiguous, acquire additional spectra at 4 Hz and 12 Hz.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on your sample concentration.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Phase correct the spectrum carefully.
-
Reference the spectrum using the solvent signal.
-
-
Analysis: Look for cross-peaks that correlate protons on your N-substituent with carbons in the indazole ring, specifically C-7a and C-3.
Protocol 2: Acquiring a NOESY/ROESY Spectrum
-
Sample Preparation: Use the same sample as for the HMBC experiment. It is critical to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be done by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using freeze-pump-thaw cycles.
-
Experiment Setup (NOESY):
-
Load a standard NOESY pulse program (e.g., noesyesgpph on Bruker).
-
Set the spectral widths in both dimensions.
-
Set the mixing time (d8 or p15) to a value appropriate for your molecule's size. A good starting point for small molecules is 500-800 ms.
-
Acquire the spectrum with sufficient scans for good signal-to-noise.
-
-
Experiment Setup (ROESY):
-
If NOESY fails or gives ambiguous results, use a ROESY experiment (e.g., roesyesgpph).
-
The setup is similar to NOESY, but you will need to set the duration and power of the spin-lock pulse. A mixing time of 200-400 ms is a typical starting point.
-
-
Data Processing & Analysis:
-
Process the data similarly to the HMBC spectrum.
-
Look for cross-peaks that indicate spatial proximity between protons on the N-substituent and protons on the indazole ring (H-7 or H-3).
-
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646–5661. [Link]
-
LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). NOESY Spectra. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 1-22. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodoindazoles in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, serving as the core of numerous biologically active compounds. The functionalization of this heterocycle, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates and functional materials. Among the array of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging carbon-carbon bonds due to its functional group tolerance and operational simplicity.[1]
A crucial decision in planning a synthetic route involving a Suzuki coupling is the choice of the halide on the electrophilic partner. This guide provides a detailed, evidence-based comparison of the reactivity of 3-bromoindazoles and 3-iodoindazoles in Suzuki coupling reactions. By understanding the underlying mechanistic principles and examining experimental data, researchers can make more informed decisions to optimize their synthetic strategies.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The initial and often rate-determining step is the oxidative addition, where the Palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the haloindazole.[2][5]
The efficiency of this step is directly related to the strength of the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[6] Consequently, the reactivity of aryl halides in Suzuki couplings typically follows the inverse order: I > Br > Cl .[3][4] This fundamental principle dictates that 3-iodoindazoles are inherently more reactive electrophiles than their 3-bromo counterparts. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: Experimental Insights
While the theoretical framework strongly favors 3-iodoindazoles, experimental data provides practical validation. Direct, side-by-side comparisons in the literature for a wide range of substituted indazoles under identical conditions are scarce. However, by collating data from various studies, a clear trend emerges. 3-Iodoindazoles consistently demonstrate higher reactivity, enabling successful couplings under conditions where 3-bromoindazoles may be sluggish or fail to react.
For instance, Suzuki-type vinylation reactions on unprotected 3-iodoindazoles have been successfully carried out using catalysts like PdCl₂(PPh₃)₂.[7] In contrast, couplings involving the less reactive 3-bromoindazoles often require more forcing conditions, such as microwave irradiation and carefully optimized catalyst/base systems, to achieve good to excellent yields.[8][9]
The choice of leaving group can be particularly critical when dealing with unprotected (NH) indazoles. The acidic proton of the indazole ring can interact with the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive palladium complexes.[10] In such cases, the higher intrinsic reactivity of the C-I bond can be a significant advantage, allowing the desired oxidative addition to outcompete these deactivating pathways, especially under milder conditions.
| Feature | 3-Iodoindazoles | 3-Bromoindazoles |
| Reactivity | High | Moderate to Low |
| C-X Bond Energy | Lower (~220 kJ/mol) | Higher (~280 kJ/mol) |
| Reaction Conditions | Milder (often room temp. to 80 °C) | More forcing (often >100 °C or microwave) |
| Catalyst Loading | Generally lower | Often higher |
| Reaction Times | Shorter | Longer |
| Substrate Scope | Broader, especially for challenging couplings | Can be limited, may require activation |
| Cost & Availability | Generally more expensive, less available | More cost-effective, widely available |
Strategic Synthesis: A Decision-Making Workflow
The choice between a 3-bromo- and a 3-iodoindazole is not merely a question of reactivity but a strategic decision involving cost, availability, and the specific demands of the synthetic target.
Caption: Workflow for selecting the appropriate 3-haloindazole substrate.
Representative Experimental Protocols
The following protocols are illustrative examples based on procedures reported in the literature. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki Coupling of a 3-Iodoindazole (General Procedure)
This protocol is adapted from methodologies used for Suzuki couplings of iodo-heterocycles.[7][11]
-
Materials:
-
3-Iodoindazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add the 3-iodoindazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromoindazole
This protocol is based on optimized conditions for less reactive bromoindazoles.[8][9]
-
Materials:
-
3-Bromoindazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/EtOH/H₂O, 2:2:1 mixture)
-
-
Procedure:
-
In a microwave-safe reaction vial, combine the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 140 °C for 1 hour (Note: pressure and power will be controlled by the instrument).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
-
Conclusion
The comparative reactivity of 3-bromo- and 3-iodoindazoles in Suzuki cross-coupling is governed by the fundamental principles of the oxidative addition step. 3-Iodoindazoles are demonstrably more reactive , allowing for milder reaction conditions, which is particularly advantageous for substrates with sensitive functional groups or for challenging couplings. However, 3-bromoindazoles offer a significant cost and availability advantage , making them attractive for large-scale synthesis. With the advent of modern, highly active catalyst systems and techniques like microwave heating, the reactivity gap can often be overcome, expanding the utility of 3-bromoindazoles. The optimal choice ultimately depends on a careful consideration of the specific synthetic goals, economic constraints, and the chemical nature of the desired product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
- Campeau, L.-C., et al. (2014). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
-
ChemEurope.com. Suzuki reaction. [Link]
- Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799.
- Martinez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks.
- Sherwood, T. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1856-1864.
- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
- Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17169-17178.
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Ríos-Gutiérrez, M., et al. (2018).
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
- Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki_reaction [chemeurope.com]
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- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to functionalize this privileged heterocycle, particularly through carbon-carbon bond formation, is paramount for the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose. However, the selection of an appropriate palladium catalyst is critical for achieving high efficiency, especially when dealing with the unique electronic properties and potential for catalyst inhibition of bromoindazoles. This guide provides an in-depth comparison of various palladium catalyst systems, supported by experimental data, to aid researchers in navigating this crucial step in their synthetic endeavors.
The Challenge of Coupling Bromoindazoles: A Tale of Two Nitrogens
Indazoles possess two nitrogen atoms within their bicyclic structure, one of which bears a potentially acidic proton (N-H). This N-H group can be a double-edged sword in palladium-catalyzed reactions. While N-unprotected indazoles are often the desired final products, the acidic proton can interact with and deactivate the palladium catalyst, hindering the catalytic cycle.[1] This inhibitory effect is a key challenge that must be addressed through careful catalyst and reaction condition selection. N-protection can circumvent this issue, but it adds extra steps to the synthetic route.[1] Therefore, catalyst systems that can efficiently couple both N-protected and, more importantly, N-unprotected bromoindazoles are highly sought after.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor and, critically, the ancillary ligand, dictates the catalyst's stability, activity, and substrate scope. Below is a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromoindazoles, with performance data summarized for clarity.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 95 | [2][3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 65 | [3][4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 22 | [3][4] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 3-bromo-1H-indazole | Phenylboronic acid | 78 | [5] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Unprotected bromoindazoles | Various arylboronic acids | Good to Excellent | [1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | Unprotected 3-chloroindazole | Phenylboronic acid | High | [1] |
Key Insights from the Data:
-
Ligand Choice is Crucial: The data clearly demonstrates the profound impact of the phosphine ligand on reaction efficiency. For the coupling of N-ethyl-5-bromoindazole, the electron-rich and bulky dppf ligand in Pd(dppf)Cl₂ provides a significantly higher yield in a shorter reaction time compared to the less bulky PPh₃ in Pd(PPh₃)₄ .[2][3] The moderate performance of the bulky but less electron-donating PCy₃ ligand in Pd(PCy₃)₂ further highlights this trend.[3][4]
-
Overcoming N-H Inhibition: For the more challenging unprotected indazoles, modern biaryl phosphine ligands such as SPhos and XPhos have proven to be highly effective.[1] These ligands create a sterically hindered and electron-rich palladium center that promotes the desired C-C bond formation while minimizing catalyst deactivation by the indazole N-H.
-
Classical vs. Modern Catalysts: While classical catalysts like Pd(PPh₃)₄ can be effective, they often require harsher conditions (e.g., higher temperatures and microwave irradiation) and may give lower yields, particularly with challenging substrates like unprotected indazoles.[5][6]
-
Base and Solvent Effects: The choice of base and solvent system is also critical and often interdependent with the catalyst system. Stronger bases like K₃PO₄ and Cs₂CO₃ are frequently used to facilitate the transmetalation step.[1][5] Mixed solvent systems, such as dioxane/water, are common and help to solubilize both the organic and inorganic reagents.[1]
Mechanism & Catalyst Selection Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: General workflow for the Suzuki coupling of a bromoindazole.
Materials:
-
5-bromo-1-ethyl-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (10 mL) via syringe. Then, under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of bromoindazoles. While challenges exist, particularly with N-unprotected substrates, a rational approach to catalyst selection can lead to highly efficient and successful reactions. For N-protected systems, Pd(dppf)Cl₂ offers a reliable and effective option. For the more demanding N-unprotected indazoles, modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are the current state-of-the-art. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal palladium catalyst to accelerate their drug discovery and development programs.
References
-
Düfert, K. L., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4799-4829. [Link]
-
S. S. V. Ramasastry, et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 112, 58-62. [Link]
-
Various Authors. (2025). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]
-
Al-Masri, Z., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(5), 735. [Link]
-
Ben-Yahia, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7365-7375. [Link]
-
Various Authors. (2022). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Various Authors. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. [Link]
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
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Ben-Yahia, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Various Authors. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Various Authors. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(9), 1371-1375. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Various Authors. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2095-2107. [Link]
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Various Authors. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
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Various Authors. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
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Various Authors. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
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Various Authors. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13498. [Link]
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A Comparative Guide to N1-Selective Indazole Alkylation: NaH/THF vs. Cs₂CO₃/DMF
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including treatments for cancer and inflammation.[1][2] The biological activity of these compounds is often exquisitely sensitive to the substitution pattern on the indazole ring, particularly the position of N-alkylation. The synthesis of N-alkylated indazoles frequently presents a formidable challenge: the regioselective functionalization of either the N1 or N2 position.[3][4] Direct alkylation commonly yields a mixture of both regioisomers, necessitating difficult and costly separation.[5][6]
This guide provides an in-depth comparison of two widely employed methodologies for achieving N1-selective alkylation: the use of a strong hydride base in a non-polar aprotic solvent (Sodium Hydride in Tetrahydrofuran) versus a carbonate base in a polar aprotic solvent (Cesium Carbonate in N,N-Dimethylformamide). We will explore the mechanistic underpinnings that dictate regioselectivity, present comparative experimental data, and provide detailed protocols to guide your synthetic strategy.
The Mechanistic Divide: Understanding Regioselectivity
The outcome of an indazole alkylation is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[7] The 1H-indazole tautomer is generally accepted to be more thermodynamically stable than the 2H-tautomer.[1][8] Conditions that allow for equilibration tend to favor the N1-alkylated product, which is often the thermodynamically controlled product.[3][8] The choice of base and solvent system is paramount in steering the reaction toward this outcome.
The NaH/THF System: A Strategy for Thermodynamic Control
The combination of sodium hydride (NaH), a strong, non-coordinating base, in a relatively non-polar aprotic solvent like tetrahydrofuran (THF) is a robust and widely validated system for achieving high N1-selectivity.[1][3][9] The prevailing mechanism involves the deprotonation of the indazole to form a sodium indazolide salt. In the low-polarity environment of THF, this salt exists as a "tight ion pair." It is postulated that the sodium cation coordinates with the N2 nitrogen and, if present, a chelating group at the C3 position (such as a carbonyl).[6][7][10] This coordination effectively shields the N2 position, sterically directing the incoming alkylating agent to attack the more accessible N1 nitrogen.[9] This method has demonstrated exceptional N1-regioselectivity (>99:1) for a variety of indazoles, particularly those bearing C3 substituents like carboxymethyl, acetyl, and tert-butyl groups.[1][8]
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A Comparative Guide to the Synthesis of Substituted Indazole-6-Carboxylic Acids: An In-Depth Analysis for Drug Discovery Professionals
Introduction: The Significance of the Indazole-6-Carboxylic Acid Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Specifically, indazole-6-carboxylic acid derivatives are crucial intermediates in the synthesis of potent kinase inhibitors and other targeted therapies. The ability to efficiently and selectively introduce a variety of substituents onto this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This guide provides a comprehensive comparison of validated synthetic routes to substituted indazole-6-carboxylic acids. We will delve into the strategic considerations behind different approaches, offering detailed experimental protocols and comparative data to empower researchers in selecting the optimal pathway for their specific target molecules. Our focus will be on robust and scalable methods that are amenable to the generation of diverse compound libraries for drug discovery programs.
Strategic Approaches to the Indazole-6-Carboxylic Acid Core
The synthesis of substituted indazole-6-carboxylic acids can be broadly categorized into two main strategies:
-
Construction of the Indazole Ring from Pre-functionalized Benzoic Acids: This is often the most direct and widely employed approach. It involves starting with a commercially available or readily synthesized substituted benzoic acid derivative and building the pyrazole ring onto it. This strategy offers excellent control over the substitution pattern on the benzene ring.
-
Late-Stage Functionalization of an Indazole-6-Carboxylic Acid Scaffold: This approach involves the synthesis of a parent indazole-6-carboxylic acid followed by the introduction of substituents through methods such as C-H activation or cross-coupling reactions. While potentially more convergent, this strategy can be limited by regioselectivity and functional group compatibility.
This guide will primarily focus on the first strategy due to its prevalence and versatility in generating a wide array of analogs.
Route 1: Synthesis from Substituted 4-Methyl-3-nitrobenzoic Acids
A robust and well-documented method for the synthesis of substituted indazole-6-carboxylic acids commences with appropriately substituted 4-methyl-3-nitrobenzoic acids. This route is particularly advantageous as it allows for the early introduction of diversity on the benzene ring. The general synthetic sequence is outlined below:
Caption: General synthetic scheme for Route 1.
Key Steps and Experimental Considerations:
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group of the starting 4-methyl-3-nitrobenzoic acid to an amine. The most common and efficient method for this transformation is catalytic hydrogenation.
-
Protocol: To a solution of the substituted 3-methyl-4-nitrobenzoic acid in a suitable solvent such as methanol, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.[1] The reaction mixture is then stirred under a hydrogen atmosphere (typically at a pressure of 0.7 MPa) at a controlled temperature (e.g., 60°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1] The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the corresponding 4-amino-3-methylbenzoic acid.
-
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for nitro group reductions due to its high activity and selectivity.
-
Solvent: Methanol is a good solvent for both the starting material and the product, facilitating the reaction and work-up.
-
Hydrogen Pressure: While atmospheric pressure can be used, a slightly elevated pressure often accelerates the reaction rate.
-
Step 2: Diazotization and Intramolecular Cyclization
The resulting 4-amino-3-methylbenzoic acid is then converted to the indazole-6-carboxylic acid via a diazotization reaction followed by intramolecular cyclization.
-
Protocol: The substituted 4-amino-3-methylbenzoic acid is dissolved in an acidic medium (e.g., a mixture of acetic anhydride and an organic solvent like chloroform). A diazotizing agent, such as isoamyl nitrite or sodium nitrite, is then added portion-wise at a controlled temperature (often at room temperature followed by reflux).[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the desired 1H-indazole-6-carboxylic acid.
-
Causality of Experimental Choices:
-
Acidic Medium: The acidic conditions are necessary for the in-situ formation of the diazonium salt from the primary amine.
-
Diazotizing Agent: Isoamyl nitrite is a convenient and effective reagent for this transformation in organic solvents.
-
Temperature Control: The initial addition of the diazotizing agent is often performed at a lower temperature to control the exothermic reaction, followed by heating to promote the cyclization.
-
Introduction of Substituents at the 3-Position: An Iodination Example
This synthetic route also allows for the introduction of substituents at the 3-position of the indazole ring. A common strategy is the direct iodination of the indazole-6-carboxylic acid ester, which can then serve as a handle for further functionalization via cross-coupling reactions.
-
Protocol: The methyl ester of the 1H-indazole-6-carboxylic acid is dissolved in methanol containing a base such as sodium hydroxide.[2] Elemental iodine is then added in portions at room temperature.[2] After completion of the reaction, the excess iodine is quenched with a solution of sodium sulfite, and the product, methyl 3-iodo-1H-indazole-6-carboxylate, is isolated by filtration.[2]
-
Causality of Experimental Choices:
-
Base: The presence of a base facilitates the deprotonation of the indazole N-H, increasing its nucleophilicity and promoting the electrophilic substitution by iodine.
-
Ester Protection: The carboxylic acid is often protected as a methyl ester during this step to prevent unwanted side reactions.
-
Comparative Data for Route 1
| Starting Material | Product | Key Reagents | Yield (%) | Reference |
| 3-Methyl-4-nitrobenzoic acid | 4-Amino-3-methylbenzoic acid | H₂, Pd/C | 96 | [1] |
| 4-Methyl-3-aminobenzoic acid methyl ester | 1H-Indazole-6-carboxylic acid methyl ester | Isoamyl nitrite, Acetic anhydride | High (not specified) | [2] |
| 1H-Indazole-6-carboxylic acid methyl ester | Methyl 3-iodo-1H-indazole-6-carboxylate | I₂, NaOH | High (not specified) | [2] |
Route 2: Cycloaddition Strategies
While less commonly employed for the direct synthesis of indazole-6-carboxylic acids, cycloaddition reactions represent a powerful tool for the construction of the indazole core. One notable example is the [3+2] cycloaddition of arynes with diazo compounds.
Caption: General scheme for indazole synthesis via [3+2] cycloaddition.
This approach involves the in-situ generation of a substituted aryne from a suitable precursor, such as an ortho-silylaryl triflate, which then undergoes a cycloaddition reaction with a diazo compound to form the indazole ring.
-
General Protocol: A solution of the aryne precursor and the diazo compound in an appropriate solvent is treated with a fluoride source (e.g., CsF or TBAF) to generate the aryne in situ. The reaction is typically carried out at room temperature.
-
Advantages and Limitations:
-
Advantages: This method can provide access to a wide range of substituted indazoles under mild conditions.[3]
-
Limitations: The synthesis of the required substituted aryne precursors and diazo compounds can be challenging. Furthermore, achieving regioselectivity with unsymmetrically substituted arynes can be difficult. The direct application to indazole-6-carboxylic acids would require a starting aryne precursor bearing a carboxylic acid or a suitable precursor group.
-
Conclusion and Future Perspectives
The synthesis of substituted indazole-6-carboxylic acids is a critical endeavor in modern drug discovery. The strategy commencing from pre-functionalized benzoic acids, particularly substituted 4-methyl-3-nitrobenzoic acids, stands out as a highly versatile and reliable approach. It offers excellent control over the substitution pattern on the aromatic ring and allows for subsequent functionalization at the 3-position of the indazole core.
While cycloaddition strategies offer an alternative and elegant approach to the indazole nucleus, their application to the synthesis of specifically substituted indazole-6-carboxylic acids requires further development, particularly in terms of the availability of suitable starting materials and control of regioselectivity.
Future research in this area will likely focus on the development of more efficient and sustainable methods, including the exploration of novel catalytic systems and the application of late-stage C-H functionalization techniques to further diversify the indazole-6-carboxylic acid scaffold. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of the next generation of indazole-based therapeutics.
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Beyond the Bromo: A Comparative Guide to Alternative Building Blocks for Methyl 3-Bromo-1H-indazole-6-carboxylate in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold and the Role of Methyl 3-Bromo-1H-indazole-6-carboxylate
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets. Its derivatives have shown a wide spectrum of pharmacological activities, including potent anti-cancer properties.[1] A significant portion of this activity stems from the indazole core's ability to act as a versatile hinge-binding motif in various protein kinases, making it a frequent component in the design of kinase inhibitors.[2]
This compound serves as a pivotal building block in this context. Its structure offers three key points for diversification: the reactive 3-bromo position, ideal for cross-coupling reactions; the indazole nitrogen, which can be alkylated or serve as a hydrogen bond donor; and the 6-carboxylate group, which can be modified or act as a bioisosteric anchor. This guide provides a comparative analysis of alternative building blocks to this key intermediate, focusing on their synthesis, reactivity in common cross-coupling reactions, and the strategic implications for drug design. We will delve into the rationale behind choosing an alternative and provide actionable experimental protocols for researchers in drug development.
I. Alternatives at the 3-Position: A Reactivity-Based Comparison
The 3-bromo group is the primary site for introducing molecular complexity, typically via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of the leaving group at this position is a critical experimental parameter directly influencing reaction efficiency and substrate scope. The general order of reactivity for aryl halides and pseudohalides in the rate-determining oxidative addition step of these catalytic cycles is: I > OTf > Br > Cl .
Here, we compare the standard 3-bromo derivative with its 3-iodo, 3-triflate, and 3-boronic ester counterparts.
Alternative Building Blocks: Synthesis and Reactivity Profile
| Building Block | Structure | Synthesis Synopsis | Reactivity Profile & Rationale |
| This compound | ![]() | Typically synthesized from the corresponding indazole-6-carboxylic acid via bromination. | Baseline. Offers a good balance of reactivity and stability. It is often more cost-effective than the iodo-analogue. However, it may require more forcing reaction conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) compared to the iodo or triflate derivatives. |
| Methyl 3-iodo-1H-indazole-6-carboxylate | ![]() | Prepared by direct iodination of methyl 1H-indazole-6-carboxylate using iodine in the presence of a base like NaOH or KOH in methanol or DMF.[2][3] | Higher Reactivity. The weaker C-I bond leads to faster oxidative addition to the palladium catalyst. This allows for milder reaction conditions, which can be crucial for sensitive substrates. It is the preferred choice for challenging couplings or when aiming to minimize reaction times and temperatures.[4] |
| Methyl 3-(trifluoromethanesulfonyloxy)-1H-indazole-6-carboxylate | ![]() | Synthesized from the corresponding 3-hydroxyindazole precursor by reaction with triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base. | High Reactivity, Orthogonal Potential. Triflates are excellent leaving groups, often exhibiting reactivity comparable to or greater than iodides. A key advantage is their potential for selective cross-coupling in the presence of other halides (e.g., performing a Suzuki coupling on the triflate while leaving a bromo- or chloro-substituent elsewhere in the molecule untouched). |
| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-6-carboxylate | ![]() | Can be prepared from the 3-bromo or 3-iodo derivative via a Miyaura borylation reaction, using a palladium catalyst and a boron source like bis(pinacolato)diboron. | Reversed Polarity. This building block acts as the nucleophilic partner in Suzuki couplings. This is advantageous when the desired coupling partner is only available as a halide or triflate. It allows for a different strategic approach to the target molecule's synthesis. |
II. Experimental Protocols
The following protocols are generalized, starting points for the functionalization of these building blocks. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of a 3-halo-indazole with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a reaction vial, add the methyl 3-halo-1H-indazole-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O, typically in a 4:1 to 10:1 ratio).
-
Spurge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical procedure for the C-N bond formation at the 3-position of the indazole core.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the methyl 3-halo-1H-indazole-6-carboxylate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq) to an oven-dried Schlenk tube.
-
Add the desired amine (1.1-1.5 eq).
-
Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.[5][6]
III. Bioisosteric Replacements for the 6-Carboxylate Group
The methyl ester at the 6-position is not merely a synthetic handle but also a potential point of interaction with the biological target and a determinant of the molecule's pharmacokinetic properties. Replacing the carboxylic acid ester with a bioisostere can be a powerful strategy to modulate acidity, lipophilicity, metabolic stability, and cell permeability.[4][7]
| Bioisostere | Structure | Rationale for Replacement |
| Tetrazole | ![]() | A classic carboxylic acid bioisostere. It maintains a similar pKa and can act as a hydrogen bond acceptor. It often improves metabolic stability and can enhance oral bioavailability.[8] |
| Acyl Sulfonamide | ![]() | The acidic N-H proton can mimic the carboxylic acid. This group is generally more lipophilic and can improve cell permeability. |
| Hydroxamic Acid | ![]() | Can act as a bidentate chelator for metal ions in metalloenzymes and maintains hydrogen bonding capabilities.[4] |
| Hydroxyisoxazole | ![]() | Another acidic heterocycle that can mimic the charge and hydrogen bonding pattern of a carboxylic acid with different physicochemical properties. |
IV. Application in Kinase Inhibitor Design: Targeting Key Cancer Pathways
Indazole derivatives synthesized from these building blocks are potent inhibitors of several key protein kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) , Fibroblast Growth Factor Receptors (FGFRs) , and Vascular Endothelial Growth Factor Receptors (VEGFRs) .
Mechanism of Kinase Inhibition
The indazole scaffold typically functions as an ATP-competitive inhibitor. The N1-H and N2 atoms of the indazole's pyrazole ring form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved structural motif. This anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: ATP-competitive inhibition mechanism of indazole-based kinase inhibitors.
Targeted Pathways
-
PLK4 Pathway: PLK4 is a master regulator of centriole duplication. Its overexpression leads to chromosomal instability, a hallmark of many cancers. Indazole-based inhibitors block PLK4's kinase activity, disrupting the cell cycle and inducing apoptosis in cancer cells.[9][10]
-
FGFR Pathway: The Fibroblast Growth Factor Receptor family plays a role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers, including bladder and lung cancer. Indazole derivatives can potently inhibit FGFR kinases, blocking downstream signaling cascades like the RAS-MAPK pathway.[11][12]
-
VEGFR Pathway: Vascular Endothelial Growth Factor Receptors, particularly VEGFR2, are critical mediators of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Indazole-based drugs like Axitinib are potent VEGFR inhibitors, effectively cutting off the tumor's blood supply.[13]
V. Conclusion and Future Perspectives
This compound remains a workhorse building block in medicinal chemistry, offering a reliable route to a diverse array of potent kinase inhibitors. However, a nuanced understanding of its alternatives—the more reactive 3-iodo and 3-triflate derivatives, and the strategically distinct 3-boronic ester—empowers the medicinal chemist with a broader toolkit to tackle synthetic challenges and optimize drug candidates. The choice of building block is not merely a tactical decision but a strategic one, impacting reaction efficiency, functional group tolerance, and the overall convergence of a synthetic plan. Furthermore, thoughtful bioisosteric replacement of the 6-carboxylate moiety offers an orthogonal strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compound. As the quest for more selective and potent kinase inhibitors continues, the intelligent application of these varied indazole building blocks will undoubtedly play a crucial role in the development of next-generation cancer therapeutics.
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Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]
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Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. PharmaCompass. [Link]
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Pauls, H. W., et al. (2014). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Advances. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Cole, D. C., et al. (2011). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. [Link]
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Buchwald, S. L., et al. (2010). Palladium-catalyzed Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Liu, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Nguyen, T. T., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters. [Link]
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El-Damasy, A. K., et al. (2021). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [Link]
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Buchwald, S. L., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. [Link]
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Zhao, L., et al. (2023). Rational Design of CZL-S092: A Novel Indazole-Based PLK4 Inhibitor Targeting Neuroblastoma through Virtual Screening and Fragment-Based Drug Design Strategies. European Journal of Medicinal Chemistry. [Link]
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Ukrorgsintez. (2018). The potentially bioisosteric replacement[1][4] from methyl... ResearchGate. [Link]
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ResearchGate. (2019). Structure of representative FGFR inhibitors. ResearchGate. [Link]
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Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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FAQ-CHEM. (2023). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. FAQ-CHEM. [Link]
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Chemspace. (2023). Bioisosteric Replacements. Chemspace. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Fishwick, C. W. G., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]
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Bartoccini, F., et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - IC - CNR. [Link]
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Cailly, T., et al. (2012). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron Letters. [Link]
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Zhao, L., et al. (2025). Rational design of CZL-S092: a novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of N1- and N2-Alkylated Indazole Regioisomers
Introduction
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including the anti-inflammatory drug benzydamine and the oncology treatment pazopanib.[1][2][3] The synthesis of indazole-based drugs frequently involves N-alkylation, a process complicated by the presence of two nucleophilic nitrogen atoms within the pyrazole ring. This leads to the formation of N1- and N2-alkylated regioisomers, which often possess markedly different physicochemical and pharmacological profiles.[1][2][4][5] Consequently, the ability to selectively synthesize and, crucially, unambiguously differentiate these isomers is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of N1- and N2-alkylated indazoles using key spectroscopic techniques. We will move beyond a simple recitation of data to explain the underlying electronic principles that govern the observed spectral differences. Supported by experimental data and validated protocols, this document serves as a practical tool for the definitive structural elucidation of indazole regioisomers in a research setting.
The Electronic Dichotomy: The Origin of Spectroscopic Differences
The fundamental reason N1- and N2-alkylated indazoles can be distinguished spectroscopically lies in their differing electronic structures. The position of the alkyl group dictates the arrangement of double bonds within the bicyclic system.
-
N1-Alkylated Indazoles adopt a benzenoid-like structure, where the six-membered ring retains a high degree of aromatic character, similar to benzene.[6]
-
N2-Alkylated Indazoles exhibit a quinonoid-like structure, which alters the electronic distribution across the entire scaffold, lending more aromatic character to the five-membered pyrazole ring.[6]
This electronic disparity creates distinct magnetic and vibrational environments for the nuclei and bonds within each isomer, giving rise to unique and predictable spectroscopic signatures.
Caption: Fundamental electronic difference between N1- and N2-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and reliable method for distinguishing between N1 and N2 indazole regioisomers.[5][7][8] Specific shifts in ¹H and ¹³C spectra, confirmed by 2D correlation experiments, provide irrefutable evidence of the alkyl group's position.
¹H NMR Spectroscopy
While the entire proton spectrum is affected, the chemical shift of the proton at the C-3 position is often the most diagnostic. Due to the differing electronic environments, the H-3 proton of an N2-isomer is typically more deshielded and appears further downfield (at a higher ppm value) than the corresponding proton in an N1-isomer.[5][8]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides even clearer differentiation. The chemical shifts of the pyrazole ring carbons, particularly C3 and the bridgehead carbon C7a, are highly sensitive to the substitution pattern. In N2-alkylated indazoles, the C3 carbon is notably more shielded (appears at a lower ppm value) compared to its N1-counterpart.[9]
| Nucleus | Typical Chemical Shift (δ, ppm) in N1-Isomer | Typical Chemical Shift (δ, ppm) in N2-Isomer | Key Differentiator |
| H-3 | ~8.10 | ~8.40 | H-3 is more deshielded in the N2-isomer.[5] |
| N-CH₂- | Varies with alkyl group | Varies with alkyl group | See 2D NMR for definitive assignment. |
| C-3 | ~135 | ~123 | C-3 is significantly more shielded in the N2-isomer.[9] |
| C-7a | Varies | Varies | See 2D NMR for definitive assignment. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents on the indazole ring.
2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides strong clues, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) experiments offer definitive proof of regiochemistry.[1][2][7] The logic is based on three-bond correlations (³JCH) between the protons of the alkyl group's alpha-methylene (N-CH₂) and the carbons of the indazole core.
-
For N1-isomers: A clear correlation exists between the N-CH₂ protons and the C-7a carbon. No significant correlation is seen between these protons and C-3.[1][2]
-
For N2-isomers: The correlation is observed between the N-CH₂ protons and the C-3 carbon, with no corresponding correlation to C-7a.[1][2]
This binary diagnostic is the gold standard for assignment.
Caption: Diagnostic HMBC correlations for isomer identification.
Supporting Spectroscopic Methods
While NMR is definitive, IR and UV-Vis spectroscopy can provide complementary data that aligns with the electronic differences between the isomers.
Infrared (IR) Spectroscopy
The differences in bond distribution within the benzenoid (N1) versus quinonoid (N2) systems result in distinct vibrational modes. These are most apparent in the fingerprint region (600–1800 cm⁻¹), where unique patterns of stretches and bends can be correlated with a specific isomeric structure.[10] While a full analysis requires theoretical calculations, a comparison of the spectra of the two isolated isomers will reveal clear, reproducible differences.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions in each isomer give rise to different absorption profiles. The UV spectrum of a 1H-substituted indazole is generally similar to that of the parent unsubstituted 1H-indazole.[11] In contrast, the 2H-substituted isomer, with its distinct quinonoid chromophore, will display a significantly different spectrum, often with shifts in the maximum absorption wavelength (λmax).[11]
Experimental Protocols
The ability to reliably synthesize the desired regioisomer is a prerequisite for any comparative study. The choice of reaction conditions is critical for controlling the site of alkylation.
Caption: Workflow for synthesis and spectroscopic characterization.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol leverages the greater thermodynamic stability of the 1H-indazole tautomer to favor N1-alkylation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a robust and widely-cited method for achieving high N1-selectivity.[1][4][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the desired 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Selective N2-Alkylation (Kinetic Control)
Achieving N2 selectivity often requires conditions that favor the kinetic product. The Mitsunobu reaction is a well-established method that frequently yields the N2-isomer as the major product.[1][2][12]
-
Preparation: To a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography. The N1 and N2 isomers often have different retention factors, allowing for their separation. Triphenylphosphine oxide is a common byproduct.
Protocol 3: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common) in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a gradient-selected HMBC (gHMBC) spectrum. Optimize the acquisition parameters to detect long-range couplings (typically a ¹JCH value of 145 Hz and a long-range nJCH value of 8-10 Hz are good starting points).
-
-
IR Sample Preparation: Prepare a thin film of the solid compound on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.[13]
-
IR Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000–400 cm⁻¹.[13]
Conclusion
The differentiation of N1- and N2-alkylated indazole regioisomers is a critical task in chemical research and drug development. While several spectroscopic methods can provide indicative evidence, NMR spectroscopy, particularly the 2D HMBC technique, stands as the unequivocal method for structural assignment. The key diagnostic is the three-bond correlation of the N-alkyl CH₂ protons to either C-7a (for N1-isomers) or C-3 (for N2-isomers). By understanding the fundamental electronic differences between these isomers and applying the robust synthetic and analytical protocols detailed in this guide, researchers can confidently and accurately determine the structure of their target molecules, accelerating the pace of discovery and development.
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Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]
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2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
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Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. (2018). Arabian Journal of Chemistry, 11(8), 1254-1264. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940–1953. [Link]
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Indazole motifs in hetrocyclic compounds: A bio-active component. ResearchGate. [Link]
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assessing the efficiency of different ligands for Buchwald-Hartwig amination of 3-bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. The ability to forge carbon-nitrogen (C-N) bonds at the 3-position of the indazole ring is a critical transformation in the synthesis of these complex molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose. However, the success of this reaction is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides an in-depth, objective comparison of the performance of different ligand classes for the Buchwald-Hartwig amination of 3-bromoindazoles, supported by experimental data and mechanistic insights.
The Challenge of 3-Bromoindazole Amination
The Buchwald-Hartwig amination of 3-bromoindazoles presents unique challenges compared to the coupling of simple aryl halides. The presence of two nitrogen atoms in the indazole ring can lead to catalyst inhibition through coordination to the palladium center. Furthermore, the electronic nature of the heteroaromatic system can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. Consequently, the selection of an appropriate ligand is paramount to achieving high yields and reaction efficiency.
Ligand Classes in Focus: A Comparative Analysis
The evolution of the Buchwald-Hartwig amination has been driven by the development of increasingly sophisticated ligands.[1] We will assess the efficiency of the major classes of ligands for the amination of 3-bromoindazoles, from the early generation phosphines to the modern, sterically demanding biarylphosphine and N-heterocyclic carbene (NHC) ligands.
First-Generation Phosphine Ligands
Simple monodentate phosphine ligands such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) were among the first to be employed in palladium-catalyzed aminations.[2] While foundational, these ligands often exhibit limited efficiency for challenging substrates like 3-bromoindazoles. They typically require higher catalyst loadings and harsher reaction conditions, and often result in lower yields due to slower rates of reductive elimination. For electron-rich heteroaryl bromides, these ligands are generally not the preferred choice.
Bulky and Electron-Rich Biarylphosphine Ligands
The development of bulky and electron-rich biarylphosphine ligands by the groups of Stephen Buchwald and John Hartwig revolutionized the field of C-N cross-coupling.[1] These ligands are characterized by a biaryl backbone that creates a sterically hindered environment around the palladium center. This steric bulk promotes the reductive elimination step, which is often rate-limiting, and stabilizes the monoligated palladium(0) species, which is the active catalyst.[1]
Key features of these ligands include:
-
Steric Hindrance: Facilitates reductive elimination and prevents the formation of inactive catalyst species.
-
Electron-Donating Character: Increases the electron density on the palladium center, promoting oxidative addition.
Table 1: Comparative Performance of Biarylphosphine Ligands in the Amination of N-Heterocyclic Halides
| Ligand | Structure | Key Features | Typical Performance with Heteroaryl Halides |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky and electron-rich. Generally provides excellent yields for a wide range of substrates. | Often a top performer for heteroaryl amines, providing high yields under relatively mild conditions. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Features alkoxy groups that enhance solubility and catalytic activity. | Particularly effective for the coupling of primary and secondary amines with heteroaryl chlorides and bromides. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | One of the most sterically hindered and active ligands. | Shows exceptional reactivity for challenging couplings, including those involving sterically demanding amines and heteroaryl halides. |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand with a large natural bite angle. | Has been successfully used for the synthesis of 3-aminoindazoles, though a direct comparison with more modern bulky monophosphines for this specific substrate is not extensively documented. |
Note: The performance data is generalized from studies on various heteroaryl halides, as comprehensive comparative data specifically for 3-bromoindazole is limited in the literature.
A study on the chemoselective N-arylation of 3-aminoindazole demonstrated the efficacy of a palladium catalyst with a biarylphosphine ligand for the selective amination of the exocyclic amino group.[3] This highlights the utility of this class of ligands for transformations involving the indazole core.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium-catalyzed cross-coupling reactions.[4] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[4] This strong M-L bond stability can lead to highly robust catalysts with long lifetimes.
Key advantages of NHC ligands include:
-
Strong σ-Donating Ability: This enhances the rate of oxidative addition, even with less reactive aryl chlorides.[4]
-
High Thermal Stability: The strong Pd-NHC bond contributes to the stability of the catalytic species at elevated temperatures.[4]
Table 2: Phosphine vs. NHC Ligands for Amination Reactions
| Ligand Type | Key Advantages | Potential Limitations |
| Bulky Biarylphosphines | - Broad substrate scope- High reactivity for challenging substrates- Well-established and commercially available | - Can be sensitive to air and moisture- Ligand synthesis can be complex |
| N-Heterocyclic Carbenes (NHCs) | - High thermal stability- Strong σ-donors, effective for less reactive halides- Often air- and moisture-stable precatalysts are available | - Can sometimes lead to slower reductive elimination compared to bulky phosphines- Steric and electronic properties are less readily tuned than in biarylphosphines |
For the amination of N-heterocyclic compounds, NHC-ligated palladium complexes have shown great promise. For instance, in the coupling of 5-amino-1,2,3-triazoles with aryl halides, an expanded-ring NHC palladium complex was found to be a highly active catalyst.[5][6] This suggests that for the structurally related 3-bromoindazoles, NHC ligands are a very promising class of ligands to explore.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination, adaptable for the coupling of 3-bromoindazoles.
Protocol 1: General Procedure using a Bulky Biarylphosphine Ligand
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 1 mol%), the biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 4 mol%), and sodium tert-butoxide (2.8 mmol).
-
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
3-Bromoindazole (2.0 mmol), the amine (2.4 mmol), and anhydrous toluene (10 mL) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Protocol 2: Procedure using an NHC-Palladium Precatalyst
The use of a well-defined precatalyst simplifies the reaction setup and can improve reproducibility.
-
To a vial is added the NHC-palladium precatalyst (e.g., [IPr]Pd(allyl)Cl, 0.04 mmol, 2 mol%), 3-bromoindazole (2.0 mmol), the amine (2.4 mmol), and potassium phosphate (4.2 mmol).
-
The vial is sealed, and anhydrous dioxane (10 mL) is added.
-
The mixture is stirred vigorously at 110 °C for 16-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel chromatography to afford the desired product.
Mechanistic Considerations and Ligand Choice
The choice of ligand directly influences the key steps of the Buchwald-Hartwig catalytic cycle.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: Electron-rich ligands, such as bulky biarylphosphines and NHCs, accelerate this step by increasing the electron density on the palladium(0) center.
-
Reductive Elimination: Sterically demanding ligands are crucial for promoting this product-forming step. The steric bulk forces the aryl and amino groups into close proximity, facilitating C-N bond formation.
For 3-bromoindazoles, a ligand that provides a good balance of steric bulk and electron-donating ability is likely to be the most effective. The modern bulky biarylphosphine ligands and NHC ligands are therefore the top candidates for achieving high efficiency in this transformation.
Conclusion and Recommendations
While a single, universally "best" ligand for the Buchwald-Hartwig amination of 3-bromoindazoles does not exist, a clear hierarchy of ligand efficiency has been established.
-
First-generation phosphine ligands are generally not recommended for this challenging transformation due to their lower reactivity and the need for harsh conditions.
-
Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are excellent choices and should be among the first to be screened for a new amination of 3-bromoindazole. They offer a high degree of reactivity and broad substrate scope.
-
N-Heterocyclic carbene (NHC) ligands represent a highly promising and, in some cases, superior alternative to phosphine ligands, particularly when high catalyst stability is required. The use of well-defined NHC-palladium precatalysts can also offer practical advantages in terms of ease of use and reproducibility.
For researchers and drug development professionals, the optimal approach is to screen a small, diverse set of state-of-the-art ligands, including at least one bulky biarylphosphine and one NHC ligand, to identify the most efficient catalytic system for their specific 3-bromoindazole substrate and amine coupling partner.
References
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Ueda, M., & Buchwald, S. L. (2011). Chemoselective and Complementary Pd- and Cu-Catalyzed N-Arylation of 2-Aminobenzimidazoles and Related Azoles. Angewandte Chemie International Edition, 50(37), 8648-8651. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium-Catalyzed C-C and C-N bond-forming reactions: a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Ueda, M., & Buchwald, S. L. (2011). A Chemoselective and Complementary Set of Palladium- and Copper-Catalyzed N-Arylation of 2-Aminobenzimidazoles and Related Aminoazoles. Angewandte Chemie (International ed. in English), 50(37), 8648–8651. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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An efficient synthesis of various N-substituted 3-aminoindazoles using Buchwald-Hartwig C-N coupling reaction is described. Request PDF. [Link]
-
An efficient access to the novel 5-(het)arylamino-1,2,3-triazole derivatives has been developed. MDPI. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
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Palladium-catalyzed C-C and C-N bond-forming reactions are among the most versatile and powerful synthetic methods. PubMed. [Link]
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A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Functionalized 3-Bromoindazoles: Evaluating Catalytic Systems and Substrate Scope
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole moiety is a privileged heterocyclic motif, frequently incorporated into the core structures of pharmacologically active compounds. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have established it as a cornerstone in medicinal chemistry. The development of efficient and versatile methods for the functionalization of the indazole ring system is, therefore, of paramount importance for the exploration of new chemical space in drug discovery. Among the various positions on the indazole core, C3-functionalization is a common strategy for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable tool for the formation of carbon-carbon bonds, offering a direct route to 3-aryl and 3-heteroaryl indazoles.
This guide provides a comprehensive evaluation of the substrate scope of Suzuki-Miyaura reactions with functionalized 3-bromoindazoles. We will delve into a comparative analysis of different catalytic systems, explore the tolerance of various functional groups on both the indazole and the boronic acid coupling partner, and provide detailed, field-proven experimental protocols. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally select optimal conditions for their specific synthetic challenges.
The Challenge of N-Unprotected Indazoles in Cross-Coupling Chemistry
A significant consideration in the Suzuki-Miyaura coupling of indazoles is the presence of the acidic N-H proton in N-unprotected derivatives. This functionality can lead to catalyst inhibition or deactivation, complicating the reaction and often necessitating protection-deprotection sequences, which adds to the step count and reduces overall efficiency.[1][2] Consequently, the development of robust catalytic systems that can accommodate free (NH) indazoles is a key area of research. This guide will compare and contrast methodologies for both N-protected and, more critically, N-unprotected 3-bromoindazoles.
Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of 3-Bromoindazoles
The success of a Suzuki-Miyaura reaction is critically dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. Below, we compare several effective systems reported in the literature for the coupling of 3-bromoindazoles, with a focus on their substrate scope and functional group tolerance.
Catalytic System 1: Pd(PPh₃)₄ with Carbonate Bases under Microwave Irradiation
This system has proven effective for the direct coupling of free (NH) 3-bromoindazoles.[2][3] The use of microwave irradiation significantly accelerates the reaction, often leading to improved yields and shorter reaction times.[2]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[2][3]
-
Solvent: A mixture of 1,4-dioxane, ethanol, and water is often optimal.[2][3]
-
Key Advantages: This method is particularly valuable as it circumvents the need for N-protection of the indazole, streamlining the synthetic route.[2] The functional group tolerance is generally good.[3]
Catalytic System 2: Buchwald-Hartwig Biarylphosphine Ligands
The use of sterically hindered and electron-rich biarylphosphine ligands, such as XPhos and SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, has enabled the coupling of challenging substrates, including unprotected nitrogen-rich heterocycles.[1][4]
-
Catalyst System: Pd₂(dba)₃ with XPhos or SPhos.[1]
-
Base: Potassium Phosphate (K₃PO₄) is a commonly used base in these systems.[1]
-
Solvent: Anhydrous solvents like 1,4-dioxane, often with a small amount of water, are typical.[1]
-
Key Advantages: These catalyst systems exhibit high activity and can facilitate couplings at lower temperatures compared to traditional phosphine ligands. They have demonstrated broad substrate scope and excellent functional group tolerance.[1][4]
Catalytic System 3: Pd(dppf)Cl₂ for N-Substituted Indazoles
For N-alkyl or N-acyl protected 3-bromoindazoles, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a reliable and efficient catalyst.[5][6]
-
Base: Potassium Carbonate (K₂CO₃)[5]
-
Solvent: Dimethoxyethane (DME) is a suitable solvent for these reactions.[5]
-
Key Advantages: This catalyst is commercially available, easy to handle, and provides good to excellent yields for a range of N-substituted indazoles.[5][6]
Evaluating the Substrate Scope: A Data-Driven Comparison
The tolerance of a Suzuki-Miyaura protocol to various functional groups is a critical measure of its utility. The following tables summarize the performance of different catalytic systems with a range of functionalized 3-bromoindazoles and boronic acid coupling partners, with data synthesized from the literature.
Table 1: Coupling of Free (NH) 3-Bromoindazoles with Various Arylboronic Acids
| Entry | 3-Bromoindazole Substituent | Arylboronic Acid | Catalytic System | Yield (%) | Reference |
| 1 | H | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O (MW) | 78 | [2] |
| 2 | 5-Nitro | Phenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane/H₂O | Good to Excellent | [3] |
| 3 | H | 3-Fluorophenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O | 56 | [1] |
| 4 | H | 2-Thiopheneboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/EtOH/H₂O (MW) | 65 | [3] |
| 5 | 5-Amino | 4-Tolylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane/H₂O | Good to Excellent | [3] |
Table 2: Coupling of N-Substituted 5-Bromoindazoles with Heteroarylboronic Acids
| Entry | Indazole Substituent | Heteroarylboronic Acid | Catalytic System | Yield (%) | Reference |
| 1 | 1-Ethyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 85 | [5][6] |
| 2 | 1-Acetyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 45 | [5] |
| 3 | 1-Ethyl | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 88 | [5] |
| 4 | 1-Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 82 | [5] |
Analysis of Substrate Scope and Functional Group Tolerance:
-
Electron-donating and Electron-withdrawing Groups: The Suzuki-Miyaura coupling of 3-bromoindazoles is generally tolerant of a wide range of electronic diversity on both coupling partners. Both electron-rich (e.g., methoxy, alkyl) and electron-poor (e.g., nitro) substituents are well-tolerated, often providing good to excellent yields.[3][7]
-
Steric Hindrance: Sterically demanding ortho-substituted arylboronic acids can sometimes lead to lower yields, and optimization of the ligand and reaction conditions may be necessary.[8] The use of bulky biarylphosphine ligands can often overcome this challenge.[8]
-
Heteroaromatic Partners: Both five- and six-membered heteroarylboronic acids are generally effective coupling partners, allowing for the synthesis of a diverse array of 3-(heteroaryl)indazoles.[5][6][9]
-
N-Substitution: As illustrated in Table 2, N-alkylation of the indazole generally leads to high-yielding reactions.[5] N-acylation, however, can sometimes result in lower yields, potentially due to competing hydrolysis of the acyl group under the basic reaction conditions.[5] The development of protocols for free (NH) indazoles is therefore highly advantageous.[2][3]
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and provide a practical resource, we present detailed experimental protocols for representative Suzuki-Miyaura reactions with 3-bromoindazoles.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Free (NH) 3-Bromoindazole
This protocol is adapted from a procedure described for the coupling of free (NH) 3-bromoindazoles.[2][3]
Materials:
-
Free (NH) 3-bromoindazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the 1,4-dioxane, ethanol, and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylindazole.
Protocol 2: Suzuki-Miyaura Coupling of N-Protected 5-Bromoindazole using a Buchwald-Hartwig Ligand
This generalized protocol is based on methodologies employing biarylphosphine ligands for the coupling of N-protected haloindazoles.[1]
Materials:
-
N-protected 3-bromoindazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Schlenk tube or oven-dried flask with a reflux condenser
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), combine the N-protected 3-bromoindazole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Visualizing the Process: Catalytic Cycle and Workflow
To further elucidate the mechanistic underpinnings and experimental logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting a Suzuki-Miyaura protocol.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized 3-arylindazoles. This guide has provided a comparative analysis of prominent catalytic systems, highlighting their respective strengths and substrate scopes. The development of methods that are effective for unprotected (NH) 3-bromoindazoles, particularly those utilizing microwave irradiation or advanced ligand systems, represents a significant advancement in streamlining the synthesis of these valuable compounds. For N-substituted indazoles, a range of reliable protocols are also available.
The choice of the optimal catalytic system will ultimately depend on the specific functionalities present in the substrates, cost considerations, and available equipment. By understanding the principles and data presented in this guide, researchers can make more informed decisions to accelerate their research and development efforts in the synthesis of novel indazole-based molecules with therapeutic potential. Future research will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions and with broader functional group compatibility, further expanding the synthetic chemist's toolkit.
References
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
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El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Salovich, J. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5475-5478. [Link]
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Thomas, S., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6375-6413. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(23), 6917-6922. [Link]
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Len, C., & Parmar, V. S. (Eds.). (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
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Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Shaughnessy, K. H. (2015). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Organometallic Reagents. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-60). John Wiley & Sons, Ltd. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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A Comparative Guide to Protecting Groups for the Indazole Nitrogen: Strategies for Regiocontrol and Stability
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the nitrogen atoms in the indazole ring is a critical consideration in multi-step syntheses.[1] The choice of an N-protecting group can significantly influence the regioselectivity of subsequent reactions, overall yield, and the stability of intermediates.[1] This guide provides an objective comparison of commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols.
The indazole core, a bicyclic aromatic heterocycle, possesses two nitrogen atoms, N1 and N2, which can exist in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable.[2][3][4] The nucleophilicity of these nitrogens makes them susceptible to reaction, often necessitating the use of protecting groups to ensure desired reactivity at other positions of the ring. The selection of an appropriate protecting group is paramount and depends on several factors including the desired regioselectivity (N1 vs. N2 protection), the stability required for downstream transformations, and the conditions for its eventual removal.[1]
Regioselectivity in Indazole Protection: A Key Consideration
The inherent tautomerism of the indazole ring often leads to a mixture of N1 and N2 protected products upon reaction with electrophiles.[2] However, the regioselectivity of this process can be influenced by several factors, including the nature of the protecting group, the reaction conditions (base, solvent, temperature), and the substitution pattern on the indazole ring itself.[5][6][7]
Generally, strongly basic conditions tend to produce a mixture of N1 and N2 isomers.[8] In contrast, milder, and particularly acidic, conditions can favor N2 protection.[8] Thermodynamic control, often achieved through equilibration, typically leads to the more stable N1-protected isomer.[7][8] For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective alkylation.[5][6][7] Conversely, Mitsunobu conditions often favor the formation of the N2-substituted regioisomer.[7]
The steric and electronic properties of substituents on the indazole ring also play a crucial role. For example, indazoles with electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been observed to undergo N-alkylation with high N2 selectivity.[5][6][7]
Caption: Regioselectivity of Indazole N-Protection
Performance Comparison of N-Protecting Groups for Indazoles
The following table summarizes the key characteristics of several commonly used protecting groups for the indazole nitrogen.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[1] | TFA, HCl; NaOMe in MeOH; Na₂CO₃ in DME[1] | Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.[1] | Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine[1][9][10] | TBAF in THF; aqueous HCl in EtOH[1][9][10] | Stable to a wide range of conditions, including some organometallic reagents. | Can direct regioselective C-3 lithiation.[9][10] Novel conditions using dicyclohexylmethylamine can provide regioselective N-2 protection.[9][10] |
| Trityl | Trt | Trityl chloride (TrCl), Et₃N or DIPEA[1] | Mild acid (e.g., TFA, 80% aq. AcOH)[1] | Labile to acid. Stable to base and hydrogenolysis. | Bulky group that can influence regioselectivity. Its acid lability is a key feature.[11] |
| Benzyl | Bn | Benzyl bromide (BnBr) or chloride (BnCl), base (e.g., NaH, K₂CO₃)[1] | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions, and many organometallic reagents.[1] | A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[1] |
| p-Methoxybenzyl | PMB | PMB-Cl, base | TFA, DDQ | More acid-labile than Bn. Cleavable under oxidative conditions. | Can be removed under milder acidic conditions than Bn and offers an orthogonal deprotection strategy.[12][13] |
| Sulfonyl (e.g., Tosyl) | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine or Et₃N[1] | Reductive cleavage (e.g., Mg/MeOH); some can be cleaved with strong base or other specific reagents.[1] | Very stable to both acidic and basic conditions.[1] | Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection can be challenging.[1] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below. These protocols are generalized and may require optimization for specific substrates.
tert-Butoxycarbonyl (Boc) Group
Protection of Indazole:
-
Dissolve indazole (1.0 equiv) in a suitable solvent (e.g., THF, DCM).
-
Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and stir the reaction at room temperature until completion (monitored by TLC).[1]
-
Work up the reaction by quenching with water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated.
Deprotection of N-Boc Indazole (Acidic Conditions):
-
Dissolve the N-Boc protected indazole in a suitable solvent like dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in a solvent like dioxane.[1]
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the acid and solvent under reduced pressure.
Deprotection of N-Boc Indazole (Basic Conditions):
-
Dissolve the N-Boc protected indazole in dry methanol.[1][14]
-
Neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.[1]
Caption: Boc Protection and Deprotection Cycle
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of Indazole (N-2 Selective):
-
To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv).[1][10]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.[1][10]
-
Dilute with ethyl acetate and quench with 0.5 N NaOH.[1][10]
-
Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[1][10]
Deprotection of N-SEM Indazole:
-
With TBAF: Dissolve the N-SEM protected indazole in THF and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF. Reflux the mixture until the reaction is complete.[1][9][10]
-
With Aqueous HCl: Dissolve the N-SEM protected indazole in ethanol and add aqueous HCl. Reflux the mixture until completion.[9][10]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
Benzyl (Bn) Group
Protection of Indazole:
-
With NaH: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise. Stir for 30 minutes, then add benzyl bromide (BnBr, 1.1 equiv). Allow the reaction to warm to room temperature and stir until completion.[1]
-
With K₂CO₃: To a solution of indazole (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv) and BnBr (1.1 equiv). Heat the mixture (e.g., to 60 °C) and stir until the starting material is consumed.[1]
-
Carefully quench the reaction with water and extract with an organic solvent.
Deprotection of N-Benzyl Indazole:
-
Dissolve the N-benzyl indazole in methanol or ethanol.[1]
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).[1]
-
Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[1]
Sulfonyl (Tosyl - Ts) Group
Protection of Indazole:
-
Dissolve indazole (1.0 equiv) in pyridine or a solvent containing triethylamine (Et₃N, 1.5 equiv).[1]
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir until completion.[1]
-
Quench with water and extract with an organic solvent. Wash the organic layer with dilute aqueous acid, water, and brine.[1]
Deprotection of N-Tosyl Indazole:
-
To a solution of the N-tosyl indazole in anhydrous methanol, add an excess of magnesium (Mg) turnings.[1]
-
Stir the suspension at room temperature or with gentle heating.[1]
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
Conclusion
The choice of a protecting group for the indazole nitrogen is a critical decision in the design of a synthetic route. A thorough understanding of the stability, regioselectivity of introduction, and conditions for removal of each protecting group is essential for success. This guide provides a comparative overview of some of the most common protecting groups, offering researchers the information needed to make an informed choice based on the specific requirements of their synthetic targets. The provided protocols serve as a starting point for the development of robust and efficient synthetic strategies involving the versatile indazole scaffold.
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Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (URL: [Link])
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Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Publications. (URL: [Link])
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Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: [Link])
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])
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Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate. (URL: [Link])
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Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - arkat usa. (URL: [Link])
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (URL: [Link])
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TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). (URL: [Link])
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Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. (URL: [Link])
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (URL: [Link])
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (URL: [Link])
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate. (URL: [Link])
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (URL: [Link])
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Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Trityl Protection - Common Organic Chemistry. (URL: [Link])
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1-Tosyl-1H-indazole - Hoffman Fine Chemicals. (URL: [Link])
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Tosyl group - Wikipedia. (URL: [Link])
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (URL: [Link])
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Benzyl Protection - Common Organic Chemistry. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
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Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (URL: [Link])
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List of N-protective groups and respective yields with regard to Scheme... - ResearchGate. (URL: [Link])
-
p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (URL: [Link])
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Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (URL: [Link])
-
Protecting Groups. (URL: [Link])
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PMB Protection - Common Conditions. (URL: [Link])
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Indazole - Wikipedia. (URL: [Link])
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Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. (URL: [Link])
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1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH. (URL: [Link])
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Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. (URL: [Link])
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. (URL: [Link])
-
Photochemical Conversion of Indazoles into Benzimidazoles - ResearchGate. (URL: [Link])
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Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed. (URL: [Link])
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 3-bromo-1H-indazole-6-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 3-bromo-1H-indazole-6-carboxylate. As a brominated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The Rationale for Stringent Disposal
This compound belongs to the class of halogenated organic compounds. The presence of the bromine atom and the indazole core necessitates a cautious approach, as compounds in this family can exhibit significant toxicological and environmental hazards. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, its structural motifs provide a strong basis for a conservative risk assessment.
Key hazards are derived from its chemical class:
-
Toxicity: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Ingestion or inhalation may lead to gastrointestinal and respiratory tract irritation.[2]
-
Irritation: It is prudent to treat this compound as a skin and eye irritant.[2] Prolonged contact can cause significant irritation.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3] Therefore, disposal into the sewer system or regular trash is strictly prohibited.[4][5]
-
Potential Carcinogenicity: Many chemical agents used in laboratory settings are potential carcinogens, and it is a best practice to handle them with appropriate safety measures until proven otherwise.[6][7] The Occupational Safety and Health Administration (OSHA) has specific standards for handling known carcinogens, and these principles should be applied when dealing with novel compounds.[8][9][10]
Table 1: Hazard Profile and Precautionary Summary
| Hazard Category | Anticipated Risk | GHS Classification (Proxy)¹ | Required Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. | H302, H332 | Avoid creating dust or aerosols. Handle only in a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Wear nitrile or neoprene gloves and a lab coat.[11] |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 | Wear chemical splash goggles or a face shield.[11] |
| Aquatic Hazard | Potentially toxic to aquatic life. | H410/H411 | Do not dispose of down the drain. Collect all waste for proper disposal. |
¹Based on data for structurally similar compounds like 6-Bromo-1H-indole and other brominated organics.[2][3]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[12] This is mandated by environmental regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][13]
Causality: Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the corrosive and toxic byproducts formed during combustion, such as hydrogen bromide (HBr).[12][14] Mixing halogenated waste with non-halogenated solvents needlessly subjects the entire volume to this more complex and expensive disposal process.[5][15]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the moment of generation to its final collection by trained professionals.
Step 1: Point-of-Generation Containment
All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Residual or expired solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Glassware that cannot be effectively decontaminated.
-
Solutions containing the dissolved compound.
Collect these materials immediately in a designated, compatible waste container at the location where the waste is generated (e.g., inside the chemical fume hood).[5]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use a sealable, leak-proof container made of a material chemically compatible with brominated organic compounds.[11][16] High-density polyethylene (HDPE) or glass containers with screw caps are appropriate.[4] The container must be in good condition, with no cracks or deterioration.[16]
-
Labeling: Proper labeling is a critical regulatory requirement.[17] As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[4][5] The label must include:
-
The full chemical name: "this compound". Abbreviations are not permitted.[4]
-
For mixtures, list all constituents and their approximate percentages.[4]
-
The accumulation start date (the date the first waste was added).[4]
-
The appropriate hazard pictograms (e.g., Irritant, Health Hazard, Environmental Hazard).[4]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[16][17]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][17]
-
Safety: Keep the container securely closed except when adding waste.[16] Store it in a well-ventilated area, away from incompatible materials like strong oxidizing agents or bases.[11][18]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]
Step 4: Final Disposal via Institutional EHS
Once the waste container is full (do not fill beyond 90% capacity) or you are finished generating this waste stream, arrange for its disposal.[13]
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department or their contracted waste disposal vendor.[4]
-
Documentation: Complete all required paperwork, ensuring that the chemical contents are accurately listed.[4]
-
Professional Handling: Do not attempt to transport the waste off-site yourself. Disposal must be handled by licensed professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[13]
Personal Protective Equipment (PPE) for Waste Handling
When handling waste containers containing this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Always check the manufacturer's compatibility chart.[11]
-
Body Protection: A fully buttoned laboratory coat.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing waste containing this compound.
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A Researcher's Guide to the Safe Handling of Methyl 3-bromo-1H-indazole-6-carboxylate
As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like methyl 3-bromo-1H-indazole-6-carboxylate, a heterocyclic building block, are instrumental in this process. However, with great scientific potential comes the profound responsibility of ensuring safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound and structurally related compounds, grounded in established safety protocols and a deep understanding of chemical causality. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Logic of Protection: A Hierarchical Approach
When handling this compound, we must assume it poses hazards including skin and eye irritation, and potential respiratory irritation, particularly if it is a fine powder that can be easily aerosolized.[3][4] Our PPE selection is therefore designed to mitigate these specific risks.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even considered, engineering controls must be in place. All handling of this compound, from weighing to its use in a reaction, should be conducted within a certified chemical fume hood.[1] This primary containment strategy is crucial for minimizing the inhalation of any dusts or vapors.
Personal Protective Equipment: Your Last and Most Personal Barrier
The following PPE is mandatory for all procedures involving this compound.
1. Eye and Face Protection:
-
Rationale: To prevent contact with the eyes, which are highly susceptible to irritation and damage from chemical splashes or airborne particles.[4][5]
-
Required PPE: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to safety goggles.[1][6]
2. Skin Protection:
-
Rationale: To prevent skin contact, which can lead to irritation.[3][4] Halogenated aromatic compounds can also be absorbed through the skin, leading to systemic effects.
-
Required PPE:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[7] It is critical to double-glove when handling the solid compound or its solutions. Always inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. This provides a removable barrier to protect your clothing and skin from contamination.[7]
-
Closed-toe Shoes: Impermeable, closed-toe shoes are mandatory to protect against spills.[1]
-
3. Respiratory Protection:
-
Rationale: To prevent the inhalation of the compound, especially in its powdered form, which can cause respiratory tract irritation.[3][4]
-
Required PPE: While working in a fume hood should prevent significant inhalation, for weighing out the solid material or in the case of a spill outside of the hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Weighing:
-
Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather all Materials: Place all necessary equipment, including the chemical container, spatulas, weigh paper, and glassware, inside the fume hood.
-
Don PPE: Before handling the chemical, don your lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the desired amount of this compound onto weigh paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Clean Up: After weighing, carefully fold the weigh paper to contain any residual powder and dispose of it in the designated solid hazardous waste container. Clean the spatula and any other contaminated surfaces within the fume hood.
Solution Preparation and Reaction:
-
Maintain PPE: Continue to wear your full PPE, including double gloves and safety goggles.
-
Solvent Addition: Slowly add the solvent to the solid within a flask or beaker inside the fume hood to minimize splashing.
-
Running the Reaction: Conduct all subsequent steps of the reaction within the fume hood. Keep the sash at the lowest practical height.
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated weigh paper, gloves, and any other solid materials that have come into contact with the chemical. This waste must be placed in a clearly labeled, sealed hazardous waste container for halogenated organic solids.[1]
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of glassware, must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.[1] Do not mix with non-halogenated waste.
-
Glassware Decontamination: All glassware must be rinsed with a suitable solvent (e.g., acetone) inside the fume hood, with the rinsate collected as hazardous waste, before being washed.[1]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for hazardous waste disposal.
Summary of Personal Protective Equipment
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | NIOSH-approved respirator (if not in a fume hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | Work in a Fume Hood |
| Running Reaction | Safety Goggles | Double Nitrile Gloves, Lab Coat | Work in a Fume Hood |
| Handling Waste | Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | Work in a Fume Hood |
PPE Selection Workflow
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

